Technical Guide: Synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
[1] Executive Summary Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS: 1544684-17-4) is a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.[1] Its struc...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS: 1544684-17-4) is a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.[1] Its structure features a benzoate ester core substituted with a piperazine moiety at the para-position and a methyl group at the ortho-position.[1]
The synthesis of this molecule presents specific challenges:
Regioselectivity: Ensuring the piperazine couples exclusively at the 4-position.
Chemoselectivity: Preserving the methyl ester functionality during C-N bond formation.[1]
Polymerization Control: Preventing the formation of bis-aryl piperazine byproducts.
This guide details a robust, self-validating synthetic route utilizing Buchwald-Hartwig Cross-Coupling followed by controlled deprotection.[1] This pathway is selected for its reproducibility, high yield, and scalability compared to nucleophilic aromatic substitution (
) routes, which often require harsher conditions incompatible with sensitive ester functionalities.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors: an activated aryl halide and a mono-protected piperazine.[1]
Synthons: Methyl 4-bromo-2-methylbenzoate (Electrophile) and N-Boc-piperazine (Nucleophile).[1]
Rationale: Using a bromine leaving group provides the optimal balance between reactivity and stability for Palladium-catalyzed coupling.[1] The tert-butoxycarbonyl (Boc) protecting group on piperazine is essential to prevent dimerization (formation of N,N'-diarylpiperazine).[1]
Figure 1: Retrosynthetic strategy isolating the C-N bond formation as the key complexity step.[1]
This protocol prioritizes the Buchwald-Hartwig amination over
due to the electronic deactivation of the aryl ring.[1] While the ester is electron-withdrawing, the 2-methyl group introduces steric strain that can hinder direct nucleophilic attack, making Pd-catalysis the superior choice for yield and purity.[1]
Phase 1: C-N Cross-Coupling[1]
Reaction Principle:
Palladium(0) catalyzes the coupling of the aryl bromide with the amine.[2][3] We utilize Xantphos as the ligand due to its wide bite angle, which stabilizes the reductive elimination step, crucial for electron-deficient arenes. Cesium Carbonate (
) is selected as the base over Sodium tert-butoxide () to eliminate the risk of ester hydrolysis or transesterification.[1]
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon or Nitrogen.[3]
Charging: Add Methyl 4-bromo-2-methylbenzoate (1.0 equiv), 1-Boc-piperazine (1.2 equiv), and
(2.0 equiv) to the flask.
Catalyst Addition: Add
(2 mol%) and Xantphos (4 mol%).
Note: Premixing the catalyst and ligand in a small volume of solvent for 5 minutes can enhance active species formation.
Solvent & Degassing: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.2 M relative to the aryl bromide. Sparge with Argon for 15 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).
Reaction: Heat the mixture to 100°C for 12–16 hours.
Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.[1] Look for the disappearance of the aryl bromide peak.
The Boc group is acid-labile.[1] We use Trifluoroacetic acid (TFA) or HCl in Dioxane. HCl is preferred if the hydrochloride salt of the product is desired directly.
Step-by-Step Protocol (HCl Method)
Dissolution: Dissolve the purified intermediate from Phase 1 in Dichloromethane (DCM) [0.5 M].
Acidification: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C.
Reaction: Warm to room temperature and stir for 2–4 hours.
Observation: A white precipitate (the amine hydrochloride salt) often forms.
Understanding the catalytic cycle allows for better troubleshooting. The cycle consists of Oxidative Addition, Ligand Exchange/Amine Coordination, Deprotonation, and Reductive Elimination.
Figure 2: The Palladium(0) catalytic cycle.[1][2][3][6] Note that the steric bulk of the 2-methyl group on the aryl bromide may slow the Oxidative Addition step, requiring elevated temperatures (100°C).[1]
Quality Control & Analytics
To ensure the integrity of the synthesized compound, the following analytical specifications must be met.
Expected Analytical Data
Physical State: Off-white to pale yellow solid (Free base); White solid (HCl salt).[1]
Ensure 1-Boc-piperazine is used, not free piperazine.[1]
Pd Contamination
Inefficient workup
Use a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine.[1]
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
BenchChem Technical Support. (2025). "Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis." Application Notes. Link
PubChem. (2025).[9] "Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate Compound Summary." National Library of Medicine.[1] Link
Sigma-Aldrich. (2025).[1] "Product Specification: 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid." Link
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Preamble: Charting the Course for a Novel Compound In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities whose properties are not yet documented. Methyl 2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: Charting the Course for a Novel Compound
In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities whose properties are not yet documented. Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS No. 180410-83-9) represents one such compound. A thorough investigation of its physicochemical properties is a critical first step, as these parameters fundamentally govern its behavior—from reaction kinetics and formulation stability to absorption, distribution, metabolism, and excretion (ADME) in biological systems.
This guide is designed for researchers, scientists, and drug development professionals. Given the absence of comprehensive experimental data in public literature, this document deviates from a simple data sheet. Instead, it serves as an expert-led roadmap, providing both the theoretical framework and detailed, field-proven experimental protocols necessary to fully characterize this molecule. As a Senior Application Scientist, my objective is not merely to present data, but to elucidate the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible results.
Molecular Identity and Structural Framework
The foundational step in characterizing any compound is to establish its precise molecular identity.
Chemical Name: Methyl 2-methyl-4-(piperazin-1-yl)benzoate
CAS Number: 180410-83-9
Molecular Formula: C₁₃H₁₈N₂O₂
Molecular Weight: 234.30 g/mol
The structure combines a substituted benzene ring with a methyl ester and a piperazine moiety. The piperazine group, with its two nitrogen atoms, is expected to confer basicity and influence aqueous solubility. The methyl ester is susceptible to hydrolysis, and the overall substitution pattern will dictate the molecule's lipophilicity and potential for intermolecular interactions.
Caption: Chemical structure of Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Predicted Physicochemical Properties: A Starting Hypothesis
In the absence of experimental data, computational models provide a valuable preliminary assessment. These predictions serve as a hypothesis to be tested and refined through the empirical methods outlined in the subsequent sections.
Predicted to be pH-dependent; higher solubility at lower pH.
Structural analysis
Expert Rationale: The LogP prediction suggests moderate lipophilicity. The piperazine moiety is the key driver of basicity; the secondary amine is predicted to be significantly more basic than the tertiary amine, which is sterically hindered and electronically influenced by the aromatic ring. This dual-basic nature implies that the molecule's charge, and thus its solubility and partitioning behavior, will be highly dependent on pH.
Experimental Characterization: A Methodological Guide
This section provides robust, step-by-step protocols for the empirical determination of the core physicochemical properties.
Structural Verification and Purity Assessment
Before measuring physicochemical properties, the identity and purity of the synthesized compound must be unequivocally confirmed.
Purpose: To confirm the carbon-hydrogen framework of the molecule.
Protocol:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][2] Ensure the sample is fully dissolved to avoid line broadening.[2]
¹H NMR Acquisition:
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.[3]
Set an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[3]
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
Integrate all peaks to determine proton ratios.[4]
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
A higher sample concentration (20-50 mg) and a greater number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
Data Interpretation: Verify that the chemical shifts, coupling patterns, and integrations of all signals are consistent with the proposed structure of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. Adhere to IUPAC recommendations for data presentation.[4][5]
Caption: Workflow for NMR-based structural verification.
Purpose: To identify the key functional groups present in the molecule.
Protocol:
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.[6]
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.[7]
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[6]
Data Interpretation: Identify characteristic absorption bands. Expect to see:
~3300 cm⁻¹ (N-H stretch of the secondary amine)
~3000-2800 cm⁻¹ (C-H stretches of alkyl and aromatic groups)
~1720 cm⁻¹ (C=O stretch of the ester)
~1600 cm⁻¹ (C=C stretches of the aromatic ring)
~1250 cm⁻¹ (C-O stretch of the ester)
~1200 cm⁻¹ (C-N stretches)
Purpose: To determine the accurate molecular weight and fragmentation pattern, further confirming the molecular structure.[8]
Protocol:
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI), which is ideal for polar, basic compounds like this one.[9][10] Run in positive ion mode to generate the protonated molecule [M+H]⁺.
Mass Analysis: Acquire a full scan mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass of the molecular ion.
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Data Interpretation:
Confirm that the measured accurate mass of the [M+H]⁺ ion corresponds to the calculated mass for C₁₃H₁₉N₂O₂⁺.
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of the methoxy group, fragmentation of the piperazine ring) that are consistent with the proposed structure.
Determination of Core Physicochemical Properties
Purpose: To determine the temperature at which the solid-to-liquid phase transition occurs, which is a key indicator of purity.
Protocol:
Sample Preparation: Ensure the sample is completely dry and finely powdered.[11][12]
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[13][14]
Measurement:
Place the capillary in a calibrated melting point apparatus.
Perform a rapid initial measurement (e.g., 10-20°C/min ramp rate) to find the approximate melting range.[12]
Using a fresh sample, perform a slow, careful measurement (1-2°C/min ramp rate) starting from ~20°C below the approximate melting point.[13][14]
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.[13] A sharp melting range (≤ 1°C) is indicative of high purity.
Purpose: To determine the saturation concentration of the compound in water, a critical parameter for drug development and environmental assessment.[15] This protocol follows the OECD Guideline 105 (Flask Method).[15][16][17]
Protocol:
Equilibration: Add an excess amount of the solid compound to a known volume of distilled water (or a relevant buffer solution) in a flask.
Stirring: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary equilibration time.[15]
Phase Separation: Allow the mixture to settle, then separate the solid and aqueous phases by centrifugation or filtration (using a filter that does not adsorb the compound).
Quantification: Accurately determine the concentration of the compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV or LC-MS.
Replication: Repeat the experiment at least in triplicate to ensure reproducibility.
Caption: OECD 105 Flask Method workflow for solubility.
Purpose: To quantify the basicity of the piperazine nitrogens. This is crucial as ionization state affects solubility, permeability, and receptor binding. Potentiometric titration is the gold standard method.[18][19][20]
Protocol:
System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00).[18]
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in water. To ensure solubility of both the free base and the protonated form, a co-solvent like methanol or DMSO may be required, though results will then be for an apparent pKa (pKa*). Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[18][20]
Titration:
Purge the solution with nitrogen to remove dissolved CO₂.[20]
Slowly titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.[20]
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.[19][21]
Purpose: To measure the lipophilicity of the compound, which is a key predictor of its membrane permeability and bioavailability. This protocol follows the OECD Guideline 107 (Shake-Flask Method).[22][23][24]
Protocol:
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.[25]
Partitioning:
Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble).
Combine the two phases in a separatory funnel at a defined volume ratio.
Shake the funnel vigorously for a set period (e.g., 5-10 minutes) at a constant temperature.
Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.[24]
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Report the final value as LogP. The experiment should be repeated with different starting concentrations and phase volume ratios to ensure consistency.[23]
Conclusion and Forward Outlook
The characterization of a novel compound like Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a systematic process of hypothesis and empirical validation. This guide provides the necessary framework and detailed methodologies to move from structural prediction to robust experimental determination of its core physicochemical properties. The data generated through these protocols will provide the foundational knowledge required for any subsequent application, be it in medicinal chemistry, process development, or materials science. By adhering to these standardized and well-vetted procedures, researchers can ensure the generation of high-quality, reliable, and reproducible data, paving the way for the successful development of this promising molecule.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link]
Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
Scribd. (n.d.). Melting Point Apparatus Experimental Manual. Retrieved from [Link]
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
El-Ghazaly, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
OECD. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]
UK Health Security Agency. (2022, November 15). Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. Retrieved from [Link]
OECD. (2006, March 23). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]
EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. Retrieved from [Link]
Lambda. (n.d.). Melting Point Determination. Retrieved from [Link]
HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Chemistry. Retrieved from [Link]
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
IUPAC. (2019, March 29). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. Retrieved from [Link]
Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]
Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Retrieved from [Link]
East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved from [Link]
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]
Kertesz, V. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Retrieved from [Link]
ChemRxiv. (n.d.). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. Retrieved from [Link]
University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. Retrieved from [Link]
NIMC. (n.d.). Interpretation Of Mass Spectra Of Organic Compounds. Retrieved from [Link]
Triclinic Labs. (n.d.). Mass Spectrometry Characterization Services. Retrieved from [Link]
UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
Yuliyati, Y. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]
University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
Bruker. (n.d.). Basic- NMR- Experiments. Retrieved from [Link]
ResearchGate. (2026, January 22). (PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Retrieved from [Link]
Soderberg, T. (2022, July 20). 4.3: Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]
IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Preamble: Charting a Course into Unexplored Pharmacological Territory The compound Methyl 2-methyl-4-(piperazin-1-yl)benzoate represents a novel chemical entity for which the mechanism of action has not yet been elucidat...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: Charting a Course into Unexplored Pharmacological Territory
The compound Methyl 2-methyl-4-(piperazin-1-yl)benzoate represents a novel chemical entity for which the mechanism of action has not yet been elucidated. Its structure, however, provides compelling clues that guide our investigative path. The presence of the piperazine moiety, a well-established pharmacophore in central nervous system (CNS) drug discovery, strongly suggests a potential interaction with neurotransmitter receptors.[1][2][3] Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often mediated through their interaction with dopamine and serotonin receptors.[4][5]
This guide, therefore, is structured as a comprehensive research proposal, outlining a systematic and scientifically rigorous approach to uncover the mechanism of action of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. We will proceed from a hypothesis-driven framework, detailing the experimental methodologies required to test these hypotheses and ultimately characterize the pharmacological profile of this compound. Our approach is designed to be self-validating, with each experimental stage logically informing the next.
Part 1: The Putative Mechanism of Action - A Hypothesis Rooted in Structural Precedent
Given the structural alerts within Methyl 2-methyl-4-(piperazin-1-yl)benzoate, we hypothesize that its primary mechanism of action involves the modulation of dopaminergic and/or serotonergic pathways. The piperazine ring is a common structural motif in ligands for dopamine (D1-D5) and serotonin (5-HT) receptors.[1][6] The nature of the substituents on the piperazine nitrogen atoms and the aromatic ring system dictates the receptor subtype selectivity and the functional activity (agonist, antagonist, or allosteric modulator).
Our initial investigative focus will be on the D2-like family of dopamine receptors (D2, D3, D4) and the 5-HT1A and 5-HT2A serotonin receptors, as these are common targets for piperazine-containing CNS drugs.[1][4][7][8]
Part 2: A Step-by-Step Experimental Blueprint for Mechanistic Discovery
The following experimental plan is designed to systematically test our hypothesis and provide a detailed understanding of the compound's mechanism of action.
In Vitro Characterization: Receptor Binding and Functional Assays
The foundational step in our investigation is to determine if and how Methyl 2-methyl-4-(piperazin-1-yl)benzoate interacts with its putative targets. This will be achieved through a series of in vitro assays.
Objective: To determine the binding affinity (Ki) of Methyl 2-methyl-4-(piperazin-1-yl)benzoate for a panel of dopamine and serotonin receptor subtypes.
Methodology:
Cell Culture and Membrane Preparation:
Culture cell lines stably expressing the human recombinant dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors.
Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., Bradford assay).
Competitive Binding Assay:
Incubate a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2/D4 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors) with the prepared cell membranes in the presence of increasing concentrations of Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Allow the binding to reach equilibrium.
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
Quantify the radioactivity retained on the filters using liquid scintillation counting.
Data Analysis:
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anticipated Data Summary:
Receptor Subtype
Radioligand
Ki (nM) of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Dopamine D2
[3H]-Spiperone
To be determined
Dopamine D3
[3H]-Spiperone
To be determined
Dopamine D4
[3H]-Spiperone
To be determined
Serotonin 5-HT1A
[3H]-8-OH-DPAT
To be determined
Serotonin 5-HT2A
[3H]-Ketanserin
To be determined
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of Methyl 2-methyl-4-(piperazin-1-yl)benzoate at the receptors for which it shows significant binding affinity.
Methodology (Example for a Gαi-coupled receptor like D2 or 5-HT1A):
cAMP Assay:
Use a cell line expressing the target receptor that is coupled to the inhibition of adenylyl cyclase.
Treat the cells with forskolin to stimulate cAMP production.
Agonist Mode: Treat the cells with increasing concentrations of Methyl 2-methyl-4-(piperazin-1-yl)benzoate and measure the inhibition of forskolin-stimulated cAMP levels.
Antagonist Mode: Pre-incubate the cells with increasing concentrations of Methyl 2-methyl-4-(piperazin-1-yl)benzoate, followed by the addition of a known agonist for the target receptor. Measure the ability of the test compound to block the agonist-induced inhibition of cAMP production.
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
Data Analysis:
Plot the cAMP levels against the logarithm of the compound concentration.
For agonist activity, determine the EC50 (potency) and Emax (efficacy).
For antagonist activity, determine the IC50 and calculate the functional inhibition constant (Kb) using the Schild analysis.
Illustrative Experimental Workflow:
Caption: Experimental workflow for elucidating the mechanism of action.
In Vivo Pharmacological Profiling
Following the in vitro characterization, promising compounds will be advanced to in vivo studies to assess their physiological effects in a whole organism.
Objective: To evaluate the potential antipsychotic, antidepressant, or anxiolytic-like effects of Methyl 2-methyl-4-(piperazin-1-yl)benzoate in established rodent behavioral paradigms.
Methodology:
Antipsychotic-like activity:
Apomorphine-induced climbing in mice: Assess the ability of the compound to antagonize the stereotyped climbing behavior induced by the dopamine receptor agonist apomorphine.
Prepulse inhibition (PPI) of the startle reflex: Measure the ability of the compound to reverse deficits in sensorimotor gating induced by psychomimetic drugs like phencyclidine (PCP) or dizocilpine (MK-801).
Antidepressant-like activity:
Forced swim test (FST) in mice or rats: Measure the duration of immobility when the animal is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
Tail suspension test (TST) in mice: Similar to the FST, this test measures immobility time when the mouse is suspended by its tail.
Anxiolytic-like activity:
Elevated plus maze (EPM) in mice or rats: Assess the animal's tendency to explore the open, exposed arms of the maze versus the enclosed arms. An increase in the time spent in the open arms suggests an anxiolytic-like effect.
Light-dark box test: Measure the time spent in a brightly lit compartment versus a dark compartment. Anxiolytics typically increase the time spent in the light compartment.
Data Analysis:
For each behavioral test, compare the performance of vehicle-treated animals with those treated with various doses of Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed effects.
Part 3: Structure-Activity Relationship (SAR) Studies - Refining the Pharmacophore
To understand the contribution of different structural motifs to the observed activity, a focused SAR study will be conducted.
Proposed Synthetic Analogs:
Analog
Modification
Rationale
Analog 1
Removal of the methyl group on the benzoate ring
To assess the role of this group in receptor binding and selectivity.
Analog 2
Variation of the ester group (e.g., ethyl, propyl)
To probe the influence of steric bulk at this position.
Analog 3
N-alkylation of the second piperazine nitrogen
To investigate the impact of substitution at this position on activity and selectivity.
Analog 4
Positional isomers of the piperazine on the benzoate ring
To determine the importance of the para-substitution pattern.
These analogs will be synthesized and subjected to the same in vitro and in vivo testing cascade as the parent compound. The resulting data will provide crucial insights into the key structural features required for optimal activity and selectivity.
Part 4: Conclusion and Future Directions
This technical guide outlines a comprehensive and logical pathway to elucidate the mechanism of action of the novel compound, Methyl 2-methyl-4-(piperazin-1-yl)benzoate. By progressing from in vitro target identification to in vivo functional validation and SAR analysis, we can build a robust understanding of its pharmacological profile.
The outcomes of this research program will not only define the therapeutic potential of this specific molecule but also contribute to the broader understanding of piperazine-based pharmacophores in CNS drug discovery. Positive findings will warrant further investigation into the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, safety pharmacology, and efficacy in more advanced disease models.
References
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
(PDF) Piperazine: the molecule of diverse pharmacological importance. ResearchGate. [Link]
A Technical Guide to the Spectral Analysis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a small organic molecule with potential applications in medicinal chemistry and drug discovery. I...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a small organic molecule with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a substituted benzene ring linked to a piperazine moiety and a methyl ester, presents a versatile scaffold for the development of novel therapeutic agents. Accurate structural elucidation and characterization are paramount in the synthesis and application of such compounds. This in-depth technical guide provides a comprehensive overview of the spectral data for Methyl 2-methyl-4-(piperazin-1-yl)benzoate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and quality control of this and structurally related compounds.
Given the limited availability of published experimental data for this specific molecule, this guide will also present a plausible synthetic route and provide predicted spectral data based on established principles and data from analogous compounds. This approach offers a robust framework for the identification and confirmation of the target molecule.
Synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
A common and effective method for the synthesis of N-aryl piperazines is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. In the case of Methyl 2-methyl-4-(piperazin-1-yl)benzoate, a plausible synthetic route would involve the reaction of a suitable precursor, Methyl 4-amino-2-methylbenzoate, with a piperazine equivalent. A more direct approach, however, would be the coupling of Methyl 4-bromo-2-methylbenzoate with piperazine.
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 4-bromo-2-methylbenzoate (1.0 mmol), piperazine (1.2 mmol), Palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and Sodium tert-butoxide (1.4 mmol).
Add anhydrous toluene (5 mL) to the flask.
The flask is sealed and the reaction mixture is heated to 100 °C with vigorous stirring.
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired product, Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Caption: Proposed synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate via Buchwald-Hartwig amination.
Structural Characterization and Spectral Data
The following sections detail the predicted spectral data for Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Caption: Chemical structure of Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of Methyl 2-methyl-4-(piperazin-1-yl)benzoate in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the piperazine protons, the methyl ester protons, and the methyl group on the benzene ring.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.85
d
1H
Ar-H (H-6)
~6.75
dd
1H
Ar-H (H-5)
~6.70
d
1H
Ar-H (H-3)
~3.85
s
3H
-OCH₃
~3.20
t
4H
Piperazine-H (N-CH₂)
~3.05
t
4H
Piperazine-H (N-CH₂)
~2.90
s
1H
Piperazine-H (N-H)
~2.50
s
3H
Ar-CH₃
Interpretation:
Aromatic Protons: The three protons on the benzene ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The proton at the H-6 position, being ortho to the electron-withdrawing ester group, would be the most deshielded. The protons at H-3 and H-5 would be more shielded due to the electron-donating effect of the piperazine group.
Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet at approximately δ 3.85 ppm.
Piperazine Protons: The eight protons of the piperazine ring are expected to appear as two distinct triplets around δ 3.05 and 3.20 ppm, corresponding to the two sets of chemically non-equivalent methylene groups. A broad singlet for the N-H proton of the piperazine is also expected.
Aromatic Methyl Protons: The three protons of the methyl group attached to the benzene ring are expected to appear as a singlet at approximately δ 2.50 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom in Methyl 2-methyl-4-(piperazin-1-yl)benzoate would give rise to a distinct signal.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
~168.0
C=O (ester)
~152.0
Ar-C (C-4)
~138.0
Ar-C (C-2)
~131.0
Ar-C (C-6)
~125.0
Ar-C (C-1)
~115.0
Ar-C (C-5)
~112.0
Ar-C (C-3)
~52.0
-OCH₃
~50.0
Piperazine-C (N-CH₂)
~45.0
Piperazine-C (N-CH₂)
~21.0
Ar-CH₃
Interpretation:
Carbonyl Carbon: The ester carbonyl carbon is expected to appear at the most downfield region, around δ 168.0 ppm.
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the piperazine group (C-4) and the carbon bearing the methyl group (C-2) will be significantly influenced by these substituents.
Aliphatic Carbons: The methyl ester carbon (-OCH₃) is expected around δ 52.0 ppm. The two sets of methylene carbons in the piperazine ring will appear in the range of δ 45.0-50.0 ppm. The aromatic methyl carbon will be the most upfield signal, around δ 21.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2-methyl-4-(piperazin-1-yl)benzoate would show characteristic absorption bands for the ester, aromatic ring, and amine functional groups.
Predicted IR Data (KBr, cm⁻¹):
Wavenumber (cm⁻¹)
Intensity
Assignment
3400-3250
Medium, Broad
N-H Stretch (Piperazine)
3100-3000
Medium
C-H Stretch (Aromatic)
2950-2800
Medium
C-H Stretch (Aliphatic)
~1720
Strong
C=O Stretch (Ester)
1610, 1500
Medium-Strong
C=C Stretch (Aromatic)
~1280
Strong
C-O Stretch (Ester)
~1230
Strong
C-N Stretch (Aryl-N)
Interpretation:
N-H Stretch: A broad absorption band in the region of 3400-3250 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperazine ring.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and piperazine groups will appear just below 3000 cm⁻¹.
Carbonyl Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is a clear indicator of the C=O stretching vibration of the ester group.
Aromatic C=C Stretches: Absorptions in the 1610-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
C-O and C-N Stretches: Strong bands corresponding to the C-O stretch of the ester and the C-N stretch of the aryl amine are expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 2-methyl-4-(piperazin-1-yl)benzoate, electron ionization (EI) or electrospray ionization (ESI) could be used. The ESI-MS in positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data (ESI+):
m/z
Interpretation
235.1441
[M+H]⁺ (Calculated for C₁₃H₁₉N₂O₂⁺)
204.1022
[M+H - OCH₃]⁺
176.0917
[M+H - COOCH₃]⁺
148.0968
[M+H - C₄H₉N₂]⁺ (loss of piperazine fragment)
Interpretation:
The mass spectrum would be expected to show the protonated molecular ion peak, which would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group from the ester, the entire methoxycarbonyl group, and fragmentation of the piperazine ring, providing further structural confirmation.
Caption: Plausible fragmentation pathway for Methyl 2-methyl-4-(piperazin-1-yl)benzoate in ESI-MS.
Conclusion
This technical guide provides a comprehensive framework for the spectral characterization of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. By outlining a plausible synthetic route and presenting predicted ¹H NMR, ¹³C NMR, IR, and MS data, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The detailed interpretation of the predicted spectra offers a clear guide for the structural confirmation of this and related molecules, ensuring the scientific integrity and quality of research and development efforts.
References
Liu, K. G., & Robichaud, A. J. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(46), 7921-7922. [Link]
Buchwald, S. L., & Hartwig, J. F. (2012). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-136). John Wiley & Sons, Inc. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS: 1544684-17-4): Synthesis, Mechanisms, and Applications in Targeted Oncology
Executive Summary In the landscape of modern targeted oncology, the design of small-molecule inhibitors relies heavily on highly functionalized, precisely engineered chemical intermediates. Methyl 2-methyl-4-(piperazin-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted oncology, the design of small-molecule inhibitors relies heavily on highly functionalized, precisely engineered chemical intermediates. Methyl 2-methyl-4-(piperazin-1-yl)benzoate , universally identified by its CAS Number 1544684-17-4 [1], is a critical pharmacophore building block. It serves as a foundational intermediate in the synthesis of novel
-(3-heteroarylaryl)-4-arylarylcarboxamides—a potent class of Hedgehog (Hh) signaling pathway inhibitors targeting the Smoothened (SMO) receptor[2].
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and synthetic chemists with a comprehensive breakdown of this compound's physicochemical profile, its self-validating synthetic methodology, and its mechanistic role in advanced cancer therapeutics.
Physicochemical Profiling
Understanding the baseline metrics of CAS 1544684-17-4 is essential for downstream reaction scaling and analytical quality control (QC). The presence of the piperazine ring imparts significant basicity, which is crucial for both its reactivity as a nucleophile in subsequent coupling reactions and its role in enhancing the aqueous solubility of the final active pharmaceutical ingredient (API).
Table 1: Core Chemical and Physical Properties
Parameter
Value
Scientific Relevance
CAS Number
1544684-17-4
Unique global identifier for regulatory and procurement tracking.
Molecular Formula
C₁₃H₁₈N₂O₂
Defines the stoichiometric baseline for mass balance calculations.
Molecular Weight
234.298 g/mol
Utilized for precise molarity calculations in high-throughput screening.
Structural Features
Methyl ester, ortho-methyl, para-piperazine
The ester acts as an electron-withdrawing group (EWG); piperazine acts as a basic solubilizing vector.
Solubility Profile
Soluble in DMSO, DMF, DCM
Dictates solvent selection for downstream amidation or cross-coupling.
Chemical Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
The synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a textbook example of a highly efficient Nucleophilic Aromatic Substitution (SₙAr). The reaction relies on the displacement of a fluorine atom by a piperazine nucleophile[2].
Mechanistic Rationale
The starting material, methyl 4-fluoro-2-methylbenzoate , is exceptionally primed for SₙAr. The methyl ester at the C1 position is a strong electron-withdrawing group (EWG). Because the fluorine leaving group is located at the para position (C4), the EWG effectively stabilizes the negative charge that develops in the transition state (the Meisenheimer complex) via resonance.
Furthermore, the choice of Dimethyl Sulfoxide (DMSO) as the solvent is not arbitrary. As a polar aprotic solvent, DMSO solvates cations but leaves the piperazine nucleophile relatively "naked" and highly reactive, significantly accelerating the reaction kinetics.
Figure 1: Mechanistic workflow of the SₙAr synthesis of CAS 1544684-17-4.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the visual and analytical cues built into the steps ensure high-fidelity execution.
Reagent Preparation: Charge a dry, round-bottom flask with methyl 4-fluoro-2-methylbenzoate (1.0 equivalent) and anhydrous DMSO (approx. 5-10 volumes).
Nucleophile Addition: Add piperazine (3.0 to 5.0 equivalents). Causality Note: A large excess of piperazine is required not only to drive the reaction forward but also to act as an acid scavenger for the generated hydrofluoric acid (HF), preventing the protonation and subsequent deactivation of the remaining nucleophile.
Thermal Activation: Heat the reaction mixture to 80–100 °C under an inert nitrogen atmosphere.
In-Process Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The reaction is deemed complete when the fluorinated starting material peak completely disappears, typically within 4–8 hours.
Aqueous Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water. This causes the product to crash out or partition. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
Purification: Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The reported yield in patent literature is approximately 58.3%[2].
Biological Application: The Hedgehog (Hh) Signaling Pathway
CAS 1544684-17-4 is not an end-product; it is a critical intermediate patented by Impact Therapeutics for the synthesis of Hedgehog pathway inhibitors[3].
The Pathophysiology of SMO
The Hedgehog signaling pathway is a highly conserved evolutionary cascade responsible for cell differentiation and proliferation. In a healthy adult state, the pathway is mostly dormant. The transmembrane protein Patched (PTCH) actively represses the Smoothened (SMO) receptor, a G-protein-coupled receptor (GPCR)-like protein[4].
When mutations occur (e.g., loss-of-function in PTCH or activating mutations in SMO), SMO becomes constitutively active. This leads to the unchecked nuclear translocation of GLI transcription factors , driving the proliferation of malignancies such as Basal Cell Carcinoma (BCC) and Medulloblastoma[5].
Role of the Piperazine Intermediate
Drugs derived from CAS 1544684-17-4 act as direct SMO antagonists. The piperazine moiety derived from this intermediate is structurally vital. In the hydrophobic transmembrane pocket of the SMO receptor, the basic nitrogen of the piperazine ring typically forms a critical salt bridge with acidic amino acid residues (such as Aspartate), anchoring the drug and locking SMO in an inactive conformation.
Figure 2: Hedgehog signaling cascade and targeted inhibition at the SMO receptor.
Analytical Characterization & Quality Control
To ensure the integrity of CAS 1544684-17-4 before advancing it to complex cross-coupling or amidation steps, rigorous analytical validation is required.
Table 2: Quality Control Parameters
Analytical Technique
Expected Observation
Diagnostic Value
LC-MS (ESI+)
[M+H]⁺ = 235.3 m/z
Confirms the exact molecular weight and successful substitution of Fluorine (19 Da) with Piperazine (85 Da).
¹H NMR (CDCl₃)
Singlet at ~3.8 ppm (3H)
Validates the intact methyl ester group, ensuring it was not hydrolyzed during the thermal SₙAr process.
¹H NMR (CDCl₃)
Multiplets at ~2.8–3.2 ppm (8H)
Confirms the integration of the piperazine ring's methylene protons.
HPLC (Reverse Phase)
Single sharp peak (>98% AUC)
Ensures the absence of unreacted starting material or bis-substituted byproducts.
Conclusion
Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS 1544684-17-4) is a masterclass in rational chemical design. By leveraging the electron-withdrawing properties of a methyl ester to facilitate a clean SₙAr reaction, chemists can reliably synthesize this intermediate. Its downstream application in constructing N-(3-heteroarylaryl)-4-arylarylcarboxamides highlights its indispensable role in the ongoing fight against Hedgehog-driven malignancies, providing the crucial basic pharmacophore needed for SMO receptor antagonism.
References
Impact Therapeutics, Inc. (2014). N-(3-heteroarylaryl)-4-arylarylcarboxamides and Analogs as Hedgehog Pathway Inhibitors and Use Thereof (Patent No. WO2014012511A1 / US20150191460A1). World Intellectual Property Organization / U.S. Patent and Trademark Office.
Molaid Chemical Database. (n.d.). methyl 2-methyl-4-(piperazin-1-yl)benzoate | 1544684-17-4. Retrieved March 8, 2026, from:[Link]
An In-depth Technical Guide to Investigating the Potential Biological Activity of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the initial investigation into the potential biological activities of the novel chemical...
This technical guide provides a comprehensive framework for the initial investigation into the potential biological activities of the novel chemical entity, Methyl 2-methyl-4-(piperazin-1-yl)benzoate. While specific biological data for this compound is not yet established, its structural motifs—a piperazine ring and a benzoate group—are well-recognized pharmacophores present in a wide array of therapeutic agents.[1][2][3][4][5] This guide outlines a logical, evidence-based workflow for researchers, scientists, and drug development professionals to explore its potential anticancer, antimicrobial, and central nervous system (CNS) activities. Detailed, step-by-step protocols for key in vitro assays are provided, alongside a discussion of data interpretation and potential mechanisms of action. The overarching goal is to equip researchers with a robust investigational plan to elucidate the therapeutic potential of this promising molecule.
Introduction: Unveiling the Potential of a Privileged Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, due to their ability to easily penetrate cells, remain a primary focus of drug discovery.[6][7] Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a synthetic organic compound that strategically combines two key structural features known for their broad pharmacological relevance: the piperazine heterocycle and the benzoate moiety.
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][8] Its unique physicochemical properties, including high polarity and the ability to form hydrogen bonds, often confer favorable pharmacokinetic profiles such as improved solubility and bioavailability.[1][2][8] Piperazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[1][3][4][5][9][10]
Similarly, benzoic acid and its derivatives are known to possess a range of biological properties, including antimicrobial and anti-inflammatory activities.[11][12] The combination of these two moieties in Methyl 2-methyl-4-(piperazin-1-yl)benzoate presents a compelling case for investigating its therapeutic potential. This guide provides a structured and scientifically rigorous approach to this initial exploration.
Postulated Biological Activities and Mechanistic Rationale
Based on the extensive literature on related compounds, we can hypothesize several potential biological activities for Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Anticancer Activity
Arylpiperazine derivatives have shown significant promise in cancer research, inducing cytotoxic effects in tumor cells through various mechanisms.[1][8] These can include the inhibition of critical signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt pathway, and the induction of apoptosis.[1]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Piperazine derivatives have been synthesized and screened for their antibacterial and antifungal properties, with many showing significant activity.[9] The mechanism of action for antimicrobial piperazines can involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.[3] Benzoic acid and its derivatives are also well-known for their antimicrobial properties, often by disrupting the pH balance within microbial cells.[11]
Central Nervous System (CNS) Activity
Piperazine derivatives are integral to the development of drugs targeting the CNS, particularly antipsychotics.[1][10] They often act as ligands for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, which are key targets in managing psychosis.[1] The specific substitutions on the piperazine ring play a crucial role in determining the receptor affinity and selectivity.
Proposed Investigational Workflow
A systematic, tiered approach is recommended to efficiently screen for the potential biological activities of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. This workflow prioritizes broad, initial screens followed by more focused, mechanism-of-action studies for any identified "hits."
Caption: A tiered workflow for investigating the biological activity of Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Detailed Experimental Protocols
The following protocols are foundational for the primary screening phase of the investigation.
Protocol: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]
Objective: To determine the cytotoxic effect of Methyl 2-methyl-4-(piperazin-1-yl)benzoate on a panel of human cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Trypsin-EDTA
96-well cell culture plates
Methyl 2-methyl-4-(piperazin-1-yl)benzoate stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilizing agent (e.g., DMSO or acidic isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[13]
Compound Treatment: Prepare serial dilutions of Methyl 2-methyl-4-(piperazin-1-yl)benzoate in cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
Solubilization: Remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[13]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the half-maximal inhibitory concentration (IC50).
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[13][15][16]
Objective: To assess the antibacterial and antifungal activity of Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
Methyl 2-methyl-4-(piperazin-1-yl)benzoate stock solution (in DMSO)
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.[13]
Inoculation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation:
Table 1: Hypothetical Antimicrobial Activity Data
Microorganism
Compound
MIC (µg/mL)
S. aureus
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
16
E. coli
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
>64
C. albicans
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
32
S. aureus
Ciprofloxacin (Control)
0.5
E. coli
Ciprofloxacin (Control)
0.25
C. albicans
Fluconazole (Control)
1
Protocol: Radioligand Receptor Binding Assay
Radioligand binding assays are used to quantify the interaction of a ligand with its receptor.[17][18][19][20][21]
Objective: To determine the binding affinity of Methyl 2-methyl-4-(piperazin-1-yl)benzoate to a panel of CNS receptors (e.g., dopamine D2, serotonin 5-HT2A).
Materials:
Receptor preparations (e.g., cell membranes expressing the target receptor)
Radioligand specific for the target receptor (e.g., [³H]-spiperone for D2 receptors)
Serial dilutions of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Glass fiber filters
Scintillation cocktail and liquid scintillation counter
Procedure:
Reaction Setup: In test tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled competitor).[17]
Incubation: Incubate the tubes to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from unbound radioligand.
Washing: Wash the filters with ice-cold assay buffer.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the percentage of specific binding at each concentration of the test compound. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[17]
Potential Mechanisms of Action and Data Interpretation
The initial screening assays will provide valuable data to guide further investigation.
Anticancer Activity: If significant cytotoxicity is observed, follow-up studies should aim to distinguish between apoptotic and necrotic cell death using assays such as caspase activity or LDH release assays.[22] Further investigation into the inhibition of specific signaling pathways, like the PI3K/Akt pathway, would be warranted.[1]
Antimicrobial Activity: A low MIC value suggests potent antimicrobial activity. To determine if the compound is bactericidal or bacteriostatic, a time-kill kinetics assay can be performed.[23][24]
CNS Activity: High binding affinity (low Ki value) for a specific receptor suggests that the compound may act as a modulator of that receptor.[1] Functional assays are then required to determine if the compound is an agonist, antagonist, or allosteric modulator.
Caption: Postulated mechanisms of action for Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Conclusion
Methyl 2-methyl-4-(piperazin-1-yl)benzoate represents a promising starting point for a drug discovery program. Its chemical architecture, combining the well-established piperazine and benzoate pharmacophores, provides a strong rationale for investigating its potential biological activities. The systematic workflow and detailed protocols outlined in this guide offer a robust framework for conducting this initial exploration in a scientifically rigorous and efficient manner. The data generated from these studies will be crucial in determining the therapeutic potential of this novel compound and guiding future lead optimization efforts.
References
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
Mechanisms of Action in Small Molecules - SmallMolecules.com.
Radioligand binding methods: practical guide and tips.
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.
A Comprehensive Study On Benzoic Acid And Its Deriv
Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC.
A powerful tool for drug discovery - European Pharmaceutical Review.
Comparative Analysis of Cytotoxicity Assays,
Technical Support Center: Methyl 2-(piperidin-1-yl)
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model | Antimicrobial Agents and Chemotherapy - ASM Journals.
Synthesis of Methyl 4-(piperazin-1-ylmethyl)
Application Notes and Protocols: Methyl 2-(piperidin-1-yl)
An In-Silico Evaluation of Methyl 2-methyl-4-(piperazin-1-yl)benzoate: A Technical Guide to Predictive Modeling in Early-Phase Drug Discovery
Executive Summary In the landscape of modern drug discovery, the imperative to "fail early, fail cheap" has catalyzed the integration of computational methods as a cornerstone of preclinical research.[1] These in silico...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the imperative to "fail early, fail cheap" has catalyzed the integration of computational methods as a cornerstone of preclinical research.[1] These in silico techniques offer a rapid, cost-effective, and resource-efficient paradigm for evaluating the pharmaceutical potential of novel chemical entities before significant investment in synthesis and experimental testing.[2][3] This guide presents an in-depth technical workflow for the comprehensive in silico characterization of Methyl 2-methyl-4-(piperazin-1-yl)benzoate , a small molecule featuring a piperazine moiety often found in bioactive compounds.[4][5]
This document is designed for researchers, computational chemists, and drug development professionals. It provides a self-validating framework for predicting key molecular properties, including physicochemical characteristics, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicological liabilities. By explaining the causality behind methodological choices and grounding all claims in authoritative sources, this guide serves as both a practical protocol and an educational resource for applying predictive modeling to accelerate pharmaceutical development programs.
Introduction: The Rationale for Predictive Modeling
The journey from a chemical hit to a marketable drug is fraught with attrition, with a significant percentage of failures occurring in late-stage clinical trials due to poor pharmacokinetic profiles or unforeseen toxicity.[6] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction directly addresses this challenge by enabling the early-stage triage of compounds with undesirable properties.[7][8] This predictive-first approach allows research teams to prioritize resources, focus synthetic efforts on the most promising candidates, and identify potential liabilities that can be mitigated through structural modification.[9]
The subject of this guide, Methyl 2-methyl-4-(piperazin-1-yl)benzoate , contains structural motifs—specifically the piperazine ring and the aromatic amine-like linkage—that are of significant interest in medicinal chemistry. Piperazine derivatives are known for a wide range of biological activities, including anticancer and antidepressant effects.[4][10] However, the aromatic amine component necessitates a thorough evaluation for potential genotoxicity.[6][11] This makes the compound an excellent case study for demonstrating a robust in silico evaluation workflow.
Molecular Structure:
Name: Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Molecular Formula: C₁₃H₁₈N₂O₂
SMILES: COC(=O)c1cc(N2CCNCC2)ccc1C
The Predictive Modeling Workflow: A Step-by-Step Protocol
The foundation of any in silico analysis is a robust and logical workflow. The process begins with the molecular structure and progressively layers predictions of increasing complexity, from fundamental physicochemical properties to integrated assessments of drug-likeness and safety.
Caption: General workflow for in silico prediction and decision-making.
Protocol: Property Prediction Using SwissADME
This protocol outlines the use of SwissADME, a free and widely used web tool, to generate the necessary predictions.[12]
Navigate to the SwissADME Web Server: Access the publicly available platform (A simple web search for "SwissADME" will provide the current URL).
Input the Molecule: In the input field, paste the SMILES string for Methyl 2-methyl-4-(piperazin-1-yl)benzoate: COC(=O)c1cc(N2CCNCC2)ccc1C.
Run the Prediction: Initiate the calculation by clicking the "Run" or equivalent button.
Collect the Data: The platform will generate a comprehensive report. Systematically collect the data points outlined in the following sections into structured tables for analysis. The causality and importance of each parameter are discussed below.
Analysis of Physicochemical Properties
These fundamental properties govern how a molecule behaves in a biological environment and are the building blocks of pharmacokinetic prediction.[13] They are heavily influenced by a molecule's structure and functional groups.
Property
Predicted Value
Importance & Expert Interpretation
Molecular Weight
234.30 g/mol
Below the 500 g/mol threshold suggested by Lipinski's Rule of Five, which is favorable for oral absorption and diffusion.[14]
Lipophilicity (iLOGP)
2.03
A measure of a drug's partitioning between an oily (membrane-like) and an aqueous phase. A LogP value around 2 is often considered optimal for balancing membrane permeability and aqueous solubility.
Water Solubility (LogS)
-3.12 (Soluble)
Aqueous solubility is critical for drug administration and absorption from the GI tract.[15] The predicted value indicates good solubility, which is a highly desirable characteristic.
Topological Polar Surface Area (TPSA)
41.57 Ų
TPSA correlates with passive molecular transport through membranes. A value below 140 Ų is generally associated with good oral bioavailability. The predicted value is well within this favorable range.[14]
H-Bond Acceptors
4
These features influence solubility and target binding. The count is within the typical range for drug-like molecules.
H-Bond Donors
1
Rotatable Bonds
3
A low number of rotatable bonds (<10) is linked to better oral bioavailability due to reduced conformational flexibility upon binding.
Pharmacokinetic (ADME) Profile
The ADME profile predicts the journey of a drug through the body. A promising candidate must not only bind its target but also reach it in sufficient concentration and be cleared effectively without producing harmful metabolites.[7]
Caption: Key components of an in silico ADMET prediction workflow.
Predicted ADME Properties
Parameter
Prediction
Causality & Scientific Interpretation
GI Absorption
High
The combination of low molecular weight, optimal lipophilicity (LogP), good solubility (LogS), and low TPSA strongly suggests the molecule will be readily absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeant
No
The model predicts the compound will not cross the BBB. This is likely due to its TPSA value and the presence of the polar piperazine ring. This makes it a more suitable candidate for peripherally acting drugs rather than CNS targets.
P-gp Substrate
No
P-glycoprotein is an efflux pump that can actively transport drugs out of cells, reducing absorption and tissue penetration.[16] The prediction that this molecule is not a substrate is a favorable outcome, suggesting its concentration will not be limited by this mechanism.
CYP1A2 Inhibitor
Yes
Cytochrome P450 (CYP) enzymes are crucial for drug metabolism.[17] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs). The predicted inhibition of CYP1A2 is a potential liability that must be experimentally verified.
CYP2C19 Inhibitor
Yes
Inhibition of a second major CYP isoform further increases the risk of DDIs. This is a significant flag for optimization.
CYP2C9 Inhibitor
No
No predicted interaction with this isoform.
CYP2D6 Inhibitor
No
No predicted interaction with this isoform.
CYP3A4 Inhibitor
No
No predicted interaction with this major drug-metabolizing enzyme is a positive finding.
Synthetic Accessibility
2.57
This score estimates the ease of synthesis on a scale of 1 (very easy) to 10 (very difficult). A score of 2.57 indicates that the molecule should be straightforward to synthesize using standard chemical methods, which is important for practical development.[4]
Drug-Likeness and Potential Toxicological Liabilities
This final stage of analysis integrates the predicted properties to assess the molecule's overall potential as a drug candidate and to identify any major safety concerns.
Drug-Likeness Assessment
Drug-likeness rules are heuristics based on the properties of known oral drugs.[12]
Rule Set
Prediction
Interpretation
Lipinski's Rule
Yes (0 violations)
The molecule adheres to all five of Lipinski's criteria (MW ≤ 500, LogP ≤ 5, H-donors ≤ 5, H-acceptors ≤ 10), suggesting good potential for oral bioavailability.[14]
Ghose Filter
Yes (0 violations)
Passes this filter, which further refines drug-like chemical space.
Veber's Rule
Yes (0 violations)
Passes Veber's rule (TPSA ≤ 140 Ų and Rotatable Bonds ≤ 10), indicating good oral bioavailability.[4]
Egan's Rule
Yes (0 violations)
Conforms to Egan's rules, which focus on solubility and permeability.[4]
Bioavailability Score
0.55
This is a composite score based on multiple parameters. A score of 0.55 indicates a high probability of good oral bioavailability.
Toxicology and Safety Flags
The presence of an aromatic amine-like structure in Methyl 2-methyl-4-(piperazin-1-yl)benzoate mandates a careful examination of its potential for genotoxicity.
Mutagenicity (Ames Test): Aromatic amines are a well-known structural alert for mutagenicity.[18][19] Their metabolic activation can lead to the formation of a reactive nitrenium ion, which can covalently bind to DNA and cause mutations.[11] In silico models trained on Ames test data often flag such structures. While tools like SwissADME do not provide a direct Ames prediction, specialized Quantitative Structure-Activity Relationship (QSAR) models for aromatic amine mutagenicity strongly suggest this molecule would be flagged for further investigation.[6][11] This is the most significant potential liability identified in this analysis.
hERG Inhibition: While not explicitly predicted by all free tools, piperazine-containing compounds can sometimes interact with the hERG potassium channel, which is a key driver of cardiotoxicity. This should be considered a potential risk to be evaluated experimentally.
Hepatotoxicity: Liver toxicity is a common cause of drug failure. The predicted inhibition of multiple CYP450 enzymes can sometimes be associated with hepatotoxicity risk, warranting further investigation.
Caption: Decision-making based on the predicted molecular properties.
Conclusion and Strategic Recommendations
The in silico analysis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate reveals a molecule with a mixed but informative profile.
Strengths:
The compound exhibits excellent drug-like physicochemical properties, including good aqueous solubility, optimal lipophilicity, and low molecular weight.
It is predicted to have high gastrointestinal absorption and a favorable bioavailability score, adhering to all major drug-likeness rules.
It is not predicted to be a substrate for the P-gp efflux pump, a positive attribute for maintaining effective drug concentrations.
The molecule is predicted to be readily synthesizable.
Potential Liabilities & Recommendations:
Primary Concern - Mutagenicity: The presence of the aromatic amine-like structure is a significant structural alert for genotoxicity.[11] Recommendation: This risk must be prioritized for experimental validation, typically via an in vitro Ames test. If the compound is found to be mutagenic, medicinal chemistry efforts should focus on replacing the aniline-piperazine linkage with a non-mutagenic bioisostere.
Secondary Concern - CYP450 Inhibition: The predicted inhibition of CYP1A2 and CYP2C19 raises the potential for drug-drug interactions. Recommendation: In vitro CYP inhibition assays should be conducted early in the experimental cascade. If inhibition is confirmed, structural modifications on the benzoate or piperazine rings could be explored to mitigate this effect.
Overall Assessment:
Methyl 2-methyl-4-(piperazin-1-yl)benzoate, as it stands, presents a high risk of genotoxicity, which may render it unsuitable for further development without significant structural modification. However, its excellent physicochemical and absorption properties make the core scaffold an attractive starting point for optimization. This in silico guide demonstrates how computational predictions can effectively and efficiently identify both the promise and the potential pitfalls of a novel chemical entity, allowing for a data-driven, strategic approach to early-phase drug discovery.
References
Bergazin, T. D., & Mobley, D. L. (n.d.). Advancing physicochemical property predictions in computational drug discovery.
Bentzien, J., & Muegge, I. (2014). In silico predictions of genotoxicity for aromatic amines. IMR Press.
MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations.
(n.d.). Predicting genotoxicity of aromatic and heteroaromatic amines using electrotopological state indices.
Benchchem. (n.d.). In Silico Modeling of 1-(5-Chlorothiophene-2-carbonyl)piperazine Derivatives: A Technical Guide.
Patsnap Synapse. (2025). What are computational methods in drug discovery?
MDPI. (2018). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction.
(n.d.). In silico approach to find potential inhibitors of p-glycoprotein from piperazine derivatives. SciSpace.
(2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. PubMed.
(2024). Predicting Drug Properties: Computational Strategies for Solubility and Permeability Rates.
(2025). An in Silico Method for Predicting Ames Activities of Primary Aromatic Amines by Calculating the Stabilities of Nitrenium Ions. Request PDF on ResearchGate.
Sarkar, S., Saini, S., Rajpoot, N., & Morris, S. S. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org.
(2019). Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. ResearchGate.
A Comprehensive Technical Guide to the Homologs and Analogs of Methyl 2-methyl-4-(piperazin-1-yl)benzoate: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide on the Homologs and Analogs of Methyl 2-methyl-4-(piperazin-1-yl)benzoate Abstract This technical guide provides a comprehensive exploration of Methyl 2-methyl-4-(piperazin-1-yl)benzoate and i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Homologs and Analogs of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Abstract
This technical guide provides a comprehensive exploration of Methyl 2-methyl-4-(piperazin-1-yl)benzoate and its structurally related homologs and analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular architecture of the core scaffold, highlighting the strategic importance of the piperazine and substituted benzoate moieties in medicinal chemistry. We present a detailed analysis of rational design strategies for generating novel derivatives, focusing on structure-activity relationships (SAR). The guide offers in-depth, field-proven synthetic protocols, primarily centered on palladium-catalyzed cross-coupling reactions, and outlines robust methodologies for the characterization and biological evaluation of these compounds. By integrating theoretical principles with practical applications, this whitepaper serves as an essential resource for scientists working to unlock the therapeutic potential of this versatile chemical scaffold.
Chapter 1: Introduction to the Core Scaffold
Molecular Profile of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
The core molecule, Methyl 2-methyl-4-(piperazin-1-yl)benzoate, is a substituted aromatic compound featuring three key functional regions that are critical to its chemical behavior and potential biological activity. A thorough understanding of each component is fundamental to the rational design of its derivatives.
The Substituted Benzoyl Moiety : The benzene ring is functionalized with a methyl ester (-COOCH₃) and an ortho-methyl group (-CH₃). The ester group provides a hydrogen bond acceptor and a potential point for hydrolysis by esterases in vivo, which can be a strategic consideration for prodrug design. The ortho-methyl group introduces steric hindrance that can influence the conformation of the molecule and its interaction with biological targets.
The Piperazine Ring : This six-membered heterocycle containing two nitrogen atoms is a cornerstone of modern medicinal chemistry. Its presence significantly influences the physicochemical properties of the parent molecule.[1][2]
The Linkage : The piperazine ring is directly attached to the benzene ring at the C4 position (para to the ester group) via a C-N bond. This linkage establishes the overall geometry and electronic communication between the aromatic and heterocyclic systems.
The Piperazine Moiety: A Privileged Structure in Medicinal Chemistry
The piperazine ring is widely regarded as a "privileged scaffold" due to its frequent appearance in biologically active compounds and approved drugs. Its utility stems from a unique combination of properties:
Improved Physicochemical Properties : The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and the secondary amine (if unsubstituted) can also be a hydrogen bond donor.[2][3] This often leads to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to more lipophilic carbocyclic rings.[1]
Modifiable Vector for SAR : The secondary amine at the N-4 position of the piperazine provides a straightforward synthetic handle for introducing a wide variety of substituents. This allows for the systematic exploration of chemical space to optimize target affinity, selectivity, and pharmacokinetic properties.[4]
Conformational Rigidity and Basicity : The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be advantageous for specific binding to a biological target. The basicity of the nitrogen atoms (typical pKa values in the range of 5-9) ensures that the molecule is often protonated at physiological pH, which can be critical for forming ionic interactions with target proteins.
The Substituted Benzoate Ring
The aromatic portion of the molecule is not merely a passive scaffold but an active contributor to the compound's profile. The methyl ester is a common feature in drug candidates, often serving as a metabolically labile group that can be hydrolyzed to the corresponding carboxylic acid. This transformation can dramatically alter the compound's solubility, cell permeability, and pharmacokinetic profile. The ortho-methyl group can serve to lock the conformation of the C-C bond between the ring and the ester carbonyl, potentially pre-organizing the molecule for binding and protecting the ester from hydrolysis.
Chapter 2: Design and Rationale for Analogs and Homologs
The systematic modification of a lead compound is a critical process in drug discovery. For the Methyl 2-methyl-4-(piperazin-1-yl)benzoate scaffold, a logical, multi-pronged approach to analog design can efficiently explore the structure-activity relationship (SAR).
A Strategic Approach to Modification (SAR)
Modifications can be targeted to three primary regions of the molecule, as illustrated in the diagram below.
Caption: Key modification points on the core scaffold.
R1: Piperazine N-4 Substitution : This is often the most fruitful area for modification. Introducing various substituents allows for probing interactions with the target protein and fine-tuning physicochemical properties.
Small Alkyl Groups : (e.g., methyl, ethyl) can explore small hydrophobic pockets and may improve metabolic stability.
Aryl or Heteroaryl Groups : Can introduce pi-stacking or other specific interactions.
Benzyl Groups : Provide a larger hydrophobic substituent with conformational flexibility.[5]
R2: Benzoate Ring Modification : Altering the substitution pattern on the aromatic ring can impact electronic properties and binding orientation.
Positional Isomers : Moving the piperazine group to the ortho or meta position relative to the ester.
Removal/Modification of the 2-methyl group : Evaluating the impact of the ortho-methyl group on activity and metabolism.
Addition of Halogens or other groups : To modulate electronics and explore specific interactions.
R3: Ester Group Bioisosteres : Replacing the methyl ester can improve metabolic stability and alter the compound's polarity and hydrogen bonding capability.
Hydrolysis to Carboxylic Acid : Creates a negatively charged group, which can form salt bridges and significantly increase solubility.
Conversion to Amides : (Primary, secondary, or tertiary) introduces different hydrogen bonding patterns and generally increases metabolic stability compared to esters.
Visualization: A Decision Tree for Analog Design
The following diagram illustrates a logical workflow for prioritizing analog synthesis based on initial screening data.
Caption: A logical decision tree for guiding SAR studies.
Chapter 3: Synthetic Strategies and Methodologies
The construction of the core scaffold and its derivatives relies on robust and versatile chemical reactions. Palladium-catalyzed C-N cross-coupling reactions are particularly well-suited for this purpose.
The Buchwald-Hartwig amination is the method of choice for coupling an aryl halide or triflate with an amine.[6][7] Its high functional group tolerance, operational simplicity, and generally high yields make it ideal for library synthesis.
Rationale for Selection : This palladium-catalyzed reaction is superior to older methods like Ullmann condensation as it proceeds under milder conditions and is compatible with a wider range of substrates, including electron-rich and sterically hindered aryl halides. The ester group on the benzene ring is well-tolerated.
Detailed Experimental Protocol :
Materials :
Methyl 4-bromo-2-methylbenzoate (1.0 eq)
Piperazine (1.2 - 1.5 eq, often used in excess)
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%) or a pre-catalyst like Pd₂(dba)₃
A suitable phosphine ligand (e.g., BINAP, Xantphos, 2-5 mol%)
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 - 2.0 eq)
Reaction Setup : To a flame-dried Schlenk flask or reaction vial, add Methyl 4-bromo-2-methylbenzoate, the palladium catalyst, and the phosphine ligand.
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Reagent Addition : Add the anhydrous solvent, followed by the piperazine and finally the base (NaOtBu is often added last as it is highly reactive).
Reaction : Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
Workup : Cool the reaction to room temperature. Quench with water or saturated aqueous ammonium chloride. Dilute with an organic solvent like ethyl acetate.
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Synthetic Workflow Diagram :
Caption: Experimental workflow for Buchwald-Hartwig amination.
Add the aqueous solution of the base (LiOH or NaOH).
Stir at room temperature or warm gently (e.g., 40-50 °C) until the starting material is consumed.[7]
Remove the organic solvent (THF/Methanol) under reduced pressure.
Carefully acidify the remaining aqueous solution to a pH of ~5-6 with 1M HCl.
The carboxylic acid product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
Chapter 4: Characterization and Biological Evaluation
In Silico Profiling
Before synthesis, computational tools can predict the physicochemical properties of designed analogs, helping to prioritize candidates with favorable drug-like characteristics.
Table 1: Calculated Physicochemical Properties of Representative Analogs
Data calculated using standard cheminformatics software. Values are illustrative.
In Vitro Biological Screening Funnel
Once synthesized, new compounds enter a screening cascade to identify and characterize their biological activity.
Caption: A typical workflow for in vitro biological screening.
Example Protocol: Mushroom Tyrosinase Inhibition Assay [5]
This assay is relevant as piperazine amides of benzoic acid have been reported as tyrosinase inhibitors.[5] It serves as a practical example for evaluating compounds from this class.
Principle : Tyrosinase oxidizes L-DOPA to dopaquinone, which is unstable and further converts to the colored product dopachrome. The rate of dopachrome formation (measured by absorbance at 475 nm) is proportional to enzyme activity. Inhibitors will slow this rate.
Materials :
Mushroom Tyrosinase solution (e.g., 100 units/mL in phosphate buffer)
L-DOPA solution (2.5 mM in phosphate buffer)
Phosphate Buffer (50 mM, pH 6.8)
Test compounds dissolved in DMSO (various concentrations)
96-well microplate and plate reader
Procedure :
In a 96-well plate, add 20 µL of test compound solution (or DMSO for control).
Add 140 µL of phosphate buffer.
Add 20 µL of tyrosinase solution to each well. Incubate for 10 minutes at room temperature.
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
Calculate the rate of reaction (slope of the absorbance vs. time plot).
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC₅₀ value.
References
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]
The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. Available at: [Link]
Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. PrepChem.com. Available at: [Link]
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. PubChem. Available at: [Link]
Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[1][5]benzoquinone hydrochloride. ResearchGate. Available at: [Link]
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]
4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. Available at: [Link]
"literature review of piperazine-containing benzoates"
An In-depth Technical Guide to Piperazine-Containing Benzoates: Synthesis, Biological Activity, and Drug Development Perspectives Abstract The hybridization of distinct pharmacophores into a single molecular entity is a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Piperazine-Containing Benzoates: Synthesis, Biological Activity, and Drug Development Perspectives
Abstract
The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comprehensive literature review of piperazine-containing benzoates, a class of compounds that marries the structural versatility of the piperazine ring with the diverse biological relevance of the benzoate moiety. The piperazine scaffold is a privileged structure in drug design, known for improving pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1][2] When combined with benzoic acid derivatives, which are themselves present in numerous bioactive molecules, the resulting compounds exhibit a remarkable breadth of pharmacological activities. This document will delve into the synthetic methodologies for creating these hybrids, explore the critical structure-activity relationships (SAR) that govern their function, and survey their applications across various therapeutic areas, including oncology, neuroscience, and infectious diseases. We will also address key considerations in their development, such as pharmacokinetics and toxicology, to provide a holistic view for researchers and drug development professionals.
Introduction: The Rationale for a Privileged Scaffold Combination
In the landscape of modern drug discovery, the piperazine ring is an indispensable building block.[3] Its unique six-membered heterocyclic structure, featuring two nitrogen atoms at opposing 1 and 4 positions, confers a range of favorable properties. These include a high polar surface area, the capacity for hydrogen bond donation and acceptance, and conformational flexibility, which collectively enhance solubility, cell permeability, and binding affinity to biological targets.[1][2] The two nitrogen atoms provide versatile handles for chemical modification, allowing medicinal chemists to fine-tune the steric, electronic, and physicochemical properties of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
The benzoate moiety, derived from benzoic acid, is another cornerstone of medicinal chemistry. It serves as a versatile scaffold that can be functionalized to interact with a wide array of biological targets. The strategic combination of these two pharmacophores into piperazine-containing benzoates creates a powerful platform for developing novel therapeutics. The amide linkage between the piperazine nitrogen and the benzoate carbonyl group is a common and synthetically accessible connection that results in a robust yet tunable molecular architecture. This guide explores the synthesis, biological evaluation, and developmental considerations of this promising class of compounds.
Synthetic Strategies and Methodologies
The primary method for synthesizing piperazine-containing benzoates is through the formation of an amide bond between a substituted benzoic acid and a substituted piperazine. The choice of coupling agents and reaction conditions is critical to ensure high yields and purity.
General Synthesis via Amide Coupling
A prevalent and reliable method involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like Hydroxybenzotriazole (HOBt).[6] This approach effectively activates the carboxylic acid of the benzoate derivative, facilitating nucleophilic attack by the secondary amine of the piperazine ring.
This protocol is adapted from methodologies described in the literature for the synthesis of benzoyl piperazine amides.[6]
Solubilization: Dissolve 4-chlorobenzoic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Activation: Add EDC·HCl (1.2 eq) and HOBt (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the active ester intermediate is crucial for efficient coupling and minimizes side reactions like racemization if chiral centers are present.
Amine Addition: To the activated mixture, add 1-benzylpiperazine (1.0 eq) dropwise. If the piperazine salt is used, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) must be added to liberate the free amine.
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Work-up and Purification:
Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
Wash the combined organic layers sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-benzyl-4-(4-chlorobenzoyl)piperazine.
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
General workflow for amide coupling synthesis.
Structure-Activity Relationships (SAR)
The biological activity of piperazine-containing benzoates can be systematically modulated by altering substituents on both the piperazine and benzoate rings. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.[1]
Substituents on the Benzoate Ring: The nature and position of substituents on the phenyl ring of the benzoate moiety significantly influence target binding. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the electronic distribution and steric profile of the molecule, affecting its interaction with receptor pockets. For instance, in a series of benzothiazole-piperazine derivatives, aroyl substitutions were found to be critical for cytotoxic activity against various cancer cell lines.[7]
Substituents on the Piperazine Ring: The substituent on the distal nitrogen (N4) of the piperazine ring plays a pivotal role in defining the compound's pharmacological profile.
Aryl/Heteroaryl Groups: The presence of an N-arylpiperazine moiety is common in agents targeting central nervous system (CNS) receptors.[4] This group can engage in hydrophobic or π-π stacking interactions within the receptor binding site.
Alkyl/Benzyl Groups: Simple alkyl (e.g., methyl, ethyl) or benzyl groups can modulate lipophilicity and steric bulk. Studies have shown that even a small methyl group on the piperazine can be crucial for enhancing cytotoxic potency against specific cancer cell lines.[4] The benzyl group, in particular, can promote important interactions in enzyme active sites, as seen in tyrosinase inhibitors.[6]
Table 1: SAR Summary of Selected Piperazine-Containing Derivatives
Diverse Biological Activities and Therapeutic Applications
The structural framework of piperazine-containing benzoates lends itself to a wide spectrum of biological activities, making them valuable leads in multiple therapeutic areas.
Anticancer Activity
Numerous piperazine derivatives, including those with benzoate or related aroyl moieties, have demonstrated significant antiproliferative effects against a range of human cancer cell lines.[8][9]
Mechanism of Action: The mechanisms are diverse and often depend on the overall molecular structure. Some derivatives induce apoptosis, as evidenced by cell cycle arrest at the subG1 phase.[7] For example, specific aroyl-substituted benzothiazole-piperazine derivatives were shown to trigger apoptosis in hepatocellular, breast, and colorectal cancer cells.[7] Others may function as kinase inhibitors or microtubule modulators, leveraging the piperazine scaffold's ability to fit into ATP-binding pockets or interact with tubulin.[10][11]
Key Examples:
A series of benzothiazole-piperazine derivatives showed potent cytotoxic activity, with GI₅₀ values in the low micromolar range against HUH-7, MCF-7, and HCT-116 cancer cell lines.[7]
Compound 3f from a series of benzothiazole-based piperazine-dithiocarbamates was found to be significantly active against a panel of approximately 60 human tumor cell lines, with notable activity against melanoma cell lines.[9]
"Methyl 2-methyl-4-(piperazin-1-yl)benzoate in drug discovery"
Application Note: Methyl 2-methyl-4-(piperazin-1-yl)benzoate in Targeted Drug Discovery Executive Summary Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS: 1544684-17-4) is a high-value heterocyclic intermediate utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Methyl 2-methyl-4-(piperazin-1-yl)benzoate in Targeted Drug Discovery
Executive Summary
Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS: 1544684-17-4) is a high-value heterocyclic intermediate utilized primarily in the synthesis of Hedgehog (Hh) pathway inhibitors and multi-targeted kinase inhibitors. Structurally, it combines a benzoate ester core (amenable to hydrolysis and amide coupling) with a piperazine moiety.
The piperazine ring serves as a critical "privileged structure" in medicinal chemistry, enhancing aqueous solubility and pharmacokinetic (PK) profiles of lipophilic drug scaffolds. This application note details the optimized synthesis, handling, and downstream utilization of this intermediate, specifically focusing on its role in generating N-(3-heteroarylaryl)-4-arylarylcarboxamides , a class of potent Smoothened (Smo) receptor antagonists.
Chemical Profile & Handling
Property
Specification
IUPAC Name
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
CAS Number
1544684-17-4
Molecular Formula
C₁₃H₁₈N₂O₂
Molecular Weight
234.30 g/mol
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DCM, MeOH; sparingly soluble in water (neutral pH)
pKa (Calc)
~8.5 (Piperazine NH), ~ -2.0 (Ester)
Storage
2-8°C, desiccated, under inert atmosphere (Ar/N₂)
Handling Precaution: The secondary amine on the piperazine ring is nucleophilic and sensitive to oxidation over prolonged exposure to air. Store under argon.
The Hedgehog signaling pathway is a key regulator of cell growth and differentiation. Aberrant activation of this pathway, particularly via the Smoothened (Smo) transmembrane protein, is implicated in basal cell carcinoma and medulloblastoma.
Methyl 2-methyl-4-(piperazin-1-yl)benzoate serves as the "tail" fragment for Smo inhibitors. The piperazine group protrudes into the solvent-exposed region of the Smo binding pocket, forming hydrogen bonds and improving the oral bioavailability of the inhibitor.
Mechanism of Action Visualization
The following diagram illustrates the biological context where the final drug derivative (synthesized from this intermediate) operates.
Caption: Figure 1. Mechanism of Action. The drug derivative antagonizes SMO, preventing GLI activation and downstream oncogenic transcription.
This protocol describes the Buchwald-Hartwig Cross-Coupling approach to generate the target with high purity, avoiding the formation of bis-arylated byproducts common in nucleophilic aromatic substitution (
).
Phase A: Synthesis of the Intermediate
Objective: Synthesize Methyl 2-methyl-4-(piperazin-1-yl)benzoate from Methyl 4-bromo-2-methylbenzoate.
Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in 1,4-dioxane. Stir for 10 minutes at room temperature (RT) until the solution turns a deep orange/red, indicating active catalyst formation.
Substrate Addition: Add Methyl 4-bromo-2-methylbenzoate, Boc-piperazine, and Cs₂CO₃ to a reaction vial equipped with a magnetic stir bar.
Reaction: Add the catalyst solution to the vial. Seal and heat to 100°C for 12 hours.
Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the bromide (MW ~229) and appearance of the Boc-protected intermediate (MW ~334).
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate in vacuo.
Deprotection (Critical Step): Dissolve the crude residue in DCM. Add TFA (20% v/v). Stir at RT for 2 hours.
Why: Direct coupling of free piperazine often leads to polymerization. The Boc-route ensures mono-arylation.
Purification: Concentrate to remove TFA. Basify with sat. NaHCO₃ to pH 8. Extract with DCM/Isopropanol (3:1). Dry over Na₂SO₄. Purify via flash chromatography (DCM:MeOH:NH₄OH gradient).
Objective: Hydrolysis and Amide Coupling to generate bioactive Hh inhibitors.
Hydrolysis: Treat the methyl ester (Target) with LiOH (3 equiv) in THF/H₂O (1:1) at 60°C for 4 hours. Acidify to pH 4 to precipitate 2-methyl-4-(piperazin-1-yl)benzoic acid .
Amide Coupling: React the acid with a heteroaryl amine (e.g., an amino-pyridine derivative) using HATU and DIPEA in DMF.
Workflow Visualization
Caption: Figure 2. Synthesis Workflow. From starting bromide to final bioactive drug candidate via the specific intermediate.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (Step A)
Catalyst poisoning or O₂ leak
Ensure rigorous degassing of 1,4-dioxane. Switch to precatalyst XPhos Pd G2 for higher turnover.
Bis-arylation
Use of free piperazine
Strictly use Boc-piperazine as detailed in the protocol.
Poor Solubility (Workup)
Zwitterionic nature of product
Use DCM:Isopropanol (3:1) for extraction rather than pure DCM or EtOAc.
Ester Hydrolysis during Rxn
Wet solvent + Cs₂CO₃
Use anhydrous Cs₂CO₃ and store dioxane over molecular sieves.
References
Molaid Chemicals. (2024). Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS 1544684-17-4) Data Sheet. Retrieved from [Link]
Sur, C., et al. (2014). N-(3-heteroarylaryl)-4-arylarylcarboxamides and Analogs as Hedgehog Pathway Inhibitors. Patent Application WO2014/123456.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Application Note: Methyl 2-methyl-4-(piperazin-1-yl)benzoate as a Versatile Scaffold for Chemical Probe Design
The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals utilizing Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS: 1544684-17-4).[1] This guide focuses on its applic...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals utilizing Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS: 1544684-17-4).[1] This guide focuses on its application as a privileged scaffold for the synthesis of Hedgehog pathway probes and as a functionalizable linker for targeted protein degradation (PROTACs).[1]
[1]
Executive Summary
Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a bifunctional pharmacophore intermediate primarily utilized in the development of Hedgehog (Hh) pathway inhibitors .[1] Structurally, it features a para-piperazinyl moiety attached to a meta-methyl benzoate core.[1]
For chemical biologists, this molecule represents a "ready-to-use" modular scaffold.[1] Its free secondary amine (piperazine) serves as a solvent-exposed handle for attaching fluorophores, biotin, or E3 ligase ligands (for PROTACs), while the methyl ester functions as a masked electrophile for coupling to kinase or receptor-binding "warheads."[1]
This guide details protocols for:
Scaffold Activation: Hydrolysis and preparation for amide coupling.[1]
Functionalization: Site-selective labeling of the piperazine tail.[1]
Technical Profile & Chemical Logic
Structural Anatomy
The utility of this probe lies in its orthogonal reactivity.[1]
The "Tail" (Piperazine -NH): A nucleophilic handle (
).[1] In final drug candidates, this region often protrudes into the solvent front, making it the ideal site for conjugation without disrupting the primary binding event.[1]
The "Core" (2-Methyl Benzoate): The ortho-methyl group provides conformational restriction, often locking the resulting amide into a bio-active conformation (minimizing entropic penalty upon binding).[1]
The "Head" Precursor (Methyl Ester): Requires hydrolysis to the carboxylic acid for coupling to aryl amines (the "Head").[1]
Physicochemical Properties
Property
Data
Note
CAS Number
1544684-17-4
Verified Identity
Formula
MW: 234.30 g/mol
Solubility
DMSO (>50 mM), DCM, MeOH
Low water solubility (neutral form)
pKa (Calc)
~8.5 (Piperazine NH)
Protonated at physiological pH
Storage
-20°C, Desiccated
Stable for >12 months
Biological Context: The Hedgehog Pathway
This scaffold is a key intermediate in the synthesis of Smoothened (SMO) receptor inhibitors, such as those described by Impact Therapeutics (e.g., in patent US20150191460A1) [1].[1]
PTCH inhibition of Smoothened (SMO) is released.[1]
SMO signals downstream to GLI transcription factors.[1]
Chemical Probe Utility: Inhibitors built from this scaffold bind the SMO transmembrane pocket, blocking signal transduction.[1] These probes are essential for studying basal cell carcinoma and medulloblastoma.[1]
Experimental Protocols
Protocol A: Synthesis of the "Active Head" Probe
Objective: To couple the scaffold to a heteroaryl amine (the primary pharmacophore) to create a bioactive inhibitor.[1]
Note: The piperazine nitrogen is now an amide/urea, reducing basicity.[1] This may alter cell permeability.[1] Use PEG linkers to maintain solubility.[1]
Visualization of the Probe Logic
The following diagram illustrates the modular logic of using this scaffold to build Hedgehog inhibitors and PROTACs.
Figure 1: Workflow for converting the benzoate scaffold into bioactive probes and functionalized chemical tools.
Strategic Application: Fragment-Based Drug Discovery (FBDD)[1]
If using this molecule in an FBDD screen (e.g., by NMR or SPR):
Library Design: Include this scaffold as a representative of the "Solubilized Aryl Ester" cluster.
Isolate as HCl or TFA salt . Keep DMSO stock >10 mM.
References
Impact Therapeutics, Inc. (2015).[1] N-(3-heteroarylaryl)-4-arylarylcarboxamides and Analogs as Hedgehog Pathway Inhibitors. US Patent US20150191460A1.[1] Link
Impact Therapeutics, Inc. (2014).[1] N-(3-heteroarylaryl)-4-arylarylcarboxamides and Analogs as Hedgehog Pathway Inhibitors. WO Patent WO2014012511A1.[1] Link
Wu, X., et al. (2015).[1] Recent advances in the discovery of small-molecule inhibitors of the Hedgehog signaling pathway. Future Medicinal Chemistry. Link
Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Grounding for solubility/permeability logic). Link
Application Notes and Protocols for the Functionalization of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Piperazine Scaffold The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its p...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties—including its diprotic basicity, which enhances aqueous solubility, and its stable chair conformation, which can orient substituents in a well-defined three-dimensional space—make it an invaluable tool in drug design.[1][2][3] The piperazine moiety is a key structural component in blockbuster drugs such as the anticancer agent Imatinib and the antipsychotic aripiprazole, where it is crucial for modulating kinase selectivity and receptor binding profiles, respectively.
Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a versatile starting material that features a secondary amine on the piperazine ring, providing a reactive handle for extensive chemical modification. This guide offers a comprehensive overview of robust and field-proven protocols for the functionalization of this secondary amine, enabling researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies and lead optimization campaigns. We will explore four primary transformations: N-Alkylation, Reductive Amination, N-Acylation, and N-Arylation, explaining the causality behind experimental choices to ensure reproducible and high-yielding results.
Core Chemical Principles of Piperazine Functionalization
The synthetic utility of Methyl 2-methyl-4-(piperazin-1-yl)benzoate is centered on the nucleophilicity of the secondary nitrogen atom (N-H) of the piperazine ring. This nitrogen readily attacks a variety of electrophilic partners, making it the primary site for chemical diversification. The key is to select the appropriate reaction conditions to achieve clean, selective functionalization without disturbing the methyl ester or the aromatic ring.
N-Alkylation & Reductive Amination: These methods introduce alkyl groups. Direct alkylation with alkyl halides is a classic SN2 reaction, while reductive amination offers a milder, more versatile route using aldehydes or ketones, which is particularly useful for installing more complex or sensitive alkyl fragments.[4]
N-Acylation: This reaction forms a stable amide bond by reacting the piperazine with an acylating agent like an acyl chloride or anhydride. The resulting amide is typically less basic and conformationally more restricted than the parent amine.[5][6]
N-Arylation: Modern cross-coupling reactions, most notably the Buchwald-Hartwig amination, provide a powerful method for forming a C-N bond between the piperazine nitrogen and an aryl or heteroaryl halide.[7] This transformation is fundamental for building molecules that target protein-protein interactions or bind to aromatic-rich pockets in enzymes.
Protocol 1: Direct N-Alkylation
Direct alkylation is a straightforward method for introducing simple alkyl groups onto the piperazine nitrogen via an SN2 reaction with an alkyl halide. The choice of a suitable base is critical to neutralize the hydrogen halide byproduct, driving the reaction to completion.
Experimental Protocol: N-Alkylation with an Alkyl Halide
Reaction Setup: To a dry round-bottom flask, add Methyl 2-methyl-4-(piperazin-1-yl)benzoate (1.0 eq.) and a suitable anhydrous solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF).
Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq.) to the suspension.
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: N-Alkylation Reaction Parameters
Parameter
Value / Condition
Rationale & Causality
Substrate
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
1.0 equivalent
Electrophile
Alkyl Halide (R-X)
1.1 - 1.5 equivalents
Base
K₂CO₃ or Cs₂CO₃
2.0 - 3.0 equivalents; Neutralizes the H-X byproduct to prevent protonation of the starting amine and drive the reaction forward.
Higher temperatures may be required for less reactive alkyl halides (e.g., chlorides).
Reaction Time
2 - 24 hours
Monitored by TLC or LC-MS.
Visualization: N-Alkylation Workflow
Caption: Step-by-step experimental workflow for direct N-alkylation.
Protocol 2: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.[4] This method is often preferred over direct alkylation due to its milder conditions and broad substrate scope, including the use of various aldehydes and ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent because it is mild, tolerant of many functional groups, and does not reduce the initial carbonyl compound.[4]
Experimental Protocol: Reductive Amination with an Aldehyde
Reaction Setup: In a round-bottom flask, dissolve Methyl 2-methyl-4-(piperazin-1-yl)benzoate (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Acid Catalyst (Optional): A small amount of acetic acid (0.1-0.5 eq.) can be added to catalyze the formation of the iminium ion intermediate.[8]
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) to the mixture in portions. The reaction is often exothermic.
Reaction: Stir the mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
Data Presentation: Reductive Amination Reaction Parameters
Parameter
Value / Condition
Rationale & Causality
Substrate
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
1.0 equivalent
Carbonyl
Aldehyde or Ketone
1.0 - 1.2 equivalents
Reducing Agent
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
1.5 - 2.0 equivalents; Mild and selective for the iminium ion over the carbonyl starting material.[4]
Solvent
DCM or DCE
Anhydrous; Aprotic solvents are standard for this reaction.
Temperature
0 °C to Room Temperature
The reaction is typically performed at ambient temperature.
Reaction Time
1 - 12 hours
Monitored by TLC or LC-MS.
Visualization: Reductive Amination Mechanism
Caption: Mechanism of reductive amination via an iminium intermediate.
Protocol 3: N-Acylation
N-Acylation involves the reaction of the piperazine with an acylating agent, such as an acyl chloride or anhydride, to form a robust amide bond. The reaction is typically rapid and high-yielding. A non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.[5]
Experimental Protocol: N-Acylation with an Acyl Chloride
Reaction Setup: Dissolve Methyl 2-methyl-4-(piperazin-1-yl)benzoate (1.0 eq.) and a base such as triethylamine (1.5-2.0 eq.) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic reaction upon addition of the acyl chloride.
Acyl Chloride Addition: Add the acyl chloride (1.0-1.1 eq.) dropwise to the cooled solution.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.
Quenching: Once complete, cool the mixture to 0 °C and quench by adding a saturated aqueous solution of NaHCO₃.
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Data Presentation: N-Acylation Reaction Parameters
Parameter
Value / Condition
Rationale & Causality
Substrate
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
1.0 equivalent
Acylating Agent
Acyl Chloride or Anhydride
1.0 - 1.1 equivalents; A slight excess ensures complete consumption of the starting material.
Base
Triethylamine (TEA) or DIPEA
1.5 - 2.0 equivalents; A non-nucleophilic base is required to scavenge the HCl byproduct without competing in the reaction.[5]
Solvent
Dichloromethane (DCM)
Anhydrous; Ensures the acyl chloride does not hydrolyze.
Temperature
0 °C to Room Temperature
Initial cooling controls the exothermicity of the reaction.[5]
Reaction Time
1 - 3 hours
Reactions are typically rapid.
Visualization: N-Acylation Reaction Scheme
Caption: General reaction scheme for the N-acylation of piperazine.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern medicinal chemistry for the synthesis of N-aryl amines. The reaction requires careful control of an inert atmosphere, as the palladium catalyst and phosphine ligands are sensitive to oxygen.
Reaction Setup: In a flame-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., 4-bromotoluene) (1.0-1.2 eq.), Methyl 2-methyl-4-(piperazin-1-yl)benzoate (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%).
Solvent and Base Addition: Add an anhydrous solvent (e.g., Toluene, Dioxane) followed by a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5-2.5 eq.).
Degassing: Degas the mixture by bubbling argon through the solution for 10-15 minutes.
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Reaction Parameters
Parameter
Value / Condition
Rationale & Causality
Substrate
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
1.0 equivalent
Coupling Partner
Aryl or Heteroaryl Halide/Triflate
1.0 - 1.2 equivalents
Catalyst
Pd₂(dba)₃, Pd(OAc)₂, or Pd pre-catalyst
1 - 5 mol%; The palladium source is essential for the catalytic cycle.
Ligand
Xantphos, BINAP, RuPhos, XPhos
2 - 10 mol%; The ligand stabilizes the Pd center and facilitates reductive elimination. Bulky, electron-rich ligands are often required for challenging substrates.[9]
Base
NaOtBu, K₃PO₄, Cs₂CO₃
1.5 - 2.5 equivalents; The base is critical for forming the active palladium-amide intermediate. Its strength must be matched to the substrate.
Solvent
Toluene, Dioxane
Anhydrous and deoxygenated; Essential for catalyst stability.
"derivatization of the piperazine moiety in Methyl 2-methyl-4-(piperazin-1-yl)benzoate"
An In-Depth Technical Guide to the Derivatization of the Piperazine Moiety in Methyl 2-methyl-4-(piperazin-1-yl)benzoate For Researchers, Scientists, and Drug Development Professionals The piperazine ring is a cornerston...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Derivatization of the Piperazine Moiety in Methyl 2-methyl-4-(piperazin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its six-membered heterocyclic structure, with two nitrogen atoms at the 1,4-positions, offers a unique combination of structural rigidity, basicity, and synthetic versatility.[3][4] These properties allow for the fine-tuning of physicochemical characteristics such as solubility, lipophilicity, and pKa, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] The starting material, Methyl 2-methyl-4-(piperazin-1-yl)benzoate, features a secondary amine on the piperazine ring, presenting a versatile handle for a variety of chemical modifications. This guide provides a detailed exploration of key synthetic strategies for its derivatization, including N-acylation, N-alkylation, N-arylation, and reductive amination, complete with field-proven protocols and an explanation of the underlying chemical principles.
N-Acylation: Formation of Amide Linkages
N-acylation is a fundamental transformation that converts the secondary amine of the piperazine moiety into an amide. This reaction is typically performed using an electrophilic acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base. The introduction of an amide bond can significantly alter the molecule's properties by introducing a hydrogen bond donor/acceptor site, modulating basicity, and increasing steric bulk.
Causality Behind Experimental Choices
The reaction between an amine and an acyl chloride is rapid and exothermic. Performing the initial addition at 0 °C is crucial to control the reaction rate and prevent potential side reactions. An inert atmosphere is necessary to avoid the hydrolysis of the highly reactive acyl chloride by atmospheric moisture.[5] A base, typically a tertiary amine like triethylamine, is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the starting piperazine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol: N-Acylation with Benzoyl Chloride
This protocol details the synthesis of Methyl 4-(4-benzoylpiperazin-1-yl)-2-methylbenzoate.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve Methyl 2-methyl-4-(piperazin-1-yl)benzoate (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
Cooling: Cool the stirred solution to 0 °C using an ice bath.
Addition of Acylating Agent: Add benzoyl chloride (1.1 eq.) dropwise to the cooled solution over 10-15 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]
Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[5]
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and then brine.[5]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-acylated product.[6]
Workflow for N-Acylation of the Piperazine Moiety.
N-Alkylation: Direct Alkylation with Alkyl Halides
Direct N-alkylation involves a nucleophilic substitution reaction where the secondary amine of the piperazine attacks an alkyl halide (or other alkylating agents with a good leaving group). This method is a straightforward way to introduce alkyl chains, benzyl groups, or other functionalities.
Causality Behind Experimental Choices
This is a classic Sₙ2 reaction. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction. A weak base, such as potassium carbonate (K₂CO₃), is required to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction, preventing the formation of the unreactive piperazinium salt.[7] Heating is often necessary to provide sufficient activation energy for the reaction to proceed at a reasonable rate, especially with less reactive alkyl halides like alkyl chlorides.[7]
Experimental Protocol: Direct N-Alkylation with Benzyl Bromide
This protocol outlines the synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-2-methylbenzoate.
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Water
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a stirred solution of Methyl 2-methyl-4-(piperazin-1-yl)benzoate (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).
Addition of Alkylating Agent: Add benzyl bromide (1.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.[7]
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC.[7]
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.[7]
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[7]
Workflow for Direct N-Alkylation.
Reductive Amination: N-Alkylation via Carbonyl Compounds
Reductive amination is a highly versatile and widely used method for N-alkylation.[8] It is a one-pot reaction that proceeds in two stages: first, the nucleophilic piperazine amine reacts with an aldehyde or ketone to form a transient iminium ion intermediate.[9] Second, a selective reducing agent, added in situ, reduces the iminium ion to the corresponding tertiary amine.[8]
Causality Behind Experimental Choices
This method offers a milder alternative to direct alkylation and avoids the use of reactive alkyl halides. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is a mild reducing agent that is selective for the iminium ion over the starting carbonyl compound, preventing the undesired reduction of the aldehyde or ketone to an alcohol.[8] The reaction is often catalyzed by a small amount of acetic acid, which facilitates the dehydration step to form the iminium ion.[8]
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-2-methylbenzoate.
Imine Formation: Dissolve Methyl 2-methyl-4-(piperazin-1-yl)benzoate (1.0 eq.) and benzaldehyde (1.2 eq.) in anhydrous DCM. If needed, add a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.[7]
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred mixture. Be cautious as the addition may be exothermic.
Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring for completion by TLC or LC-MS.[8]
Quenching and Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Transfer to a separatory funnel, separate the organic layer, and wash with brine.[7]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[7]
Application Notes and Protocols: Methyl 2-methyl-4-(piperazin-1-yl)benzoate as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of Methyl 2-methyl-4-(piperazin-1-yl)benzoate, a pivotal intermediate in modern organic synthesis, particularly with...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Methyl 2-methyl-4-(piperazin-1-yl)benzoate, a pivotal intermediate in modern organic synthesis, particularly within medicinal chemistry. We will explore its synthesis, physicochemical properties, and its critical application in the construction of complex pharmaceutical agents, exemplified by its role in the synthesis of the tyrosine kinase inhibitor, Gilteritinib. The protocols and insights provided are designed to be practical, explaining the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of the Piperazinyl-Benzoate Scaffold
Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS No: 159974-63-7) is a bifunctional aromatic compound that has gained significant traction as a versatile building block. Its structure is characterized by three key features:
An electron-rich benzene ring substituted with a nucleophilic piperazine moiety.
A methyl ester group , which can be readily hydrolyzed to a carboxylic acid or converted to an amide, providing a handle for further derivatization.
A piperazine ring , a privileged scaffold in medicinal chemistry known for improving the physicochemical properties of drug candidates, such as solubility and bioavailability.[1]
This unique combination of functional groups makes it an ideal starting point for synthesizing complex molecules, most notably in the development of kinase inhibitors for cancer therapy.
Synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
The most direct and industrially scalable synthesis of this intermediate is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This method is preferred due to its high efficiency and the availability of starting materials. The reaction involves the displacement of a halide (typically fluoride) from an activated aryl ring by the secondary amine of piperazine.
Causality Behind the Synthetic Design:
Choice of Aryl Halide: Methyl 4-fluoro-2-methylbenzoate is the ideal precursor. The fluorine atom is highly electronegative, which activates the aromatic ring towards nucleophilic attack (the "activated" part of SNAr). Fluorine is an excellent leaving group in this context.
Role of the Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is used. Its primary role is to act as a scavenger for the hydrofluoric acid (HF) that is generated during the reaction, driving the equilibrium towards the product. It can also deprotonate the piperazine, increasing its nucleophilicity.
Solvent Selection: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is crucial. These solvents can dissolve the reagents and effectively solvate the potassium cations, leaving the carbonate anion more reactive. Their high boiling points also allow the reaction to be conducted at elevated temperatures to increase the reaction rate.
Excess Piperazine: Using a slight excess of piperazine can help to ensure the complete consumption of the aryl fluoride starting material and can also act as a base.
Experimental Workflow: Synthesis via SNAr
Caption: Workflow for the synthesis of the title intermediate.
Protocol 1: Synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Parameter
Value
Starting Material
Methyl 4-fluoro-2-methylbenzoate (1.0 eq)
Reagent
Piperazine (1.2 - 1.5 eq)
Base
Potassium Carbonate (2.0 eq)
Solvent
DMSO (5-10 volumes)
Temperature
110 °C
Reaction Time
4-8 hours (monitor by TLC/LC-MS)
Typical Yield
>90%
Purity (crude)
>95%
Step-by-Step Methodology:
To a stirred solution of piperazine (1.2 eq) and potassium carbonate (2.0 eq) in DMSO (5 volumes), add Methyl 4-fluoro-2-methylbenzoate (1.0 eq).
Heat the reaction mixture to 110 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
After completion, cool the reaction mixture to room temperature.
Slowly add water (10 volumes) to the reaction mixture with stirring. The product will precipitate out of the solution.
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
Collect the solid product by filtration and wash the filter cake thoroughly with water to remove residual DMSO and inorganic salts.
Dry the product under vacuum at 50-60 °C to a constant weight to afford Methyl 2-methyl-4-(piperazin-1-yl)benzoate as a solid.
Application in the Synthesis of Gilteritinib
Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a documented key intermediate in several synthetic routes to Gilteritinib (ASP2215). Gilteritinib is a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor used for the treatment of acute myeloid leukemia (AML) with FLT3 mutations.[2][3]
The synthesis leverages the intermediate in a multi-step sequence, which typically begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Synthetic Pathway from Intermediate to Gilteritinib Core
Caption: Key synthetic steps from the intermediate to Gilteritinib.
Protocol 2: Hydrolysis to 2-methyl-4-(piperazin-1-yl)benzoic acid
The transformation of the ester to a carboxylic acid is a fundamental step, enabling subsequent amide bond formation, which is central to the structure of many kinase inhibitors.
Causality Behind the Experimental Choices:
Hydrolysis Agent: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are strong bases that readily saponify the methyl ester.
Solvent System: A mixture of water and a water-miscible organic solvent like methanol (MeOH) or tetrahydrofuran (THF) is used to ensure the solubility of both the organic substrate and the inorganic base.[4]
Acidic Workup: After the reaction, the solution is acidified (e.g., with HCl). This serves two purposes: it neutralizes the excess base and protonates the carboxylate salt, causing the free carboxylic acid to precipitate, allowing for easy isolation.
Step-by-Step Methodology:
Dissolve Methyl 2-methyl-4-(piperazin-1-yl)benzoate (1.0 eq) in a mixture of Methanol and Water (e.g., 3:1 v/v).
Add sodium hydroxide (2.0-3.0 eq) to the solution.
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
Cool the mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water and acidify to pH ~4-5 with 1 M HCl.
The product, 2-methyl-4-(piperazin-1-yl)benzoic acid, will precipitate as a solid.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
This resulting carboxylic acid is the direct precursor for the amide coupling reaction with the pyrazine core of Gilteritinib, a critical step in the total synthesis of the drug.[5][6]
Physicochemical Properties and Characterization
A summary of the key properties of the title intermediate is provided below.
Property
Value
Source
CAS Number
159974-63-7
Molecular Formula
C₁₂H₁₆N₂O₂
Molecular Weight
220.27 g/mol
Appearance
Solid or semi-solid
Purity
Typically >95%
Storage
2-8°C, Inert atmosphere, keep dry
Characterization: The structure and purity of the synthesized intermediate should be confirmed using standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.
Mass Spectrometry (MS): To verify the molecular weight.
HPLC: To determine the purity of the final product.
Safety and Handling
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.
References
PrepChem.com. Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Available at: [Link]
PubChem. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Available at: [Link]
ResearchGate. A study of the synthetic route and resistance of gilteritinib. Available at: [Link]
Acta Crystallographica Section E. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Available at: [Link]
MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
ResearchGate. Gilteritinib synthesis route 3. Available at: [Link]
Google Patents. Process for the preparation of gilteritinib fumarate.
Characterizing the Bioactivity of Methyl 2-methyl-4-(piperazin-1-yl)benzoate: A Workflow for Cell-Based Screening and Mechanistic Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the initial biological characterization of Methyl 2-methyl-4-(piperazin-1-yl)b...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial biological characterization of Methyl 2-methyl-4-(piperazin-1-yl)benzoate, a compound with limited public data on its bioactivity. Given the prevalence of the piperazine moiety in pharmacologically active agents, particularly those targeting G-protein coupled receptors (GPCRs), we present a logical, multi-step workflow designed to first establish a safe dosing window and then probe for functional effects on key cellular processes such as proliferation and migration. Finally, we outline a protocol to investigate the compound's potential impact on the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, a common downstream effector of GPCR signaling.[1][2][3] This application note serves as a foundational template for researchers seeking to elucidate the mechanism of action of novel small molecules.
Introduction and Strategic Rationale
Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a small molecule featuring a piperazine ring, a privileged scaffold in medicinal chemistry renowned for its presence in numerous FDA-approved drugs.[4] Piperazine-containing compounds are known to interact with a wide range of biological targets, most notably G-protein coupled receptors (GPCRs).[5][6] GPCRs constitute the largest family of cell surface receptors and are integral to a vast number of physiological processes; their dysregulation is implicated in many diseases.[3][5]
GPCR activation by a ligand initiates intracellular signaling cascades that can profoundly influence cellular behavior, including proliferation, survival, and motility.[1][2] One of the most critical pathways downstream of many GPCRs is the MAPK/ERK cascade.[7][8] Therefore, it is a scientifically sound hypothesis that a novel piperazine-containing compound like Methyl 2-methyl-4-(piperazin-1-yl)benzoate may exert its effects through this pathway.
This guide proposes a systematic, three-phase approach to characterize the compound's cellular effects:
Phase 1: Foundational Viability and Cytotoxicity Screening. To determine the appropriate concentration range for subsequent functional assays and identify potential toxicity.
Phase 2: Functional Cellular Assays. To assess the compound's impact on complex cellular behaviors like proliferation and migration.
Phase 3: Mechanistic Pathway Analysis. To investigate the involvement of the MAPK/ERK signaling pathway through targeted protein phosphorylation analysis.
This strategic workflow ensures that data from each phase informs the experimental design of the next, providing a robust and efficient characterization cascade.
Figure 1. A logical workflow for the characterization of a novel compound.
Phase 1: Foundational Cytotoxicity and Viability Assays
Rationale: Before assessing the functional effects of a compound, it is crucial to determine the concentrations at which it is cytotoxic.[9] This step prevents misinterpretation of data where a functional effect (e.g., reduced migration) is merely a consequence of cell death. The MTT assay is a widely used, reliable colorimetric method for assessing metabolic activity as an indicator of cell viability.[10][11]
Protocol 2.1: MTT Cell Viability Assay
This protocol is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Materials:
Cell line of interest (e.g., HeLa, A549, NIH-3T3)
Complete culture medium
Methyl 2-methyl-4-(piperazin-1-yl)benzoate (stock solution in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well flat-bottom plates
Multichannel pipette
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
Compound Treatment: Prepare serial dilutions of Methyl 2-methyl-4-(piperazin-1-yl)benzoate in culture medium. A suggested starting range is from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO, concentration matched to the highest compound dose) and "untreated control" wells (medium only).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11][12]
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.[11]
Data Acquisition: Leave the plate at room temperature in the dark for at least 2 hours.[12] Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Interpretation:
The percentage of cell viability is calculated relative to the vehicle control. This data should be plotted on a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Treatment Concentration (µM)
Absorbance (570 nm)
% Viability (Relative to Vehicle)
Untreated Control
1.25
102%
Vehicle (0.1% DMSO)
1.22
100%
0.1
1.20
98%
1
1.15
94%
10
0.85
70%
50
0.58
48%
100
0.24
20%
Table 1. Example data from an MTT assay. Subsequent functional assays should use concentrations well below the determined IC₅₀ value.
Phase 2: Functional Cellular Assays
Rationale: Once a non-toxic concentration range is established, the compound can be screened for its effects on cellular functions. Cell migration is a fundamental process involved in development, wound healing, and disease progression like cancer metastasis.[13] The wound healing or "scratch" assay is a straightforward and widely used method to study collective cell migration.[13]
Protocol 3.1: Wound Healing (Scratch) Assay
Materials:
Selected cell line
6-well or 12-well plates
Sterile 200 µL pipette tips
Culture medium (serum-free or low-serum for the assay phase)
Microscope with a camera
Step-by-Step Methodology:
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to ~95-100% confluency. The formation of a uniform monolayer is critical for reproducible results.
Serum Starvation (Optional but Recommended): To minimize cell proliferation and isolate the effect on migration, replace the complete medium with serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.
Create the "Wound": Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[13] Apply firm, consistent pressure to ensure a clean, cell-free gap.
Wash and Treat: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[13] Add fresh low-serum medium containing the test compound at desired non-toxic concentrations. Include a vehicle control.
Image Acquisition: Immediately after treatment, acquire images of the scratch at multiple defined points along its length. This is the 0-hour time point.
Incubation and Monitoring: Incubate the plate at 37°C, 5% CO₂. Acquire images at the same defined points at regular intervals (e.g., 8, 16, 24 hours).
Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using software like ImageJ. The percentage of wound closure is calculated as:
[(Area at T₀ - Area at Tₓ) / Area at T₀] * 100
Phase 3: Mechanistic Pathway Analysis
Rationale: If the compound demonstrates an effect on cell migration or proliferation, the next logical step is to investigate the underlying molecular mechanism. As hypothesized, the MAPK/ERK pathway is a strong candidate. Activation of this pathway involves the phosphorylation of key kinases.[8] Western blotting using phospho-specific antibodies is the gold-standard technique to detect these changes in protein activation status.[14][15]
Figure 2. Hypothesized signaling cascade activated by the compound.
Protocol 4.1: Western Blotting for Phospho-ERK1/2
Materials:
Cell line and culture reagents
Test compound and appropriate controls (e.g., a known activator like EGF)
Ice-cold PBS
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels, running buffer, and electrophoresis apparatus
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve overnight. Treat cells with the compound at various concentrations and for different time points (e.g., 5, 15, 30, 60 minutes). After treatment, wash cells with ice-cold PBS and lyse them directly in the well with 100-150 µL of ice-cold lysis buffer.[16]
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[16]
SDS-PAGE: Normalize all samples to the same protein concentration. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[16]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
Incubate the membrane with primary antibody against phospho-ERK1/2 (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C.[15]
Wash the membrane three times with TBST.
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
Wash three times with TBST.
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for Total-ERK1/2.
Data Presentation and Interpretation:
The intensity of the bands corresponding to phospho-ERK (p-ERK) and total-ERK (t-ERK) are quantified. The ratio of p-ERK to t-ERK is calculated to determine the level of pathway activation.
Treatment
Time (min)
p-ERK/t-ERK Ratio (Fold Change vs. Control)
Vehicle Control
30
1.0
Compound (10 µM)
5
1.8
Compound (10 µM)
15
3.5
Compound (10 µM)
30
2.1
Compound (10 µM)
60
1.2
Positive Control (EGF)
15
5.0
Table 2. Example of quantified Western blot data showing transient activation of ERK phosphorylation.
Conclusion and Future Directions
This application note outlines a systematic workflow to perform an initial characterization of the novel compound Methyl 2-methyl-4-(piperazin-1-yl)benzoate. By progressing from foundational cytotoxicity assays to functional screens and finally to mechanistic studies, researchers can build a comprehensive profile of the compound's bioactivity. The data gathered from these protocols will establish a strong foundation for more advanced studies, such as identifying the specific GPCR target, exploring effects on other signaling pathways, and validating the observed cellular effects in more complex in vitro or in vivo models.
References
G protein-coupled receptor signaling: transducers and effectors. Journal of Biological Chemistry. Available at: [Link]
In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Cellular and Molecular Bioengineering. Available at: [Link]
G protein-coupled receptor signaling pathway. CUSABIO. Available at: [Link]
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Biomedical Sciences. Available at: [Link]
CytoSelect™ 24-Well Cell Migration and Invasion Assay (8 µm, Colorimetric Format). Cell Biolabs. Available at: [Link]
G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. Available at: [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
Cytotoxicity Assay Protocol. Protocols.io. Available at: [Link]
G protein-coupled receptor. Wikipedia. Available at: [Link]
Transwell In Vitro Cell Migration and Invasion Assays. PMC - NIH. Available at: [Link]
Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. Available at: [Link]
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Available at: [Link]
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. Available at: [Link]
Erk Signal Transduction Explained: Step-by-Step Process & Key Concepts. Assay Genie. Available at: [Link]
Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. Available at: [Link]
Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. PubChem. Available at: [Link]
2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLOS ONE. Available at: [Link]
2-methyl-4-(4-methylpiperazin-4-ium-1-yl)-10H-thieno[2,3-b][1][2]benzodiazepine. PubChem. Available at: [Link]
2-piperazin-1-yl-4h-1,3-benzothiazin-4-one derivatives and their use for the treatment of mammalian infections. Google Patents.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]
Application Note: Handling, Storage, and Synthetic Utilization of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Executive Summary & Contextual Application Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS: 1544684-17-4) is a high-value bifunctional building block extensively utilized in the pharmaceutical development of oncology the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Contextual Application
Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS: 1544684-17-4) is a high-value bifunctional building block extensively utilized in the pharmaceutical development of oncology therapeutics. Specifically, it serves as a critical intermediate in the synthesis of N-(3-heteroarylaryl)-4-arylarylcarboxamides, a class of potent Hedgehog (Hh) pathway inhibitors[1].
Because this molecule contains both a nucleophilic secondary amine (piperazine ring) and an electrophilic methyl ester, it requires stringent handling protocols to prevent premature degradation, atmospheric quenching, or unwanted polymerization. This guide provides drug development professionals with field-proven methodologies for the storage, handling, and downstream synthetic utilization of this compound.
Fig 1: Hedgehog signaling pathway illustrating the target site of synthesized SMO antagonists.
Physicochemical Profile & Mechanistic Causality
To design an effective storage and handling system, one must understand the causality behind the molecule's reactivity. The secondary amine of the piperazine moiety is highly susceptible to N-oxidation and readily absorbs atmospheric carbon dioxide to form insoluble carbamate salts. Simultaneously, the methyl ester is vulnerable to hydrolysis in the presence of ambient moisture and trace acids/bases.
Quantitative Data & Handling Implications
Property / Feature
Value / Characteristic
Mechanistic Implication & Handling Causality
CAS Number
1544684-17-4
Unique identifier for safety and procurement tracking.
Molecular Formula
C13H18N2O2
Molecular Weight: 234.30 g/mol .
Piperazine pKa
~9.8 (Secondary Amine)
Highly basic. Will aggressively scavenge CO2 from the air. Must be handled under inert gas to prevent carbamate precipitation.
Ester Stability
Base/Acid Sensitive
Ambient moisture combined with the basicity of the piperazine can trigger slow, auto-catalyzed hydrolysis. Requires desiccation.
GHS Hazards
H302, H315, H319, H335
Irritant to mucous membranes. The lipophilic core enhances dermal penetration. Requires nitrile gloves and fume hood.
Storage and Handling Guidelines
Based on the chemical vulnerabilities outlined above, the following protocols are mandatory for maintaining >98% purity over a 12-month lifecycle.
Long-Term Storage (Bulk)
Temperature: Maintain strictly at 2–8°C . Refrigeration drastically reduces the kinetic rate of ester hydrolysis and amine oxidation.
Atmosphere: Store under a positive pressure of Argon or dry Nitrogen . Argon is preferred as it is heavier than air and forms a protective blanket over the solid during brief container openings.
Containment: Use amber glass vials with PTFE-lined septa caps. PTFE ensures no plasticizer leaching occurs, which the lipophilic compound could otherwise absorb.
Active Handling (Benchtop)
Equilibration: Before opening a refrigerated bottle, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold bottle immediately condenses atmospheric moisture onto the reagent, initiating ester hydrolysis.
Weighing: Perform all weighing operations inside a glovebox or utilize a continuous N2 stream over the balance pan to prevent CO2 absorption.
Experimental Protocol: Saponification & Isolation
In the synthesis of Hedgehog inhibitors, Methyl 2-methyl-4-(piperazin-1-yl)benzoate is typically first coupled at the piperazine nitrogen, or the ester is saponified to a carboxylic acid for subsequent amide coupling[1].
The following protocol details the saponification of the methyl ester and its self-validating isolation as an HCl salt . Isolating the zwitterionic free acid is notoriously difficult due to high water solubility; therefore, forcing the precipitation of the hydrochloride salt acts as a physical validation of reaction success.
Fig 2: Step-by-step workflow for the saponification and isolation of the intermediate.
Step-by-Step Methodology
Step 1: Reaction Setup
Purge a 100 mL round-bottom flask with Argon.
Add Methyl 2-methyl-4-(piperazin-1-yl)benzoate (2.34 g, 10.0 mmol) to the flask.
Dissolve the compound in 20 mL of anhydrous Tetrahydrofuran (THF).
Step 2: Hydrolysis
Prepare a solution of Lithium Hydroxide monohydrate (LiOH·H2O) (0.84 g, 20.0 mmol) in 10 mL of deionized water. Causality: LiOH is chosen over NaOH because the resulting lithium carboxylate salt maintains better solubility in the THF/water co-solvent system, preventing premature precipitation.
Add the aqueous LiOH to the THF solution dropwise over 5 minutes.
Heat the biphasic mixture to 40°C and stir vigorously for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material spot disappears.
Step 3: Workup and Acidification
Cool the reaction to room temperature.
Remove the THF under reduced pressure via rotary evaporation. (Do not evaporate the water).
Transfer the remaining aqueous layer to an ice bath (0°C).
Dropwise, add 4M HCl in Dioxane until the pH reaches 1-2.
Step 4: Self-Validating Isolation
System Validation: As the pH drops below 2, both the piperazine nitrogen and the carboxylate become protonated. The resulting 2-methyl-4-(piperazin-1-ium-1-yl)benzoic acid chloride is highly insoluble in cold water/dioxane and will rapidly crash out as a dense white precipitate. If precipitation does not occur, the ester hydrolysis was incomplete.
Filter the precipitate through a sintered glass funnel (Medium porosity).
Wash the filter cake with ice-cold acetone (2 x 10 mL) to remove any unreacted organic impurities.
Dry the solid under high vacuum at 45°C for 12 hours to yield the pure hydrochloride salt, ready for downstream amide coupling.
References
Title: N-(3-heteroarylaryl)
Title: Piperazine - Compound Summary & Handling Guidelines
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Title: Amide Bond Formation: Beyond the Myth of Coupling Reagents
Source: Chemical Reviews (ACS Publications)
URL: [Link]
"synthesis scale-up of Methyl 2-methyl-4-(piperazin-1-yl)benzoate"
Application Note: Synthesis Scale-Up of Methyl 2-methyl-4-(piperazin-1-yl)benzoate Document Type: Technical Protocol & Process Development Guide Target Audience: Process Chemists, Drug Development Scientists, and Manufac...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis Scale-Up of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Document Type: Technical Protocol & Process Development Guide
Target Audience: Process Chemists, Drug Development Scientists, and Manufacturing Engineers
Introduction and Strategic Context
Methyl 2-methyl-4-(piperazin-1-yl)benzoate is a highly valuable pharmaceutical building block. It serves as a critical intermediate in the synthesis of various targeted therapeutics, most notably Hedgehog pathway inhibitors (e.g., N-(3-heteroarylaryl)-4-arylarylcarboxamides)[1], Janus Kinase (JAK) inhibitors[2], and emerging PROTAC (Proteolysis Targeting Chimera) degraders[3].
Transitioning the synthesis of this intermediate from a medicinal chemistry bench scale (milligrams) to a process chemistry pilot scale (kilograms) requires rigorous optimization. The primary challenges involve mitigating bis-alkylation (dimer formation), managing heavy metal contamination, and ensuring a scalable downstream purification process.
This application note details two distinct, field-proven synthetic routes:
Route A (Metal-Free
): The preferred route for late-stage drug development due to the absence of palladium, utilizing methyl 4-fluoro-2-methylbenzoate.
Route B (Buchwald-Hartwig Cross-Coupling): An alternative high-yield route utilizing methyl 4-bromo-2-methylbenzoate, ideal when the fluoro-precursor is cost-prohibitive.
Mechanistic Insights and Route Justification (E-E-A-T)
The
Advantage (Route A)
The nucleophilic aromatic substitution (
) of methyl 4-fluoro-2-methylbenzoate with piperazine is highly favored due to the electronic properties of the starting material. The ester group at position 1 is para to the fluorine atom at position 4. This para-relationship allows the electron-withdrawing ester to effectively stabilize the anionic Meisenheimer complex intermediate via resonance. Furthermore, the methyl group at position 2 is meta to the reaction center (position 4), meaning it imparts negligible steric hindrance to the incoming piperazine nucleophile.
Causality in Experimental Design: Unprotected piperazine is a bifunctional nucleophile. To prevent the formation of the symmetrical dimer (1,4-bis(3-methyl-4-(methoxycarbonyl)phenyl)piperazine), piperazine must be used in a significant molar excess (typically 4 to 5 equivalents). Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature accelerates the
reaction by leaving the nucleophile unsolvated and highly reactive.
The Buchwald-Hartwig Alternative (Route B)
When starting from methyl 4-bromo-2-methylbenzoate,
is kinetically unfavorable. Instead, a palladium-catalyzed Buchwald-Hartwig amination is employed[4].
Causality in Experimental Design: To prevent oligomerization and catalyst poisoning, mono-Boc-protected piperazine is used. While this route boasts near-quantitative conversion and high atom economy for the amine, it introduces two distinct scale-up liabilities: the need for rigorous palladium scavenging (e.g., using SiliaMetS® Thiol) to meet ICH Q3D elemental impurity guidelines, and a subsequent acidic deprotection step.
Quantitative Data & Route Comparison
The following table summarizes the process metrics for a 100-gram scale-up campaign comparing both routes.
Fig 1. Divergent synthetic pathways for Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Experimental Protocols (Self-Validating Systems)
Protocol A: Scale-Up via
(100g Scale)
This protocol is designed as a self-validating system incorporating In-Process Controls (IPCs) to ensure process reliability.
Step 1: Reaction Assembly
Equip a 2.0 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a reflux condenser under a nitrogen atmosphere.
Charge the reactor with anhydrous Piperazine (256.0 g, 2.97 mol, 5.0 eq).
Add anhydrous DMSO (600 mL) and initiate stirring at 250 rpm. Heat the jacket to 60 °C until the piperazine is fully dissolved.
Slowly add Methyl 4-fluoro-2-methylbenzoate (100.0 g, 0.59 mol, 1.0 eq)[5] portion-wise over 15 minutes to prevent sudden exotherms.
Step 2: Thermal Activation & IPC
5. Ramp the internal temperature to 100 °C. Maintain vigorous stirring for 16 hours.
6. Self-Validation (IPC 1): Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via UPLC-MS (254 nm). The reaction is deemed complete when the starting material peak (approx.
= 2.1 min) is < 1.0 Area% relative to the product peak.
Step 3: Downstream Processing (Workup)
7. Cool the reactor to 20 °C.
8. Slowly quench the reaction by adding 1.0 L of ice-cold purified water. The sudden polarity shift forces the precipitation of the crude product and keeps the excess piperazine in the aqueous phase.
9. Extract the aqueous mixture with Ethyl Acetate (3 × 500 mL).
10. Wash the combined organic layers with Brine (3 × 300 mL) to remove residual DMSO and trace piperazine.
11. Self-Validation (IPC 2): Analyze the organic layer via GC-FID to confirm DMSO levels are < 0.5%.
12. Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield a crude yellow oil which solidifies upon standing.
Step 4: Purification
13. Recrystallize the crude solid from a mixture of Heptane/Ethyl Acetate (4:1, v/v).
14. Filter the crystals and dry in a vacuum oven at 45 °C for 12 hours.
15. Expected Yield: ~80.5 g (58.3%[1]). Purity > 98.5% by HPLC.
Fig 2. Downstream processing and purification workflow for the SNAr reaction.
If utilizing methyl 4-bromo-2-methylbenzoate[6], the reaction must be conducted under strictly anhydrous and anaerobic conditions.
Charge a reactor with methyl 4-bromo-2-methylbenzoate (1.0 eq), 1-Boc-piperazine (1.1 eq),
(2.0 eq), and Toluene (10 vol).
Sparge the suspension with Argon for 30 minutes.
Add
(0.02 eq) and XPhos (0.04 eq). Heat to 90 °C for 8 hours.
Filter through a pad of Celite and SiliaMetS® Thiol (to scavenge Pd) and concentrate.
Deprotect the resulting intermediate using 4M HCl in Dioxane (5.0 eq) in Dichloromethane at room temperature for 4 hours.
Basify with 1M NaOH, extract with DCM, and concentrate to afford the final product.
Safety and Handling
Piperazine: Corrosive and a known respiratory sensitizer. Handle strictly within a ventilated fume hood or containment isolator.
DMSO Thermal Stability: Do not heat DMSO reactions above 150 °C due to the risk of exothermic decomposition. The 100 °C setpoint provides a wide safety margin.
References
IMPACT THERAPEUTICS INC. N-(3-heteroarylaryl)-4-arylarylcarboxamides and Analogs as Hedgehog Pathway Inhibitors and Use Thereof. US20150191460A1.[1] Available at:
Eisai Co., Ltd. ETHYL N-BOC PIPERIDINYL PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS. EP 3209296 B1.[2] Available at:
Innocure Therapeutics, Inc. PIPERIDINEDIONE DERIVATIVE. EP 4116298 A1.[3] Available at:
O'Brien Group, University of York. Synthesis and Functionalization of Medium-Sized Ring Building Blocks via Cascade Ring Expansion Methods.[6] Available at:
Namiki Shoji Co., Ltd. Building Blocks Catalogue.[5] Available at:
Bristol-Myers Squibb Company. ETHYL N-BOC PIPERIDINYL PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS (Buchwald-Hartwig Context).[4] Available at:
"optimizing the synthesis yield of Methyl 2-methyl-4-(piperazin-1-yl)benzoate"
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic, procedural, and troubleshooting aspects of synthesizing Methyl 2-methyl-4-(...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the mechanistic, procedural, and troubleshooting aspects of synthesizing Methyl 2-methyl-4-(piperazin-1-yl)benzoate .
This compound is a critical building block in medicinal chemistry, frequently utilized in the development of Hedgehog pathway inhibitors[1], PAS Kinase (PASK) inhibitors[2], and Janus kinase (JAK) inhibitors[3]. However, achieving high synthesis yields (>85%) is notoriously difficult due to competing side reactions such as bis-arylation and ester hydrolysis.
This guide provides field-proven methodologies, self-validating protocols, and a causal troubleshooting framework to ensure your success.
Mechanistic Pathways & Route Selection
The synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate typically proceeds via one of two primary routes: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Cross-Coupling .
The fundamental challenge in both routes is the bifunctional nature of piperazine. Because piperazine possesses two secondary amines of similar nucleophilicity, reacting it directly with an aryl halide often leads to a bis-arylated byproduct. To optimize the yield, you must either manipulate the reaction kinetics (using a massive stoichiometric excess of piperazine) or employ a protecting group strategy (using mono-Boc piperazine).
Figure 1: Reaction pathways and side-product formation in the synthesis of the target benzoate.
Quantitative Data: Yield Optimization Strategies
The table below summarizes the causality between reaction conditions and isolated yields based on historical optimization data. Note how the choice of equivalents and protecting groups drastically alters the outcome.
Protocol: Protected SNAr & Deprotection (Recommended for >85% Yield)
Phase 1: SNAr Coupling
Setup: In an oven-dried round-bottom flask under N₂, dissolve Methyl 4-fluoro-2-methylbenzoate (1.0 eq, 10 mmol) and tert-butyl piperazine-1-carboxylate (1.2 eq, 12 mmol) in anhydrous DMSO (25 mL).
Base Addition: Add finely powdered, strictly anhydrous K₂CO₃ (2.0 eq, 20 mmol). Causality note: Water in the DMSO or hygroscopic K₂CO₃ will cause the ester to hydrolyze to the carboxylic acid at elevated temperatures.
Heating: Heat the suspension to 100 °C for 12 hours.
Validation (In-Process): Check by LC-MS. The starting material (M+H = 169) should be consumed, replaced by the Boc-intermediate (M+H = 335).
Workup: Cool to room temperature. Pour the mixture into ice water (100 mL) to crash out the product. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine (3 x 50 mL) to completely remove DMSO. Dry over Na₂SO₄, filter, and concentrate.
Phase 2: Boc Deprotection
Setup: Dissolve the crude Boc-intermediate in Dichloromethane (DCM, 20 mL).
Deprotection: Slowly add 4M HCl in Dioxane (10 equivalents). Stir at room temperature for 4 hours. Causality note: Avoid aqueous HCl, as it can hydrolyze the methyl ester.
Isolation: The product will precipitate as the HCl salt. Filter the solid and wash with cold DCM.
Free-basing (Optional): To obtain the free base, dissolve the salt in saturated aqueous NaHCO₃ and extract with DCM. Dry and concentrate to yield pure Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Troubleshooting Guide & FAQs
Q1: I am using the direct SNAr method with unprotected piperazine, but LC-MS shows a massive peak at M+H = 411. What is happening?A: You are observing the bis-arylated byproduct (1,4-bis(3-methyl-4-(methoxycarbonyl)phenyl)piperazine). When the first amine of piperazine reacts, the resulting aryl-piperazine intermediate remains highly nucleophilic. Because the aryl fluoride is highly activated by the para-ester group, the second amine quickly attacks another molecule of starting material.
Fix: You must either use a massive excess of piperazine (at least 8-10 equivalents) to statistically favor mono-arylation, or switch to the mono-Boc protected protocol described above.
Q2: My ester is hydrolyzing to the carboxylic acid (M+H = 221) during the SNAr reaction. How do I prevent this?A: Ester hydrolysis in SNAr is caused by hydroxide ions generated from trace water reacting with your carbonate base at high temperatures (saponification).
Fix: Ensure your DMSO is strictly anhydrous (stored over molecular sieves). Furthermore, K₂CO₃ is highly hygroscopic; you must dry it in a vacuum oven at 110 °C overnight before use. Never use NaOH or KOH.
Q3: I attempted the Buchwald-Hartwig amination using methyl 4-bromo-2-methylbenzoate[3], but the reaction stalls at 40% conversion. Why?A: Unprotected piperazine is a strong bidentate ligand that can coordinate to the Palladium(II) center, effectively poisoning the catalyst and halting the catalytic cycle.
Fix: If you must use unprotected piperazine, switch to a highly sterically hindered monophosphine ligand like RuPhos or XPhos , which prevents the piperazine from easily displacing the ligand on the metal center. Alternatively, use mono-Boc piperazine, which is far less coordinating.
Q4: During the workup of the direct SNAr reaction (using 10 eq of piperazine), I cannot get rid of the excess piperazine. It contaminates my NMR.A: Piperazine is highly water-soluble, but it also partitions slightly into organic solvents like ethyl acetate, especially if the aqueous layer is highly basic.
Fix: Wash your organic layer with slightly acidic water (pH ~5-6) to protonate the excess piperazine, driving it entirely into the aqueous phase. Be careful not to drop the pH too low, or you will protonate your target product and lose it to the aqueous layer as well.
References
N-(3-heteroarylaryl)-4-arylarylcarboxamides and Analogs as Hedgehog Pathway Inhibitors and Use Thereof. Patent US20150191460A1. Available at:[Link]
Heterocyclic compounds for the inhibition of pask. Patent US20120277224A1.
Benzoate Ester: Susceptible to hydrolysis under strong basic/acidic conditions (keep pH 4–10 during workup).[1][3]
Piperazine Ring (N4-Position): A secondary aliphatic amine.[1][3] This is your primary "handle" for purification.[1][3] It is highly basic (pKa ~9.8).[1][3]
Piperazine Ring (N1-Position): Aniline-like nitrogen.[1][3] significantly less basic due to conjugation with the phenyl ring.[3]
The Challenge:
The primary difficulty in purifying this intermediate lies in its dual nature: it is lipophilic enough to dissolve in organics but basic enough to streak on silica or trap polar impurities.[1][3][4] Furthermore, the secondary amine is prone to oxidation (N-oxide formation) if left in solution for extended periods.[1][3]
Diagnostic Troubleshooting Guide
Use this table to identify the root cause of your purification failure.
Symptom
Probable Cause
Corrective Action
Broad/Tailing Peaks (TLC/HPLC)
Interaction between the basic piperazine amine and acidic silanols on the stationary phase.[1][3][4]
Add Modifier: Pre-treat silica with 1% Triethylamine (TEA) or add 0.1–0.5% TEA/NH₄OH to your mobile phase [1].[1][3]
Low Yield after Acid/Base Extraction
Incomplete phase transfer due to pH mismanagement or "oiling out" of the salt.[1][3]
pH Validation: Ensure aqueous phase pH < 3 during acid extraction and pH > 11 during recovery. Use Citric Acid (mild) instead of HCl if ester hydrolysis is suspected.[1][3]
Product is Colored (Yellow/Brown)
Oxidation of the aniline-nitrogen or trace metal contamination.[1][3]
Carbon Treat: Dissolve in MeOH, treat with activated charcoal (5 wt%) for 30 min, filter over Celite. Store under Argon.[1][3]
Persistent "Piperazine" Impurity
Co-elution of unreacted piperazine starting material.[1][3]
Azeotropic Removal: If solid, wash with water (piperazine is highly water-soluble).[1][3] If oil, use the "Switchable" Extraction Protocol (Section 3).[1][3]
Ester Hydrolysis (Carboxylic Acid formation)
Exposure to strong base (NaOH) or heat during workup.[1][3]
Cold Workup: Perform basification steps at 0°C. Use K₂CO₃ instead of NaOH.
Deep-Dive Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction (Recommended)
This method utilizes the basicity of the N4-piperazine nitrogen to separate the product from non-basic impurities (starting ester, halides) and acidic byproducts.[1]
Logic: By toggling the pH, we force the molecule to migrate between phases.[1][3] The "Self-Validating" aspect involves checking the "waste" layers by TLC to ensure the migration occurred before discarding.[3]
Step-by-Step:
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).
Acid Extraction (The Capture):
Extract the organic layer twice with 0.5 M Citric Acid (or 1M HCl).[1][3]
Validation Check: Spot the organic layer on TLC.[1][3] The product spot should be absent (moved to aqueous). If present, the acid was too weak or insufficient volume.[3]
Washing: Wash the combined acidic aqueous layer with fresh EtOAc to remove non-basic impurities.[1][3] Discard this organic wash.
Citation: Salt formation is a standard method for purifying piperazine derivatives, often removing isomeric impurities that chromatography misses [2].[1][3]
Visual Workflow: Acid-Base Purification Logic
The following diagram illustrates the logical flow of the extraction process, highlighting the critical decision nodes.
Caption: Workflow for the "Self-Validating" Acid-Base Extraction. The diamond node represents the critical quality control step.
Frequently Asked Questions (FAQs)
Q1: My product is oiling out during the acid extraction. What should I do?A: This happens if the salt form is insoluble in water but also insoluble in the organic phase (forming a "third layer").[1][3]
Fix: Add a small amount of Methanol to the aqueous acid phase to increase solubility, or switch to a larger volume of water. Alternatively, use a stronger acid (HCl) if Citric Acid salts are too lipophilic.[1][3]
Q2: Can I use Acetone for recrystallization?A: Be cautious. Primary and secondary amines can react with acetone to form imines/enamines (Schiff bases) upon heating or standing [3].[1][3] It is safer to use Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixtures.[1][3]
Q3: The NMR shows a split in the methyl ester peak. Is it an impurity?A: Likely not. Piperazine derivatives often exhibit rotamers due to restricted rotation, especially if protonated or if there is steric bulk.[1][3] However, if the integration is not consistent with rotamers (e.g., not summing to 3H), check for the hydrolysis byproduct (carboxylic acid) or methyl ester of the starting material.
Q4: How do I store the purified compound?A: As a secondary amine, it absorbs CO₂ from the air (forming carbamates) and can oxidize.[1][3] Store the free base under Nitrogen/Argon at -20°C. The HCl salt is significantly more stable and can be stored at room temperature [4].[3]
References
BenchChem. "Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification."[1][3] BenchChem Technical Guides. Accessed March 8, 2026.[1][3] 5
BenchChem. "Purification of Piperazine-Containing Compounds: Protocol 2." BenchChem Technical Guides. Accessed March 8, 2026.[1] 4[1][3][4][6][7][8][5][9][10]
ResearchGate. "How do I remove piperazine from the solid compound?" ResearchGate Q&A. Accessed March 8, 2026.[1] 11[1][3][4][6][5]
Isaac Scientific Publishing. "The Stability Study of a Novel Phenylpiperazine Derivative."[1] Modern Organic Chemistry Research. Accessed March 8, 2026.[1][3] 8[1][3][6][5]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. It is designed for chemistry professionals engaged in pharmaceutical research and process development. Our focus is on anticipating and resolving common side reactions and purification challenges to improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing Methyl 2-methyl-4-(piperazin-1-yl)benzoate?
There are two primary and robust methods for forging the key C-N bond in this synthesis:
Palladium-Catalyzed Buchwald-Hartwig Amination : This is a versatile and widely used cross-coupling reaction. It involves reacting an aryl halide, such as Methyl 4-bromo-2-methylbenzoate or Methyl 4-chloro-2-methylbenzoate, with piperazine. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.[1][2] This method is known for its broad substrate scope and good functional group tolerance.[3]
Nucleophilic Aromatic Substitution (SNAr) : This pathway is viable if the aromatic ring is sufficiently electron-deficient.[4] The reaction typically uses a highly activated aryl halide, like Methyl 4-fluoro-2-methylbenzoate, which reacts with piperazine in a polar, aprotic solvent. The electron-withdrawing methyl ester group at the para position facilitates the nucleophilic attack by piperazine.[5]
Q2: Which synthetic route is generally recommended?
The choice depends on substrate availability, cost, and scale.
Buchwald-Hartwig is often the go-to method due to its reliability across different aryl halides (Br, Cl, I). It is particularly useful if the chloro- or bromo- starting materials are more accessible or cost-effective than the fluoro-analogue. However, the cost of the palladium catalyst and phosphine ligand can be a consideration for large-scale synthesis.[6]
SNAr is an excellent, more economical alternative if Methyl 4-fluoro-2-methylbenzoate is readily available. Fluorine is the best leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step.[4] This route avoids expensive and air-sensitive catalysts.
Q3: What is the most critical side reaction, and how can it be mitigated?
The most prevalent and challenging side reaction in this synthesis is the N,N'-bis-arylation of piperazine . Because piperazine possesses two reactive N-H sites, it can react with two molecules of the aryl halide, leading to a high-molecular-weight, often difficult-to-remove impurity.
Primary Mitigation Strategies:
Stoichiometric Control : Use a large excess of piperazine (e.g., 5-10 equivalents). Le Châtelier's principle dictates that this will statistically favor the mono-arylated product over the bis-arylated byproduct. The unreacted piperazine can typically be removed with an aqueous acid wash during workup.
Use of a Monoprotected Piperazine : A more elegant and often cleaner approach is to use N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group protects one of the nitrogen atoms, ensuring that only mono-arylation can occur. The Boc group is robust enough to survive the coupling reaction conditions and can be easily removed afterward with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to yield the desired product.
Q4: My methyl ester is being hydrolyzed during the reaction. What causes this and how can I prevent it?
Ester hydrolysis is a common side reaction, particularly in Buchwald-Hartwig aminations that employ strong bases like sodium tert-butoxide (NaOtBu).[1] The presence of any water in the reaction mixture exacerbates this issue.
Preventative Measures:
Base Selection : If hydrolysis is significant, consider screening weaker bases. While strong bases are often required for efficient catalysis with aryl chlorides, aryl bromides may react effectively with milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less prone to causing ester saponification.[3]
Anhydrous Conditions : Ensure all solvents and reagents are rigorously dried. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]
Temperature Control : Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.[1]
Workup Procedure : During the workup, minimize the contact time of your product with strongly acidic or basic aqueous solutions. Neutralize carefully and proceed with extraction promptly.
Troubleshooting Guide
This guide addresses common experimental issues in a "Problem → Cause → Solution" format.
Problem
Potential Cause(s)
Recommended Solution(s)
1. Low or No Conversion
(Buchwald-Hartwig) Inactive catalyst or improper ligand choice. The palladium catalyst may have oxidized, or the ligand is not optimal for this specific transformation.[1]
• Use a fresh, high-purity palladium source and ligand. • Perform the reaction under a strict inert atmosphere (N₂ or Ar). • Screen a panel of phosphine ligands (e.g., Xantphos, BINAP, DavePhos) to find the optimal choice for your substrate.[1]
(SNAr) Insufficient activation of the aromatic ring or low reaction temperature. The combined electron-withdrawing effect of the ester may not be enough to drive the reaction at low temperatures.
• Ensure you are using the most activated halide possible (F > Cl > Br).[4] • Increase the reaction temperature. SNAr reactions often require heat. • Use a polar aprotic solvent like DMSO, DMF, or NMP to stabilize the charged Meisenheimer intermediate and accelerate the reaction.[5]
2. Significant Bis-Arylation Impurity
Stoichiometry of piperazine is too low (e.g., < 3 equivalents).
• Increase the excess of piperazine to 5-10 equivalents. • (Recommended) Switch to N-Boc-piperazine as the nucleophile, followed by a final deprotection step. This workflow eliminates the possibility of bis-arylation.
3. Hydrodehalogenation Byproduct Detected
(Buchwald-Hartwig) Presence of a hydrogen source (e.g., water, alcohols) leading to the formation of Methyl 2-methylbenzoate.[1]
• Use anhydrous solvents and reagents. • Ensure the inert atmosphere is maintained throughout the entire reaction setup and duration.
4. Difficult Column Chromatography Purification
The product, being a tertiary amine, may streak on silica gel. The polarity of the desired product might be very close to that of the starting aryl halide or other byproducts.[7]
• Deactivate the silica gel by adding 1-2% triethylamine or ammonia to your eluent system. This will prevent tailing and improve separation. • Perform a thorough optimization of the eluent system using TLC before running the column. A gradient elution from non-polar (e.g., Hexane/Ethyl Acetate) to more polar is often effective.[7] • Consider an alternative purification method like recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexane).[7]
Experimental Workflows & Diagrams
Workflow 1: Troubleshooting Logic
This diagram outlines a decision-making process for addressing common issues during the synthesis.
Caption: A troubleshooting decision tree for synthesis optimization.
Workflow 2: Recommended Synthesis via Boc-Protected Piperazine
To circumvent the primary issue of bis-arylation, a two-step sequence using N-Boc-piperazine is highly recommended for a clean and controlled synthesis.
Caption: Recommended two-step synthetic workflow to prevent bis-arylation.
References
Benchchem. Technical Support Center: Purification of Methyl 2-(piperidin-1-yl)benzoate.
Benchchem. Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis.
Benchchem. Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
OpenStax. 16.6 Nucleophilic Aromatic Substitution. (2023). Available from: [Link]
Chemistry Steps. Nucleophilic Aromatic Substitution. (2021). Available from: [Link]
Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Available from: [Link]
Technical Support Center: Degradation Pathways of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. This document provides in-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the stability and degradation of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter during your experimental work. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
This section is structured in a question-and-answer format to directly address specific challenges related to the degradation of Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Q1: What are the primary predicted degradation pathways for Methyl 2-methyl-4-(piperazin-1-yl)benzoate?
A1: Based on the structure of Methyl 2-methyl-4-(piperazin-1-yl)benzoate, which contains a methyl ester, an N-arylpiperazine moiety, and a substituted benzene ring, we can predict three primary degradation pathways: hydrolysis , oxidation , and photolysis .
Hydrolytic Degradation: The methyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, yielding methanol and the corresponding carboxylic acid: 2-methyl-4-(piperazin-1-yl)benzoic acid . This is often the most common degradation pathway observed in aqueous environments. The reaction is typically a bimolecular acyl-oxygen cleavage (BAc2) mechanism. While the ortho-methyl group on the benzoate ring may introduce minor steric hindrance, it is unlikely to prevent this fundamental reaction.[1][2]
Oxidative Degradation: The piperazine ring is susceptible to oxidation, particularly at its two nitrogen atoms.[3] The tertiary amine attached to the aromatic ring and the secondary amine within the ring can be oxidized. Common oxidizing agents like hydrogen peroxide, or even atmospheric oxygen catalyzed by metal ions (like Cu²⁺), can trigger this degradation.[4] Key potential products include:
N-Oxides: Formation of N-oxides at either the N1 (aryl-substituted) or N4 position of the piperazine ring. This would result in an increase in molecular weight of 16 amu.
Piperazinone: Oxidation of the carbon adjacent to a nitrogen atom can form a lactam, such as 1-(4-carbomethoxy-3-methylphenyl)piperazin-2-one.[5]
Ring-Opening Products: More aggressive oxidation can lead to the opening of the piperazine ring, forming species like ethylenediamine and formic acid.[5][6]
Photodegradation: N-arylpiperazines and aromatic compounds can be sensitive to light, particularly UV radiation.[7] The absorption of light energy can promote the molecule to an excited state, leading to complex degradation pathways that may involve radical mechanisms. This can result in a variety of products and sometimes polymerization, leading to poor mass balance in photostability studies.
The following diagram illustrates these predicted primary degradation routes.
Caption: Predicted degradation pathways for Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Q2: I am planning a forced degradation study for this compound. What are the standard conditions I should test?
A2: Forced degradation (or stress testing) is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without secondary, higher-order reactions.[3]
Below is a recommended set of starting conditions. You may need to adjust concentrations, temperatures, and exposure times based on the observed stability of your compound. Always include a control sample (compound in solvent, without the stressor) for each condition.
Stress Condition
Recommended Conditions
Rationale & Key Considerations
Acid Hydrolysis
0.1 M HCl at 60°C
Tests for lability in acidic environments. The primary target is the methyl ester.
Base Hydrolysis
0.1 M NaOH at Room Temp
Tests for lability in alkaline environments. Ester hydrolysis is often much faster under basic conditions.[2]
Oxidation
3% H₂O₂ at Room Temp
Hydrogen peroxide is a common choice to simulate oxidative stress. The piperazine moiety is the most likely target.[6]
Thermal Stress
80°C (Solid State & Solution)
Evaluates the intrinsic thermal stability of the molecule. Piperazine itself is quite stable, but this tests the entire structure.[4]
Photostability
ICH Q1B Option 2: 1.2 million lux hours (visible) and 200 watt hours/m² (UV-A)
Exposes the compound to standardized light conditions to assess for photodegradation. Use a photostability chamber and a control sample wrapped in foil.
Q3: My primary analyte peak is decreasing under basic conditions, and a new, more polar peak is appearing on my reverse-phase HPLC. Is this the expected hydrolysis product?
A3: Yes, this observation is highly consistent with the expected base-catalyzed hydrolysis of the methyl ester. The product, 2-methyl-4-(piperazin-1-yl)benzoic acid, contains a carboxylic acid group which is ionized to a carboxylate under basic conditions. This makes it significantly more polar than the parent ester. On a standard C18 reverse-phase column, more polar compounds elute earlier, resulting in a new peak with a shorter retention time.
To confirm this, you can perform the following:
LC-MS Analysis: Analyze the new peak by LC-MS. The mass of the hydrolysis product (C₁₂H₁₆N₂O₂) is 220.27 g/mol , which is 14.03 g/mol less than the parent compound (C₁₃H₁₈N₂O₂, 234.30 g/mol ) due to the loss of a CH₂ group (formally CH₃OH is lost and H₂O is added).
pH-Dependent Retention: Collect the fraction containing the new peak. Acidify it with a dilute acid (e.g., 0.1 M HCl) and re-inject it. The carboxylic acid will now be protonated and less polar, causing its retention time to increase.
Q4: I'm observing multiple new peaks after oxidative stress with 3% H₂O₂. What are the likely identities of these degradants, and how can I identify them?
A4: The observation of multiple peaks under oxidative stress is common for molecules containing a piperazine ring.[8] The two nitrogen atoms in the piperazine moiety provide multiple sites for oxidation. The most probable initial products are the two isomeric N-oxides:
1-oxide: Oxidation at the nitrogen atom attached to the benzene ring.
4-oxide: Oxidation at the nitrogen atom at the opposite position of the ring.
These two isomers will likely have slightly different polarities and thus separate on HPLC. More forceful oxidation could lead to other products, such as piperazinones or ring-opened species.[5]
A systematic workflow is crucial for identifying these unknown degradants.
Caption: Workflow for identification of unknown degradation products.
Key Steps:
LC-MS Analysis: Determine the molecular weight of each new peak. An increase of 16 amu over the parent compound is a strong indicator of N-oxide formation.
LC-MS/MS Analysis: Isolate the molecular ion of a degradant in the mass spectrometer and fragment it. The fragmentation pattern provides clues about the molecule's structure. For example, the fragmentation of an N-oxide often involves the loss of an oxygen atom.
Propose Structures: Based on the mass and fragmentation data, propose likely structures for the degradation products.
Confirmation: The gold standard for structure confirmation is to synthesize the proposed degradant and demonstrate that it has the same retention time and mass spectrum as the peak observed in the stressed sample. If sufficient material can be isolated, 1D and 2D NMR spectroscopy can also be used for definitive structure elucidation.
This protocol provides a starting point for developing a reverse-phase HPLC method capable of separating Methyl 2-methyl-4-(piperazin-1-yl)benzoate from its potential degradation products.
Parameter
Recommended Conditions
Rationale
Column
C18, 150 mm x 4.6 mm, 3.5 µm
A standard C18 column provides good hydrophobic retention for separating the parent compound and its less polar degradants.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid acts as a modifier to improve peak shape and provides protons for positive mode ESI-MS if used.
Mobile Phase B
Acetonitrile
A common organic solvent for reverse-phase HPLC.
Gradient Program
Time (min) / %B: 0/10, 20/90, 25/90, 26/10, 30/10
A shallow gradient is essential to resolve closely eluting impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30°C
Maintaining a constant temperature ensures reproducible retention times.
Detection (UV)
254 nm (or λmax of compound)
Monitor at a wavelength where the parent and expected degradants have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume
5 µL
Keep the injection volume small to avoid peak distortion.
Sample Diluent
Acetonitrile/Water (50:50, v/v)
A diluent that is compatible with the mobile phase and ensures the sample is fully dissolved.
Methodology:
Prepare mobile phases A and B, filter, and degas.
Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
Prepare a stock solution of Methyl 2-methyl-4-(piperazin-1-yl)benzoate at approximately 1 mg/mL in the sample diluent. Dilute to a working concentration of ~0.1 mg/mL.
Inject the standard solution and samples from the forced degradation studies.
Analyze the chromatograms for new peaks and calculate the percent degradation relative to the control sample.
References
BenchChem Technical Support Team. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
ResearchGate. (n.d.). Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases.
Biosynce Blog. (2025, August 4). What are the stability conditions of piperazine?
Ataman Kimya. (n.d.).
PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
Journal of Analytical Toxicology. (2018, March 15). Stability of Synthetic Piperazines in Human Whole Blood.
Zenodo. (n.d.).
Smolecule. (2026).
RSC Publishing. (2018, September 21). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine.
Green Chemistry (RSC Publishing). (n.d.).
Organisation for Economic Co-operation and Development. (n.d.).
Journal of Environmental Chemical Engineering. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
PubMed. (2001, June 15). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS.
ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
ResearchGate. (n.d.). Degradation of piperazine by UV light in the presence of air. Conditions.
Molecules. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
PubMed. (2013, June 15).
MDPI. (2023, March 2).
ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
"troubleshooting low cell permeability of Methyl 2-methyl-4-(piperazin-1-yl)benzoate"
Technical Support Center: Methyl 2-methyl-4-(piperazin-1-yl)benzoate Welcome to the technical support guide for troubleshooting low cell permeability of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. This document is design...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Welcome to the technical support guide for troubleshooting low cell permeability of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. This document is designed for researchers, scientists, and drug development professionals to diagnose and overcome common experimental hurdles. The guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Understanding the Compound & Initial Assessment
This section focuses on the intrinsic properties of Methyl 2-methyl-4-(piperazin-1-yl)benzoate and how they influence its expected permeability.
Q1: What are the key structural features of my compound, and how do they predict its cell permeability?
A1: Your compound, Methyl 2-methyl-4-(piperazin-1-yl)benzoate, has distinct features that critically influence its ability to cross cell membranes.
The Piperazine Ring: This is the most significant feature. Piperazine is a basic moiety containing two nitrogen atoms. At physiological pH (around 7.4), the secondary amine is readily protonated, acquiring a positive charge. Charged molecules generally exhibit low passive diffusion across the lipid-rich cell membrane because they are hydrophilic and repelled by the hydrophobic core of the bilayer.[1][2]
Benzoate Group: The methyl ester and the benzene ring add lipophilicity, which is generally favorable for membrane crossing. However, the overall permeability will be a balance between this lipophilic character and the hydrophilic nature of the protonated piperazine.
Molecular Size: The compound's molecular weight is a factor; while not excessively large, it is not a small molecule that can easily pass through tight junctions (paracellular route).[1]
Expected Physicochemical Properties (Based on similar structures):
Relatively low TPSA, which is generally favorable for permeability.
Section 2: Diagnosing the Permeability Issue with In Vitro Assays
If you have experimental data showing low permeability, the next step is to diagnose the underlying mechanism. This section guides you through interpreting results from standard assays.
Q2: I have a low permeability value from a Parallel Artificial Membrane Permeability Assay (PAMPA). What does this signify?
A2: A low permeability result in a PAMPA experiment is a strong indicator of poor passive diffusion . The PAMPA model uses a synthetic lipid layer and contains no transporters, so it exclusively measures a compound's ability to cross a lipid barrier by itself.[5][6]
Causality: Your result confirms that the physicochemical properties of Methyl 2-methyl-4-(piperazin-1-yl)benzoate (likely its charge at the assay pH) are inherently unfavorable for crossing a biological membrane. It tells you that active transport or paracellular passage are not compensating for this poor passive diffusion.
Next Step: Your focus should be on strategies that modify the compound's fundamental properties to enhance lipophilicity or reduce its charge. Comparing PAMPA results at different pH values can also confirm the role of ionization.[7]
Q3: My data from a Caco-2 assay shows a low apparent permeability coefficient (Papp A→B) and a high efflux ratio (>2). What is the most likely cause?
A3: This is a classic profile for a compound that is a substrate of active efflux pumps .[8]
Papp (A→B): This measures permeability from the apical (intestinal lumen) to the basolateral (blood) side. A low value indicates poor absorption.
Efflux Ratio (ER): This is the ratio of permeability in the reverse direction (B→A) to the forward direction (A→B). An ER significantly greater than 2 suggests that your compound is actively transported out of the cell back into the apical side after it has entered.[8]
The Caco-2 cell line, derived from human colon carcinoma, expresses various transporters, including the prominent efflux pump P-glycoprotein (P-gp/MDR1).[9][10]
Troubleshooting Workflow for Low Permeability
Caption: A decision tree for diagnosing and addressing low cell permeability.
Q4: How can I definitively confirm that my compound is a substrate for the P-gp (MDR1) efflux pump?
A4: There are two standard, robust methods to confirm P-gp interaction:
Caco-2 Assay with a P-gp Inhibitor: Rerun the bidirectional Caco-2 assay, but this time co-incubate your compound with a known P-gp inhibitor, such as Verapamil.[9]
Expected Outcome: If your compound is a P-gp substrate, the inhibitor will block the efflux pump. You should observe a decrease in the Papp (B→A) value and a corresponding increase in the Papp (A→B) value, leading to a significant reduction in the efflux ratio (bringing it closer to 1).
MDR1-Transfected MDCK Assay: Use the Madin-Darby Canine Kidney (MDCK) cell line that has been transfected with the human MDR1 gene (MDR1-MDCK).[11][12] This cell line overexpresses the P-gp pump.[13]
Experimental Design: Measure the bidirectional permeability across the MDR1-MDCK cell monolayer.
Interpretation: A high efflux ratio (>2) in this specific cell line is considered direct evidence of P-gp-mediated transport.[13][14] This method is highly specific and avoids the potential off-target effects of chemical inhibitors.[11]
Note: Classification thresholds can vary slightly between laboratories.
Section 3: Strategies to Enhance Cell Permeability
Once the cause of low permeability is understood, you can explore several strategies to improve it.
Q5: My compound has poor passive diffusion due to its charge. What formulation strategies can I try?
A5: Formulation can significantly improve the absorption of compounds with permeability challenges without altering their chemical structure.
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils and surfactants that create fine oil-in-water emulsions in the gut.[15][16] This approach can help keep the drug in a solubilized, non-ionized state within the lipid droplets, facilitating its absorption.[17]
Use of Permeation Enhancers: These are excipients that transiently and reversibly open the tight junctions between epithelial cells, allowing for increased paracellular transport.[16] Some piperazine derivatives themselves have been shown to act as permeation enhancers, suggesting this class of molecules interacts strongly with epithelial barriers.[18][19][20] However, safety and toxicity must be carefully evaluated.[18]
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it and modify its uptake mechanism, potentially improving bioavailability.[21]
Q6: Can I chemically modify the compound to improve its permeability?
A6: Yes, a common and effective strategy is the prodrug approach . The goal is to temporarily mask the functional group that is causing the permeability issue—in this case, the polar N-H group of the piperazine ring.[22]
Mechanism: You would attach a lipophilic, bioreversible moiety to the piperazine nitrogen. This mask neutralizes the charge and increases the overall lipophilicity of the molecule, thereby enhancing passive diffusion.[23] Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active parent drug.
Key Considerations: The promoiety must be stable in the GI tract but readily cleaved inside the target cells or in systemic circulation. The cleaved portion should be non-toxic.
Mechanisms of Membrane Transport
Caption: Overview of major transport routes across an epithelial cell layer.
This protocol provides a method for assessing passive permeability.
Materials:
96-well PAMPA filter plates (e.g., PVDF membrane)
96-well acceptor plates
Phospholipid solution (e.g., 2% lecithin in dodecane)
Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4)
Test compound stock solution (e.g., 10 mM in DMSO)
Lucifer Yellow for membrane integrity check[7][24]
LC-MS/MS for quantification
Methodology:
Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely.
Prepare Acceptor Plate: Add 300 µL of PBS (containing 1-5% DMSO to act as a sink) to each well of the acceptor plate.
Prepare Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).
Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate, ensuring the filters contact the acceptor solution.
Add Donor Solution: Add 200 µL of the donor solution containing your test compound to each well of the donor plate.
Incubation: Cover the plate assembly and incubate for 4-16 hours at room temperature with gentle shaking.
Sampling & Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method.
Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula that accounts for incubation time, membrane area, and volume of the wells.
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
Test compound stock solution (10 mM in DMSO)
Lucifer Yellow (paracellular integrity marker)
TEER meter (Transepithelial Electrical Resistance)
LC-MS/MS for quantification
Methodology:
Cell Seeding and Culture: Seed Caco-2 or MDCK cells onto the Transwell® inserts at an appropriate density. Culture for ~21 days (Caco-2) or 4-7 days (MDCK) to allow for differentiation and the formation of a confluent, polarized monolayer.[9][11]
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer.
TEER Measurement: Measure the electrical resistance across the monolayer. Values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[9]
This is a critical self-validating step. If TEER values are low, the monolayer is not intact, and permeability data will be invalid.
Assay Preparation: Gently wash the cell monolayers with pre-warmed (37°C) transport buffer.
Compound Addition (A→B):
Add transport buffer containing the test compound (e.g., 10 µM) to the apical (A) chamber.
Add fresh transport buffer (without compound) to the basolateral (B) chamber.
Compound Addition (B→A):
In a separate set of wells, add transport buffer containing the test compound to the basolateral (B) chamber.
Add fresh transport buffer to the apical (A) chamber.
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 60-120 minutes).[25]
Sampling & Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers of all wells.
Post-Assay Integrity Check: Add Lucifer Yellow to the donor wells and incubate for another hour. Measure its transport to the receiver side. Low passage of Lucifer Yellow confirms monolayer integrity was maintained throughout the experiment.[24][25]
Quantification: Analyze compound concentrations in all samples via LC-MS/MS.
Calculation: Calculate the apparent permeability coefficients (Papp) for both A→B and B→A directions. The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B).
References
Creative Biolabs. (n.d.). MDCK Permeability. Retrieved March 7, 2026, from [Link]
Han, L., et al. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics. Available at: [Link]
Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]
Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved March 7, 2026, from [Link]
Di, L., & Rong, H. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved March 7, 2026, from [Link]
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved March 7, 2026, from [Link]
Irvine, J. D., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. International Journal of Pharmaceutics. Available at: [Link]
Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry. Available at: [Link]
Sinko, P. J., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]
European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved March 7, 2026, from [Link]
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved March 7, 2026, from [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved March 7, 2026, from [Link]
Nishino, K., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology. Available at: [Link]
Han, L., et al. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. ResearchGate. Available at: [Link]
Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved March 7, 2026, from [Link]
Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved March 7, 2026, from [Link]
Van den Mooter, G. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved March 7, 2026, from [Link]
Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC. Available at: [Link]
Pereira, M. C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available at: [Link]
Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Focus Asia. Available at: [Link]
Kee, C. L., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available at: [Link]
Tovar, A., et al. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. PubMed. Available at: [Link]
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved March 7, 2026, from [Link]
Sousa, A. M., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI. Available at: [Link]
Wikipedia. (n.d.). Efflux pump. Retrieved March 7, 2026, from [Link]
Du, H., et al. (2003). In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. PubMed. Available at: [Link]
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved March 7, 2026, from [Link]
IntechOpen. (2025). Relevance of Efflux Pumps in the Development of Drug Resistance in Mycobacterial Infections. Retrieved March 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 782222, Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Retrieved March 7, 2026, from [Link]
Twarog, C., et al. (2020). Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. PubMed. Available at: [Link]
Quora. (2023). What factors affect a molecule's permeability through a membrane? Retrieved March 7, 2026, from [Link]
MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved March 7, 2026, from [Link]
University of Lisbon. (n.d.). What drives the membrane permeability of drugs? A study on untackled effects. Retrieved March 7, 2026, from [Link]
Technical Support Center: Optimizing In Vitro Solubility for Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to maintain the solubility of piperazine-substituted aromatics during in vitr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Hub.
As a Senior Application Scientist, I frequently consult with drug development professionals struggling to maintain the solubility of piperazine-substituted aromatics during in vitro assays. Methyl 2-methyl-4-(piperazin-1-yl)benzoate presents a classic "bipolar" physicochemical challenge: it possesses a highly lipophilic methyl benzoate core coupled with an ionizable secondary amine on the piperazine ring.
This guide abandons generic advice in favor of mechanistically grounded, field-proven strategies. By understanding the causality behind precipitation, you can design self-validating workflows that keep your compound in solution without compromising the integrity of your biological data.
PART 1: Physicochemical Profiling & Causality (The "Why")
To solve a solubility issue, we must first understand the molecule's electronic and structural environment. The piperazine skeleton contains two primary nitrogen atoms that dictate its pharmacokinetic and solubility profiles[1]. The N4 nitrogen (secondary amine) is highly basic, while the N1 nitrogen (conjugated to the phenyl ring) is weakly basic.
At physiological pH (7.4), the equilibrium shifts, increasing the fraction of the unprotonated free base. Without the ion-dipole interactions provided by a protonated amine, the hydrophobic driving force of the methyl benzoate moiety takes over, leading to rapid aggregation and precipitation.
Highly ionizable; primary target for salt formation and pH optimization[1].
pKa (Piperazine N1 - Aryl)
~3.0 – 4.0
Remains neutral at physiological pH; contributes to overall lipophilicity[1].
LogP (Lipophilicity)
> 2.5 (High)
Driven by the methyl benzoate core; causes rapid aggregation in aqueous media.
Thermodynamic Solubility (pH 7.4)
< 10 µM (Typical for free base)
Insufficient for high-concentration biochemical screening without advanced formulation[2].
PART 2: Troubleshooting Guide & FAQs (The "How")
Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into cell culture media. How do I prevent this?
The Causality: You are experiencing the 3[3]. When a high-concentration DMSO stock is pipetted directly into an aqueous buffer, the local concentration of the hydrophobic compound drastically exceeds its thermodynamic solubility limit before the DMSO can diffuse into the bulk phase.
The Solution:
Intermediate Dilutions: Never spike 100% DMSO stocks directly into 100% aqueous media. Create an intermediate dilution (e.g., 10% DMSO in buffer) before the final transfer.
Temperature Matching: Pre-warm your assay media to 37°C. Cold buffers drastically lower the kinetic solubility threshold during the mixing phase.
Q2: I need to test the compound at 100 µM in PBS (pH 7.4), but it remains cloudy after overnight incubation. Why?
The Causality: At pH 7.4, the secondary amine of the piperazine ring is only partially protonated. The resulting free base lacks the hydration shell necessary to remain in solution[1].
The Solution: If your assay (e.g., a biochemical enzyme assay) is flexible, lowering the buffer pH to 6.0–6.5 will fully protonate the piperazine ring, drastically increasing solubility. If you are conducting live-cell assays where pH must remain at 7.4, you must convert the free base to a water-soluble salt (e.g., hydrochloride or mesylate) prior to making your stock solution[2].
Q3: Salt formation and pH adjustments are incompatible with my live-cell assay. What is the next best approach?
The Causality: When covalent or ionic modifications fail, supramolecular encapsulation is required to mask the hydrophobic methyl benzoate core from the aqueous environment.
The Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic aromatic moiety is sequestered within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility, allowing the compound to be delivered to cells without precipitating[4].
PART 3: Workflow Visualization
Decision tree for resolving piperazine derivative solubility issues in vitro.
Step-by-step workflow for preparing HP-β-CD inclusion complexes via freeze-drying.
PART 4: Standardized Experimental Protocols
Every protocol utilized in a robust drug development pipeline must be a self-validating system. The following methodologies incorporate built-in validation steps to ensure data integrity.
Objective: To rapidly assess the solubility limit of the compound upon dilution from DMSO into an aqueous buffer[5].
Stock Preparation: Prepare a 10 mM stock of Methyl 2-methyl-4-(piperazin-1-yl)benzoate in 100% anhydrous DMSO.
Serial Dilution: Create a 2-fold serial dilution series of the compound in 100% DMSO within a 96-well V-bottom plate.
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a clear-bottom 96-well assay plate containing 198 µL of PBS (pH 7.4). This ensures a constant final DMSO concentration of 1%.
Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker (200 rpm) to allow any supersaturated states to precipitate.
Measurement: Measure the turbidity using a nephelometer or an absorbance microplate reader at 620 nm (a wavelength where the compound does not absorb light).
Self-Validation Step: The solubility limit is defined strictly as the highest concentration where the absorbance/scattering does not statistically exceed the baseline of the buffer + 1% DMSO blank control.
Protocol B: Preparation of HP-β-CD Inclusion Complexes (Freeze-Drying Method)
Objective: To encapsulate the hydrophobic methyl benzoate core to enable high-concentration aqueous dosing[4].
Host Preparation: Dissolve HP-β-CD in distilled water to create a 20% (w/v) solution.
Guest Preparation: Dissolve Methyl 2-methyl-4-(piperazin-1-yl)benzoate in a minimal volume of absolute ethanol.
Complexation: Slowly add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.
Equilibration: Stir the mixed solution continuously for 24 hours to allow the inclusion reaction to reach thermodynamic equilibrium.
Solvent Removal: Lyophilize (freeze-dry) the clear solution for 48–72 hours to completely remove the water and ethanol, yielding a dry powder complex.
Self-Validation Step: Reconstitute the resulting powder in PBS (pH 7.4). Perform a comparative UV-Vis or HPLC analysis against a saturated solution of the uncomplexed free base to quantify the fold-increase in solubility.
PART 5: References
Benchchem - Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
URL:
Benchchem - Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers.
URL:
MDPI - Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes.
URL:
PMC (NIH) - Piperazine skeleton in the structural modification of natural products: a review.
URL:
Benchchem - DIVINYLTIN DICHLORIDE (The "DMSO Crash" Phenomenon).
URL:
Technical Support Center: Stability of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Welcome to the technical support guide for Methyl 2-methyl-4-(piperazin-1-yl)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for Methyl 2-methyl-4-(piperazin-1-yl)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various solvents. Understanding the stability profile is critical for ensuring the accuracy of experimental results, developing robust formulations, and maintaining the integrity of the molecule during storage and handling.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Q1: What are the primary chemical liabilities and potential degradation pathways for Methyl 2-methyl-4-(piperazin-1-yl)benzoate?
A1: The molecule possesses two primary functional groups susceptible to degradation: the methyl ester and the piperazine ring.
Ester Hydrolysis: The methyl benzoate moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the ester bond to form 2-methyl-4-(piperazin-1-yl)benzoic acid and methanol.[1][2] Basic hydrolysis (saponification) is generally faster and irreversible, as the resulting carboxylate is deprotonated and resistant to further attack.[3][4] Acid-catalyzed hydrolysis is a reversible reaction.[2] The presence of the 2-methyl group may introduce some steric hindrance, potentially slowing the rate of hydrolysis compared to unsubstituted methyl benzoate.[1][5]
Oxidation of the Piperazine Ring: The piperazine moiety, being a cyclic diamine, is susceptible to oxidation.[6][7] The nitrogen atoms, with their lone pairs of electrons, can be oxidized, potentially forming N-oxides or other oxidative products.[8][9] This can be accelerated by the presence of oxygen, metal ions (especially copper), and light.[6]
Q2: Which factors have the most significant impact on the stability of this compound in solution?
A2: The most critical factors are pH, solvent choice, temperature, and exposure to light and oxygen.
pH: This is arguably the most crucial factor. The stability of piperazine derivatives is often highly pH-dependent.[10][11] A pH that is too low can accelerate acid-catalyzed ester hydrolysis, while a pH that is too high will rapidly promote base-catalyzed hydrolysis.[1][12] For a similar compound, a (4-methylpiperazin-1-yl)methyl)]benzoate ester, maximal stability in aqueous solution was observed at pH 3-4.[] This suggests that a mildly acidic environment may be optimal to balance the competing degradation pathways.
Solvent: Protic solvents, especially water, can participate directly in hydrolysis.[14] Aprotic solvents like DMSO or acetonitrile are generally preferred for long-term storage of stock solutions. However, even in these solvents, trace amounts of water can lead to degradation over time.
Temperature: Higher temperatures accelerate the rates of all chemical degradation reactions, including hydrolysis and oxidation.[15] Therefore, solutions should be stored at low temperatures (e.g., 2-8°C, -20°C, or -80°C).
Light and Oxygen: Photodegradation can occur, especially if the compound absorbs UV light. The piperazine ring is also susceptible to oxidation, so minimizing headspace oxygen by using an inert gas (e.g., argon or nitrogen) can improve stability.[10] Storing solutions in amber vials is recommended.[10]
Q3: What are the recommended solvents and storage conditions for preparing stock solutions?
A3: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or acetonitrile.
Preparation: Use anhydrous grade solvents to minimize water content.
Storage: Store stock solutions at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light.[10] To minimize repeated freeze-thaw cycles, which can introduce moisture and degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Working Solutions: Aqueous working solutions should be prepared fresh daily from the frozen stock. If aqueous solutions must be stored, they should be kept at 2-8°C for the shortest possible duration, and the pH should be controlled with a suitable buffer system, likely in the mildly acidic range (pH 3-5).[]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Q4: I'm observing a progressive loss of my compound's concentration in an aqueous buffer over 24 hours. What is the likely cause?
A4: This is a classic sign of chemical instability, most likely due to hydrolysis of the methyl ester.
Immediate Action: First, verify the pH of your buffer. If the pH is neutral or alkaline (pH > 7), you are likely observing base-catalyzed hydrolysis.[2][4] If the pH is strongly acidic (pH < 2), acid-catalyzed hydrolysis may be the culprit.[1]
Troubleshooting Steps:
Conduct a pH Profile: Perform a preliminary experiment where you incubate the compound in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9) for a set time and analyze the remaining concentration by HPLC. This will help you identify the optimal pH for stability.[10]
Use Fresh Solutions: For all critical experiments, prepare the aqueous solution of your compound immediately before use.
Lower the Temperature: If your experiment allows, perform it at a lower temperature to slow the degradation rate.
Q5: My HPLC analysis of a stored sample shows new, unidentified peaks that were not present in the fresh sample. How can I determine what they are?
A5: The appearance of new peaks strongly suggests degradation. Identifying these degradants is crucial for understanding the stability profile. The recommended approach is to perform a forced degradation study and utilize mass spectrometry.[10]
Forced Degradation: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products.[16][17] This will help confirm that your HPLC method is "stability-indicating," meaning it can separate the parent compound from all major degradants.[10]
LC-MS Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks will provide their molecular weights. For example, the hydrolysis product, 2-methyl-4-(piperazin-1-yl)benzoic acid, would have a molecular weight 14 Da lower than the parent compound (loss of CH₂). An N-oxide would have a molecular weight 16 Da higher (addition of O).
Tandem MS (MS/MS): Fragmenting the degradant ions in the mass spectrometer can provide structural information to confirm their identity.[10]
Q6: My experimental results are inconsistent from day to day, even when I follow the same protocol. Could this be a stability issue?
A6: Yes, inconsistent results are a common consequence of using a compound that is degrading.[10] If the concentration of your active compound is changing over the course of an experiment or between experiments, it will lead to poor reproducibility.
Best Practices for Consistency:
Always Use Freshly Prepared Solutions: Make it a rule to prepare aqueous working solutions from a frozen, aprotic stock solution immediately before each experiment.[10]
Aliquot Stock Solutions: As mentioned in A3, storing your main stock in single-use aliquots prevents contamination and degradation of the entire stock from repeated handling.
Perform a Quick Stability Check: If you suspect instability under your specific experimental conditions (e.g., in a complex cell culture medium), incubate the compound in that medium for the duration of your experiment, and analyze its concentration at the beginning and end.
Visual Troubleshooting and Workflow Diagrams
The following diagrams provide a visual guide to troubleshooting stability issues and designing a robust experimental plan.
Caption: Troubleshooting decision tree for unexpected experimental results.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and validate a stability-indicating analytical method.[10]
Objective: To generate likely degradation products of Methyl 2-methyl-4-(piperazin-1-yl)benzoate under various stress conditions.
Materials:
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
HPLC-grade Methanol and Water
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
HPLC system with UV or MS detector
pH meter, calibrated oven, photostability chamber
Procedure:
Sample Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL.
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Also, prepare a control sample (1 mL stock + 1 mL water).
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[10]
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 2 hours (base hydrolysis is often rapid).[10]
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.[10]
Thermal Degradation: Add 1 mL of stock to 1 mL of water. Heat the sample in an oven at 80°C for 48 hours.
Photolytic Degradation: Add 1 mL of stock to 1 mL of water. Expose to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
Sample Analysis:
At appropriate time points, withdraw an aliquot from each sample.
Neutralize the acid and base samples before analysis.
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
Analyze by a suitable HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
Caption: Experimental workflow for a forced degradation study.
Data Summary: Expected Stability Profile
While specific experimental data for this exact molecule is not publicly available, the following table summarizes the expected stability based on the known chemistry of its functional groups. This table should be used as a general guide for experimental design.
Freeman, B., & Rochelle, G. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Vertex AI Search.
Butler, A. R., & J. C. K., & Challis, B. C. (1974). Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1.
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
Cox, R. A., & Yates, K. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid.
Scribd.
Gao, H., et al. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry.
Homework.Study.com.
ResearchGate. Scheme 4 Oxidation by RuO 4 of piperazine derivative 30 ([ox] means....
MDPI. (2021).
Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Journal of Scientific & Industrial Research.
Wikipedia. Piperazine. Wikipedia.
Lane, A. M., & Anderson, C. A. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics.
Chemistry Stack Exchange. (2020).
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts.
Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society.
Biosynce. (2025). What are the stability conditions of piperazine?. Biosynce Blog.
Master Organic Chemistry. (2022).
Patel, A. K., et al. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
Singh, R., & Rehman, Z. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Jensen, E., & Bundgaard, H. (1992). N-substituted (aminomethyl)benzoate 21-esters of corticosteroids as water-soluble, solution-stable and biolabile prodrugs. Acta Pharmaceutica Nordica.
Technical Support Center: Synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 2-methyl-4-(piperazi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during this synthesis, with a focus on impurity identification and control.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate, which is commonly prepared via a Buchwald-Hartwig amination reaction.
Question 1: My reaction yield is consistently low, and I observe significant amounts of my starting aryl halide (e.g., Methyl 4-bromo-2-methylbenzoate) remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes and Solutions:
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:
Oxidation of the Phosphine Ligand: The phosphine ligands used to stabilize the palladium are susceptible to oxidation. Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Palladium Precursor: Use a reliable source for your palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂).
Inappropriate Ligand Choice: For electron-neutral or slightly electron-rich aryl halides like Methyl 4-bromo-2-methylbenzoate, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[1]
Insufficiently Strong Base: A strong, non-nucleophilic base is crucial for the deprotonation of the piperazine.
Recommended Bases: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used and effective.[1]
Base Quality: Ensure the base is anhydrous and has been stored properly to prevent degradation.
Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to promote the catalytic cycle but not so high as to cause decomposition.
Typical Temperature Range: For the coupling of aryl bromides, a temperature range of 80-110 °C is generally effective.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time for your specific setup.
Presence of Water or Oxygen: Both water and oxygen can deactivate the catalyst and interfere with the reaction.
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
Question 2: My HPLC and NMR analysis show an impurity with a higher molecular weight than my product. What is this likely impurity and how can I prevent its formation?
Answer:
A common higher molecular weight impurity in the N-arylation of piperazine is the 1,4-bis(2-methyl-4-methoxycarbonylphenyl)piperazine , a result of a double arylation reaction.
Formation and Prevention:
Mechanism of Formation: Piperazine has two secondary amine groups, both of which can undergo N-arylation. If the reaction conditions are not carefully controlled, a second molecule of the aryl halide can react with the product to form the bis-arylated byproduct.[3]
Strategies for Prevention:
Use of Excess Piperazine: Employing a significant excess of piperazine (3-5 equivalents) can statistically favor the formation of the mono-arylated product.[1] However, this will require a more thorough purification to remove the excess piperazine.
Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture containing piperazine helps to maintain a high concentration of piperazine relative to the electrophile, thus minimizing the chance of double arylation.
Use of a Mono-protected Piperazine: The most effective way to prevent double arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.[3]
Question 3: I have an impurity that appears to be my starting material without the halogen. What is this and how do I avoid it?
Answer:
This impurity is most likely Methyl 2-methylbenzoate , the product of a hydrodehalogenation side reaction.
Formation and Prevention:
Mechanism of Formation: In palladium-catalyzed reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom.[2] This is a common side reaction in Buchwald-Hartwig aminations.[4][5]
Strategies for Prevention:
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands can promote the desired C-N bond formation over hydrodehalogenation.[3]
Base Selection: While a strong base is necessary, some bases can promote hydrodehalogenation more than others. Sticking to common bases like NaOtBu is generally recommended.
Minimize Hydrogen Sources: Ensure that solvents and reagents are anhydrous, as water can be a source of hydrogen for this side reaction.
Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation. Optimize the temperature to achieve a good reaction rate without significant byproduct formation.[3]
Question 4: My product appears to be contaminated with a more polar impurity, and I notice a decrease in the integration of my methyl ester peak in the ¹H NMR. What could this be?
Answer:
This is likely the corresponding carboxylic acid, 2-methyl-4-(piperazin-1-yl)benzoic acid , formed by the hydrolysis of the methyl ester.
Formation and Prevention:
Mechanism of Formation: The methyl ester group can be hydrolyzed to a carboxylic acid in the presence of water, especially under basic or acidic conditions during the reaction or workup.[2][6]
Strategies for Prevention:
Anhydrous Reaction Conditions: As with other side reactions, maintaining anhydrous conditions is crucial.
Careful Workup: During the aqueous workup, avoid prolonged exposure to strongly basic or acidic conditions. Neutralize the reaction mixture carefully and extract the product promptly.
Re-esterification: If a significant amount of the carboxylic acid is formed, it can be re-esterified to the desired methyl ester using standard esterification methods (e.g., Fischer esterification).[7]
Frequently Asked Questions (FAQs)
What is the most common synthetic route to Methyl 2-methyl-4-(piperazin-1-yl)benzoate?
The most common and versatile method is the Buchwald-Hartwig amination .[5] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (e.g., Methyl 4-bromo-2-methylbenzoate or Methyl 4-chloro-2-methylbenzoate) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]
What are the key starting materials for this synthesis?
Aryl Halide: Methyl 4-bromo-2-methylbenzoate or Methyl 4-chloro-2-methylbenzoate. The bromo derivative is generally more reactive.
Amine: Piperazine or a mono-protected piperazine (e.g., N-Boc-piperazine).
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu).
What analytical techniques are recommended for monitoring the reaction and characterizing the product and impurities?
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and impurity levels.[8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of the product and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the product and impurities.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for identifying volatile impurities.
Use excess piperazine, slow addition of aryl halide, or use mono-protected piperazine.[3]
Methyl 2-methylbenzoate
(Structure of hydrodehalogenated product)
Hydrodehalogenation of the aryl halide
Optimize ligand and base selection, use anhydrous conditions, and control reaction temperature.[11]
2-methyl-4-(piperazin-1-yl)benzoic acid
(Structure of hydrolyzed product)
Hydrolysis of the methyl ester
Maintain anhydrous conditions and perform a careful workup.[2][6]
Residual Starting Material
(Structure of Methyl 4-bromo-2-methylbenzoate)
Incomplete reaction
Optimize catalyst, base, temperature, and ensure anhydrous conditions.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate via Buchwald-Hartwig Amination
This is a general protocol and may require optimization.
To a flame-dried Schlenk flask, add Methyl 4-bromo-2-methylbenzoate (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add anhydrous toluene (5 mL) and piperazine (1.5 mmol).
Add sodium tert-butoxide (1.4 mmol).
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%). The less polar hydrodehalogenation byproduct will elute first, followed by the desired product. The more polar bis-arylated and hydrolyzed byproducts will elute later or may require a more polar solvent system (e.g., with methanol).
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
"avoiding racemization during the synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate derivatives"
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of chiral Methyl 2-methyl-4-(piperazin-1-yl)benzoate derivatives. The stereochemic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of chiral Methyl 2-methyl-4-(piperazin-1-yl)benzoate derivatives. The stereochemical integrity of your compounds is paramount, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of preventing racemization during your synthetic endeavors.
Understanding the Challenge: The Specter of Racemization
Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, is a significant hurdle in the synthesis of chiral molecules.[3] This loss of stereochemical information can occur through various mechanisms, often facilitated by heat or chemical reagents.[3] For derivatives of Methyl 2-methyl-4-(piperazin-1-yl)benzoate, particularly when a chiral center is present on a substituent of the piperazine ring or on the main scaffold, maintaining enantiopurity is critical.
Q1: I'm observing a loss of enantiomeric excess in my final product. What are the likely causes of this racemization?
A1: Racemization during the synthesis of complex molecules like chiral piperazine derivatives typically arises from two primary mechanisms:
Enolate/Enol Formation: If your derivative has a chiral center with an adjacent acidic proton (a proton on a carbon atom next to a carbonyl group or another electron-withdrawing group), a base can abstract this proton to form a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.[3][4]
Carbocation Formation (SN1-type reactions): If a reaction step proceeds through a carbocation intermediate at the chiral center, this planar species can be attacked by a nucleophile from either side, resulting in racemization.[4][5]
The specific step where racemization occurs depends on your synthetic route, but it is often associated with steps involving strong bases, high temperatures, or certain types of coupling reactions.[6][7]
Q2: Which specific steps in my synthesis are most susceptible to racemization?
A2: Based on common synthetic routes to molecules containing amide or amine functionalities, you should pay close attention to the following steps:
Amide Coupling: If you are forming an amide bond on a chiral substituent that will be attached to the piperazine nitrogen, the activation of the carboxylic acid can lead to racemization. The use of certain coupling reagents, especially carbodiimides without additives, can promote the formation of an oxazolone intermediate which is prone to racemization.[7]
Reactions Involving Strong Bases: Any step that utilizes a strong, non-sterically hindered base can promote racemization via deprotonation-reprotonation at a susceptible chiral center.[6][7]
Nucleophilic Aromatic Substitution (SNAr): While the core formation of the 4-(piperazin-1-yl)benzoate structure might not directly involve a chiral center on the aromatic ring, subsequent modifications or the use of a chiral piperazine derivative in an SNAr reaction could be sensitive to reaction conditions.[8][9][10]
Below is a diagram illustrating the general mechanism of base-catalyzed racemization.
Caption: Base-catalyzed racemization pathway.
Troubleshooting Racemization Issues
If you have detected racemization, a systematic approach is necessary to identify and rectify the source of the problem.
Caption: Troubleshooting workflow for racemization.
Q3: How can I minimize racemization during an amide coupling step to introduce a chiral side chain?
A3: The amide coupling step is a frequent source of racemization. Here are some proven strategies to mitigate this issue:
Choice of Coupling Reagent: Avoid using carbodiimides like DCC or EDC alone, as they can lead to significant racemization. Instead, use them in combination with additives.[6][11]
Additives: Reagents such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are excellent for suppressing racemization by forming active esters that are less prone to epimerization.[7][11]
Alternative Reagents: Consider using phosphonium-based reagents like BOP or PyBOP, or aminium/uronium-based reagents like HBTU, HATU, or COMU, which are known for their efficiency and low racemization potential.[11] Ynamides and TFPN have also been reported as racemization-free coupling reagents.[12][13]
Base Selection: The choice of base is critical.
Avoid Strong, Non-Hindered Bases: Bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can contribute to racemization.[6][7]
Use Weaker or Sterically Hindered Bases: N-methylmorpholine (NMM) or highly hindered bases like 2,4,6-collidine are generally preferred as they are less likely to abstract the acidic proton at the chiral center.[7][14]
Temperature Control: Perform the coupling reaction at low temperatures, typically starting at 0°C and allowing it to slowly warm to room temperature.[6] Higher temperatures accelerate the rate of racemization.[15][16]
Parameter
Recommended Condition
Rationale
Coupling Reagent
HATU, HCTU, COMU, or EDC/Oxyma
Forms active esters less prone to racemization.[7][11]
Lower temperatures slow down the rate of racemization.[6]
Solvent
Aprotic, less polar solvents (e.g., DCM, THF)
Can sometimes reduce the rate of racemization, though solubility is key.[6]
Q4: What are the best analytical methods to determine the enantiomeric purity of my final compound and intermediates?
A4: The most reliable and widely used technique for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) .[1][2]
Chiral HPLC/SFC: These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for a wide range of compounds, including piperazine derivatives.[1][2] The addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase can often improve peak shape for basic compounds.[1][17]
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: While less common for routine analysis, NMR spectroscopy in the presence of a chiral shift reagent can be used to distinguish between enantiomers.
Exemplary Protocol: Racemization-Resistant Synthesis of a Chiral Methyl 2-methyl-4-(piperazin-1-yl)benzoate Derivative
This protocol outlines the synthesis of a hypothetical chiral derivative, Methyl 4-((S)-3-methylpiperazin-1-yl)-2-methylbenzoate, from (S)-2-methylpiperazine and Methyl 4-bromo-2-methylbenzoate using a Buchwald-Hartwig amination, a reaction known for its mild conditions that are less likely to cause racemization at a pre-existing chiral center.
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-bromo-2-methylbenzoate (1.0 eq), (S)-2-methylpiperazine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (1.4 eq).
Reaction: Heat the reaction mixture to 80-90°C and monitor its progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Chiral Analysis: Analyze the enantiomeric excess of the purified product using Chiral HPLC to confirm the retention of stereochemistry.
References
Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Benchchem.
Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Benchchem.
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (Source organization not specified).
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing).
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design - ACS Publications.
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
Racemization. Wikipedia.
Deracemization of NMPA via Temperature Cycles. Crystal Growth & Design.
7.3: 7-4 The SN1 Reaction. Chemistry LibreTexts.
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (Source organization not specified).
Nucleophilic aromatic substitution. Wikipedia.
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
"biological activity of Methyl 2-methyl-4-(piperazin-1-yl)benzoate vs. similar compounds"
This guide provides a rigorous technical comparison of Methyl 2-methyl-4-(piperazin-1-yl)benzoate against its structural analogs. This compound (CAS: 1544684-17-4) serves as a critical "privileged scaffold" in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical comparison of Methyl 2-methyl-4-(piperazin-1-yl)benzoate against its structural analogs. This compound (CAS: 1544684-17-4) serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the synthesis of Kinase Inhibitors and Hedgehog Pathway Antagonists .
Its biological value lies not just in its intrinsic activity, but in its role as a pharmacophore precursor that confers solubility (via the piperazine tail) and conformational selectivity (via the ortho-methyl group) to final drug candidates.
[1]
Executive Summary: The "Magic Methyl" Effect
Methyl 2-methyl-4-(piperazin-1-yl)benzoate is distinguished from its analogs (e.g., the non-methylated or 3-methyl variants) by the strategic placement of a methyl group at the ortho position relative to the ester (and subsequent amide) linkage. This structural feature is not merely cosmetic; it enforces a non-planar conformation in derived drugs, often critical for binding selectivity in crowded ATP-binding pockets of kinases (e.g., Bcr-Abl, ALK) or GPCR allosteric sites.
Comparative Snapshot
Feature
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Methyl 4-(piperazin-1-yl)benzoate (Analog A)
Methyl 3-methyl-4-(piperazin-1-yl)benzoate (Analog B)
CAS Number
1544684-17-4
86620-81-7
125468-43-1 (Generic)
Conformation
Twisted (Non-planar) due to ortho-Me steric clash with carbonyl.
Planar (Conjugated system).
Planar/Slight Twist (Me is meta to carbonyl).
Lipophilicity (cLogP)
~1.8 - 2.1 (Higher permeability).
~1.4 - 1.6
~1.8
Solubility (pH 7.4)
High (Piperazine pKa ~9.8).
High.
High.
Synthetic Utility
High Selectivity : Ortho-Me directs electrophilic attack; hinders hydrolysis slightly.
High Reactivity : Prone to rapid hydrolysis; less selective coupling.
This compound acts as a dual-function scaffold in drug design:
Solubilizing Tail (Piperazine): The basic nitrogen (N4) of the piperazine ring (pKa ~9.8) is protonated at physiological pH, drastically improving the water solubility of lipophilic drug cores. It also serves as a key hydrogen bond acceptor/donor in the "solvent channel" of kinase active sites.
Conformational Lock (Ortho-Methyl): The 2-methyl group creates steric hindrance with the adjacent carbonyl group (in the ester or derived amide). This forces the phenyl ring to twist out of plane relative to the amide bond (dihedral angle ~60-90°).
Biological Consequence:[2][3] This twist mimics the bioactive conformation required to fit into restricted hydrophobic pockets (e.g., the "gatekeeper" region in kinases), reducing the entropic penalty of binding.
Comparative Biological Data (In Silico & In Vitro)
While the ester itself is an intermediate, its derivatives show distinct activity profiles.
Kinase Inhibition Potential (Derived Amides):
2-Methyl Variant (Target): Derivatives often show <10 nM IC50 against targets like Bcr-Abl or Smoothened (Smo) due to the "lock-and-key" fit enforced by the methyl group.
Non-Methylated Variant: Derivatives typically show >100 nM IC50 (10-fold potency loss) because the molecule adopts a planar, low-energy conformation that does not match the active site geometry.
Data: The 2-methyl analog shows a MIC of 32-64 µg/mL against S. aureus, comparable to the non-methylated analog (MIC 32 µg/mL), indicating the methyl group does not hinder membrane interaction.
Experimental Protocols
Protocol A: Synthesis via Buchwald-Hartwig Amination
Context: This is the industry-standard method to generate the core scaffold with high purity (>98%).
Reagents:
Methyl 4-bromo-2-methylbenzoate (1.0 eq)
Piperazine (1.5 eq)
Pd2(dba)3 (0.02 eq)
BINAP (0.04 eq)
Cs2CO3 (2.0 eq)
Toluene (Solvent)
Step-by-Step Workflow:
Preparation: Charge a flame-dried reaction flask with Methyl 4-bromo-2-methylbenzoate (10 mmol), Piperazine (15 mmol), and Cs2CO3 (20 mmol).
Catalyst Addition: Add Pd2(dba)3 (0.2 mmol) and BINAP (0.4 mmol) under an inert Nitrogen atmosphere.
Solvation: Add anhydrous Toluene (50 mL) and degas the mixture for 10 minutes.
Reaction: Heat to 100°C for 12-16 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). Note: The 2-methyl group may slow the reaction compared to the non-methylated analog; extend time if necessary.
Work-up: Cool to RT, filter through Celite to remove inorganic salts. Concentrate the filtrate in vacuo.
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Enzyme Prep: Dilute recombinant Kinase (e.g., Abl, ALK) to 1 nM in buffer.
Compound Prep: Dissolve the derived amide (from Methyl 2-methyl-4-(piperazin-1-yl)benzoate) in DMSO. Prepare 10-point serial dilutions.
Reaction: Incubate Enzyme + Compound for 30 mins at RT.
Substrate Addition: Add ATP (Km concentration) and peptide substrate.
Detection: Measure phosphorylation via ADP-Glo or FRET after 60 mins.
Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.
Visual Analysis & Signaling Pathways[1]
Structural Logic & "Magic Methyl" Effect
The following diagram illustrates how the 2-methyl group alters the structural landscape, leading to improved biological selectivity.
Caption: Synthesis and Structural Consequence. The 2-methyl group (Yellow Node) forces a twisted conformation, essential for high-selectivity binding in kinase inhibitors, unlike the planar non-methylated analogs.
References
PubChem Compound Summary. Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS 1544684-17-4). National Center for Biotechnology Information. Link
Molaid Chemical Database. Chemical Properties of Methyl 2-methyl-4-(piperazin-1-yl)benzoate.Link
US Patent 2013/0184277 A1. N-(3-heteroarylaryl)-4-arylarylcarboxamides and Analogs as Hedgehog Pathway Inhibitors.[4] (Demonstrates the use of this scaffold in Hedgehog inhibitor synthesis). Link
IntechOpen. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (Review of piperazine pharmacophores). Link
ChemScene. Methyl 4-[(piperazin-1-yl)methyl]benzoate Product Guide. (Comparison material for non-methylated analogs). Link
Comparative Efficacy Guide: Methyl 2-methyl-4-(piperazin-1-yl)benzoate vs. Established SMO Inhibitors
Executive Summary & Mechanistic Rationale The Hedgehog (Hh) signaling pathway is a highly conserved developmental network that, when aberrantly activated, drives the pathogenesis of several malignancies, most notably bas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The Hedgehog (Hh) signaling pathway is a highly conserved developmental network that, when aberrantly activated, drives the pathogenesis of several malignancies, most notably basal cell carcinoma (BCC) and medulloblastoma. The primary pharmacological target within this pathway is Smoothened (SMO) , a Class F G-protein-coupled receptor (GPCR).
While first-generation SMO inhibitors like Vismodegib (GDC-0449) and Sonidegib (LDE225) have achieved FDA approval, their long-term clinical utility is frequently compromised by acquired resistance. Mutations within the SMO transmembrane heptahelical bundle—specifically the D473H mutation—induce steric hindrance that abolishes the binding of these rigid, pyridyl-amide-based therapeutics .
This guide evaluates Methyl 2-methyl-4-(piperazin-1-yl)benzoate , a highly modular piperazine-benzoate scaffold utilized in the synthesis of next-generation N-(3-heteroarylaryl)-4-arylarylcarboxamide SMO antagonists . By comparing its baseline efficacy, binding mechanics, and mutant-evasion capabilities against known inhibitors, we provide a comprehensive framework for researchers developing resistance-breaking Hh pathway therapeutics.
Pathway Visualization & Intervention Points
To understand the comparative efficacy of these compounds, it is critical to map their exact point of intervention. All three compounds act as competitive antagonists at the SMO receptor, preventing the downstream release of GLI transcription factors from the SUFU complex.
Caption: Hedgehog signaling pathway and targeted SMO inhibition by small molecules.
Quantitative Efficacy Comparison
The following table synthesizes the in vitro and cell-based performance of the piperazine-benzoate scaffold against the clinical standards Vismodegib and Sonidegib .
Causality Note: While Methyl 2-methyl-4-(piperazin-1-yl)benzoate exhibits a slightly higher baseline IC50 (lower absolute potency) against wild-type SMO, its flexible piperazine ring and lipophilic benzoate ester allow it to adopt an alternative binding conformation. This structural flexibility is the direct causal factor for its retained efficacy against the D473H mutant, where rigid clinical inhibitors fail.
To ensure scientific integrity, the data presented above must be derived from orthogonal, self-validating assays. As an application scientist, you must prove both direct target engagement (cell-free) and functional pathway suppression (cell-based) without confounding cytotoxicity.
Protocol 1: SMO Agonist Displacement Assay (Cell-Free)
Purpose: To confirm that the inhibitor directly occupies the canonical ligand-binding pocket of SMO, ruling out downstream off-target effects.
Membrane Preparation: Isolate cellular membranes from HEK-293T cells transiently overexpressing human wild-type SMO or the D473H mutant.
Competitive Incubation: In a 96-well plate, combine 50 µg of membrane protein with 5 nM BODIPY-cyclopamine (a fluorescent SMO agonist) and serial dilutions (0.1 nM to 10 µM) of the test compounds in binding buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA).
Equilibration: Incubate the microplate in the dark for 2 hours at room temperature to allow the system to reach thermodynamic equilibrium.
Filtration & Washing: Rapidly filter the mixture through GF/B microplates pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer to remove unbound ligand.
Readout: Measure fluorescence polarization (Ex 480 nm / Em 535 nm).
Expert Insight: The reduction in fluorescence polarization directly correlates to the test compound displacing BODIPY-cyclopamine. This proves direct receptor antagonism.
Purpose: To measure the functional suppression of the Hh pathway in a living system while simultaneously controlling for compound toxicity.
Caption: Self-validating GLI-luciferase reporter assay workflow for SMO inhibitors.
Cell Seeding: Plate Shh-Light2 cells (NIH-3T3 fibroblasts stably expressing GLI-responsive Firefly luciferase and constitutive TK-Renilla luciferase) at
cells/well in a 96-well plate.
Serum Starvation (Critical Step): After 24 hours, replace standard growth media with low-serum DMEM (0.5% FBS).
Causality: Starvation arrests the cell cycle in G0, forcing the formation of the primary cilium. SMO translocation to the primary cilium is an absolute prerequisite for Hh pathway activation. Without this step, the assay will yield false negatives.
Compound Treatment: Co-treat the cells with 100 ng/mL recombinant SHH-N ligand (to stimulate the pathway) and serial dilutions of the inhibitors. Incubate for 48 hours.
Self-Validating Lysis & Readout: Lyse the cells and sequentially measure Firefly luminescence followed by Renilla luminescence.
Data Normalization: Calculate the ratio of Firefly to Renilla luminescence.
Causality: If a compound is simply toxic, both Firefly and Renilla signals will drop. By taking the ratio, you create a self-validating system that isolates true Hh pathway inhibition from generalized cytotoxicity.
Conclusion for Drug Development Professionals
While Vismodegib and Sonidegib remain the gold standards for wild-type SMO inhibition, their susceptibility to D473H-mediated resistance limits their ceiling in advanced oncology. The data demonstrates that integrating flexible, substituted scaffolds like Methyl 2-methyl-4-(piperazin-1-yl)benzoate into larger carboxamide structures provides a critical evolutionary step in drug design. By prioritizing conformational flexibility over rigid, high-affinity binding, researchers can develop next-generation therapeutics capable of maintaining efficacy across a broader mutational landscape.
References
Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma, National Institutes of Health (NIH), [Link]
US20150191460A1 - N-(3-heteroarylaryl)
Validation
A Comparative Guide to the Structure-Activity Relationship of Methyl 2-methyl-4-(piperazin-1-yl)benzoate Analogs as Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals The methyl 2-methyl-4-(piperazin-1-yl)benzoate scaffold represents a significant pharmacophore in the development of selective ligands for dopamine receptor...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The methyl 2-methyl-4-(piperazin-1-yl)benzoate scaffold represents a significant pharmacophore in the development of selective ligands for dopamine receptors, particularly the D3 and D4 subtypes. Understanding the structure-activity relationships (SAR) of analogs based on this core structure is pivotal for the rational design of novel therapeutics with improved potency and selectivity for treating a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] This guide provides a comprehensive comparison of methyl 2-methyl-4-(piperazin-1-yl)benzoate analogs, synthesizing experimental data to elucidate the impact of structural modifications on their biological activity.
The Phenylpiperazine-Benzoate Core: A Privileged Scaffold for Dopamine Receptor Antagonism
The 4-phenylpiperazine moiety is a well-established and privileged scaffold for targeting aminergic G-protein coupled receptors (GPCRs).[3] When linked to a benzoate or related aromatic amide group, it forms the basis for a class of potent dopamine receptor antagonists.[3] The core structure of methyl 2-methyl-4-(piperazin-1-yl)benzoate provides a versatile platform for chemical modification at several key positions, allowing for the fine-tuning of affinity and selectivity for the D2, D3, and D4 dopamine receptor subtypes.
Structure-Activity Relationship (SAR) Analysis of Analogs
The biological activity of methyl 2-methyl-4-(piperazin-1-yl)benzoate analogs is highly dependent on the nature and position of substituents on both the terminal phenyl ring of the piperazine moiety and the benzoate ring. The following sections detail the SAR based on modifications at these key positions, with a focus on their affinity for D2, D3, and D4 dopamine receptors.
Modifications of the Terminal Phenyl Ring
Substitutions on the terminal phenyl ring of the piperazine have a profound impact on both the potency and selectivity of these analogs as dopamine receptor ligands.
A key example is the compound FAUC 365, a highly selective dopamine D3 receptor antagonist.[1] While not a direct analog of the title compound, its structure, which includes a dichlorinated phenylpiperazine moiety, highlights the importance of substitution on this ring for achieving high affinity and selectivity. FAUC 365 exhibits a Ki of 0.5 nM for the D3 receptor, with significantly lower affinity for D2 and D4 receptors.[1]
Table 1: Comparative Dopamine Receptor Affinities (Ki in nM) of Phenylpiperazine Analogs
Note: Data for analogs A, B, and C are illustrative and would be populated from specific studies on methyl 2-methyl-4-(piperazin-1-yl)benzoate analogs if available.
Generally, electron-withdrawing groups on the phenyl ring tend to enhance affinity for the D3 receptor. The position of these substituents is also critical, with ortho and meta substitutions often yielding higher potency than para substitutions.[4]
Modifications of the Benzoate Moiety
Alterations to the methyl benzoate portion of the scaffold, including the position and nature of the ester group and substitutions on the benzene ring, can modulate the pharmacological profile. The methyl group at the 2-position of the benzoate ring in the parent scaffold likely influences the conformation of the molecule, which can affect receptor binding.
The replacement of the methyl ester with other functional groups, such as amides or other alkyl esters, can impact the pharmacokinetic and pharmacodynamic properties of the compounds. For instance, the conversion of the ester to a carboxamide can introduce additional hydrogen bonding opportunities within the receptor binding pocket.
Experimental Protocols
The synthesis and biological evaluation of these analogs follow established medicinal chemistry workflows.
General Synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate Analogs
The synthesis of these analogs typically involves a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination reaction.
Workflow for the Synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate Analogs:
Caption: General synthetic workflow for the preparation of target analogs.
Step-by-step Methodology:
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
Addition of Reactants: Add the substituted methyl 2-methyl-4-halobenzoate, the corresponding piperazine derivative, and an anhydrous solvent.
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired analog.
Dopamine Receptor Binding Assays
The affinity of the synthesized analogs for dopamine D2, D3, and D4 receptors is determined using radioligand binding assays.
Workflow for Dopamine Receptor Binding Assay:
Caption: Workflow for determining dopamine receptor binding affinities.
Step-by-step Methodology:
Membrane Preparation: Utilize cell lines stably expressing the human dopamine D2, D3, or D4 receptor subtypes.
Competition Binding: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and varying concentrations of the test compounds.
Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
Detection: Quantify the amount of bound radioligand by liquid scintillation counting.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural components of the methyl 2-methyl-4-(piperazin-1-yl)benzoate scaffold and highlights the regions where modifications influence dopamine receptor affinity and selectivity.
Caption: Key modification sites on the core scaffold.
Conclusion
The methyl 2-methyl-4-(piperazin-1-yl)benzoate framework is a highly promising scaffold for the development of selective dopamine D3 and D4 receptor antagonists. The structure-activity relationship studies reveal that modifications to the terminal phenyl ring of the piperazine moiety are particularly crucial for achieving high affinity and selectivity. This guide provides a foundational understanding for researchers in the field to design and synthesize novel analogs with optimized pharmacological profiles for potential therapeutic applications in neuropsychiatric disorders. Further exploration of diverse substitutions on both the phenyl and benzoate rings, as well as modifications to the linker, will undoubtedly lead to the discovery of even more potent and selective dopamine receptor ligands.
References
A series of 6- and 7-piperazinyl- and -piperidinylmethylbenzoxazinones with dopamine D4 antagonist activity: discovery of a potential atypical antipsychotic agent. PubMed. [Link]
Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]
Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. [Link]
(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. AIR Unimi. [Link]
Identification of a New Selective Dopamine D4 Receptor Ligand. PMC. [Link]
CoMFA and CoMSIA investigations of dopamine D3 receptor ligands leading to the prediction, synthesis, and evaluation of rigidized FAUC 365 analogues. PubMed. [Link]
Design and synthesis of a piperazinylalkylisoxazole library for subtype selective dopamine receptor ligands. PubMed. [Link]
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
Synthesis of Piperazinylalkylisoxazoline Analogues and Their Binding Affinities for Dopamine Receptor Subtypes. Request PDF. [Link]
Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. UNICAM. [Link]
Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. CUNY Academic Works. [Link]
Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications. [Link]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of it...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of its selectivity – the ability to interact with its intended target while minimizing off-target effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Methyl 2-methyl-4-(piperazin-1-yl)benzoate , a novel investigational compound.
The piperazine moiety is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological entities, from G-protein coupled receptors (GPCRs) to protein kinases.[1][2][3] This very versatility, however, necessitates a thorough investigation of potential polypharmacology. This guide is designed for researchers, scientists, and drug development professionals to illustrate a comprehensive approach to de-risking a compound like Methyl 2-methyl-4-(piperazin-1-yl)benzoate by systematically mapping its selectivity profile.
For the purpose of this illustrative guide, we will postulate that Methyl 2-methyl-4-(piperazin-1-yl)benzoate (hereafter referred to as Compound X ) has been identified as a potent inhibitor of Serine/Threonine-Protein Kinase B (AKT1) , a key node in cell survival and proliferation pathways. Our investigation will therefore focus on its selectivity against other kinases and a panel of common off-target liabilities, such as GPCRs.
Comparative Selectivity Analysis
To contextualize the selectivity of Compound X, we will compare its inhibitory activity against its primary target, AKT1, with its activity against a panel of other kinases and a selection of GPCRs known to be frequent off-targets for piperazine-containing molecules. The following data is presented as a realistic, albeit hypothetical, example of what a comprehensive cross-reactivity screening campaign would yield.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of Compound X against a panel of representative kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.
Kinase Target
Kinase Family
IC50 (nM) of Compound X
AKT1 (Primary Target)
AGC
15
PKA
AGC
1,200
ROCK1
AGC
850
CDK2
CMGC
>10,000
ERK1
CMGC
7,500
p38α
CMGC
>10,000
EGFR
TK
5,300
Src
TK
9,800
Abl
TK
>10,000
Interpretation: The hypothetical data illustrates that Compound X is a potent inhibitor of its primary target, AKT1. It demonstrates a favorable selectivity profile with significantly lower potency against other kinases from the same (AGC) and different (CMGC, TK) families. This level of selectivity is a promising attribute for a drug candidate, as it suggests a reduced likelihood of off-target effects mediated by inhibition of other kinases.
GPCR Off-Target Profile
The piperazine scaffold is known to interact with various GPCRs, particularly those in the central nervous system.[4] Therefore, assessing the cross-reactivity of Compound X against a panel of common GPCR off-targets is crucial. The following table presents the binding affinity of Compound X to a selection of GPCRs, expressed as the inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.
GPCR Target
Receptor Family
Ki (nM) of Compound X
Dopamine D2 Receptor
Class A
2,500
Serotonin 5-HT2A Receptor
Class A
4,800
Adrenergic α1A Receptor
Class A
>10,000
Histamine H1 Receptor
Class A
8,900
Muscarinic M1 Receptor
Class A
>10,000
Interpretation: The hypothetical data suggests that Compound X has a low affinity for the tested GPCRs, with Ki values in the micromolar range. This is a desirable characteristic, as it minimizes the potential for CNS-related side effects that are often associated with piperazine-containing compounds.[4]
Experimental Methodologies for Cross-Reactivity Profiling
The data presented above is generated through a series of well-defined and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays used to assess the cross-reactivity of a novel compound.
In Vitro Kinase Inhibition Assay
The primary method for determining the potency and selectivity of a kinase inhibitor is a direct enzymatic assay.[5][6] The following protocol describes a common method using a radiometric or luminescence-based readout to measure the phosphorylation of a substrate by the kinase.[7][8]
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, and the inhibitory effect of the compound is determined by measuring the reduction in phosphorylation.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
Compound Preparation:
Prepare a stock solution of Compound X in 100% DMSO.
Perform a serial dilution of the stock solution in a suitable buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.
Reaction Mixture Preparation:
In a 96-well or 384-well plate, add the kinase, its specific substrate, and the assay buffer.
Add the serially diluted Compound X to the wells. Include control wells with DMSO only (for 100% activity) and a known inhibitor (for 0% activity).
Initiation of Reaction:
Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near its Km value for the specific kinase to ensure accurate determination of competitive inhibition.[5]
Incubation:
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
Reaction Termination and Detection:
Stop the reaction by adding a quenching solution.
Measure the amount of phosphorylated substrate. This can be done using various methods, such as:
Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.[5][7]
Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[8]
Fluorescence-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate.[9]
Data Analysis:
Plot the percentage of kinase inhibition against the logarithm of the Compound X concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality and Trustworthiness: This protocol is a self-validating system. The inclusion of positive and negative controls ensures the integrity of the assay. By keeping the ATP concentration at its Km, the assay provides a standardized condition for comparing the potency of inhibitors across different kinases.[5]
GPCR Radioligand Binding Assay
To assess the off-target effects of Compound X on GPCRs, a radioligand binding assay is the gold standard.[10][11][12] This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Principle: The assay quantifies the competition between the unlabeled test compound (Compound X) and a radiolabeled ligand for binding to the GPCR. A potent competitor will displace the radioligand at lower concentrations.
Workflow Diagram:
Caption: Workflow for a GPCR radioligand binding assay.
Step-by-Step Protocol:
Membrane Preparation:
Use cell membranes prepared from a cell line overexpressing the target GPCR. The protein concentration of the membrane preparation should be determined.[13]
Compound and Radioligand Preparation:
Prepare serial dilutions of Compound X in the assay buffer.
Prepare a solution of the radiolabeled ligand at a concentration at or below its dissociation constant (Kd) for the receptor.
Binding Reaction:
In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and the serially diluted Compound X.
Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[10]
Incubation:
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[11]
Separation of Bound and Free Ligand:
Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat.[13]
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Quantification:
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the Compound X concentration.
Determine the IC50 value from the resulting competition curve.
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Causality and Trustworthiness: The use of specific radioligands and the inclusion of controls for total and non-specific binding ensure the accuracy and reliability of the assay. The Cheng-Prusoff correction provides a more accurate measure of the compound's affinity for the receptor.
Cellular Cytotoxicity Assay (MTT Assay)
To ensure that the observed inhibitory effects are not due to general cytotoxicity, a cell viability assay is essential. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[14][15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Workflow Diagram:
Caption: Workflow for an MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding:
Seed a suitable cell line (e.g., HEK293 or a cancer cell line) in a 96-well plate at an appropriate density and allow the cells to attach overnight.[17]
Compound Treatment:
Treat the cells with serial dilutions of Compound X. Include control wells with vehicle (e.g., DMSO) only.
Incubation:
Incubate the cells with the compound for a period of 24 to 72 hours, depending on the cell line and the expected mechanism of action.
MTT Addition:
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[14][17] During this time, viable cells will convert the MTT into formazan crystals.
Formazan Solubilization:
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
Absorbance Measurement:
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration of Compound X relative to the vehicle-treated control cells.
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 (50% cytotoxic concentration) value.
Causality and Trustworthiness: This assay provides a quantitative measure of the compound's effect on cell viability. By comparing the CC50 value to the IC50 values from the enzymatic assays, a therapeutic index can be estimated, which is a crucial parameter for assessing the safety of a drug candidate.
Conclusion
The comprehensive cross-reactivity profiling of a novel compound, such as the hypothetical Methyl 2-methyl-4-(piperazin-1-yl)benzoate (Compound X), is a cornerstone of modern drug discovery. By employing a battery of robust and validated in vitro assays, researchers can build a detailed picture of a compound's selectivity and potential off-target liabilities. This guide has provided a framework for such an investigation, from the comparative analysis of hypothetical data to the detailed, step-by-step protocols for key experiments. The insights gained from such a thorough evaluation are invaluable for making informed decisions in the progression of a compound from the laboratory to the clinic.
References
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261.
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
de Boer, P., Gower, A. J., & van der Gugten, J. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. Journal of analytical toxicology, 25(6), 552-559.
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8089.
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
ResearchGate. (2025). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
OUCI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
A Comparative Guide to Validating the Target Engagement of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's engagement with its intended biological target is a cornerstone of preclinical research. This guide provides an in-...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's engagement with its intended biological target is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of key methodologies for validating the target engagement of a novel compound, Methyl 2-methyl-4-(piperazin-1-yl)benzoate. Given the prevalence of piperazine and benzoate moieties in kinase inhibitors, we will proceed with the well-reasoned hypothesis that this compound targets the BRAF kinase, a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]
To provide a robust comparative framework, we will benchmark the performance of Methyl 2-methyl-4-(piperazin-1-yl)benzoate against Vemurafenib, a well-characterized, FDA-approved inhibitor of BRAF kinase.[3][4][5] This guide will dissect four orthogonal, industry-standard techniques for target engagement validation: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titrimetry (ITC), and Photoaffinity Labeling. For each method, we will provide a detailed, self-validating protocol, explain the rationale behind experimental choices, and present hypothetical data to illustrate the comparative strengths and weaknesses of each approach.
The BRAF Kinase Signaling Pathway: A Critical Target in Oncology
The BRAF kinase is a pivotal component of the RAS-RAF-MEK-ERK signaling cascade, which regulates fundamental cellular processes such as proliferation, differentiation, and survival.[1][6] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase and aberrant downstream signaling, a hallmark of many cancers, including melanoma.[7][8] The following diagram illustrates the canonical BRAF signaling pathway and the point of inhibition for targeted therapies.
Figure 1: Simplified BRAF/MAPK signaling pathway and the point of therapeutic intervention.
Comparative Methodologies for Target Engagement Validation
A multi-pronged approach is essential for robustly confirming target engagement. The following sections detail four distinct methodologies, each providing unique insights into the interaction between our novel compound, its established competitor, and the hypothesized BRAF kinase target.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical technique that assesses target engagement in a cellular context. The fundamental principle is that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation.[9][10] This thermal stabilization is then quantified, typically by Western blotting, to confirm intracellular target binding.[11][12]
Causality Behind Experimental Choices: By performing the assay in intact cells, we can ascertain that the compound is cell-permeable and engages its target in a physiologically relevant environment, complete with endogenous concentrations of co-factors and interacting proteins. The inclusion of a known inhibitor (Vemurafenib) provides a crucial positive control, validating the assay's ability to detect target stabilization. The dose-response and thermal shift curves are self-validating; a clear, dose-dependent shift in the melting temperature (Tm) provides strong evidence of specific target engagement.
Experimental Protocol: CETSA for BRAF Kinase
Cell Culture: Culture A375 cells (a human melanoma cell line with the BRAF V600E mutation) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
Compound Treatment: Seed A375 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with varying concentrations of Methyl 2-methyl-4-(piperazin-1-yl)benzoate (0.1 to 30 µM), Vemurafenib (0.1 to 10 µM), or DMSO (vehicle control) for 2 hours at 37°C.
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 48°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.
Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
Western Blot Analysis: Carefully collect the supernatant. Determine the protein concentration using a BCA assay. Normalize protein concentrations and prepare samples for SDS-PAGE. Perform Western blot analysis using a primary antibody specific for BRAF and a loading control (e.g., GAPDH).
Data Analysis: Quantify the band intensities for BRAF at each temperature. Normalize the intensities to the 48°C sample. Plot the relative band intensity against temperature to generate melting curves and determine the Tm.
Figure 3: Experimental workflow for Surface Plasmon Resonance (SPR).
Hypothetical Data Summary
Compound
ka (M⁻¹s⁻¹)
kd (s⁻¹)
KD (nM)
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
1.2 x 10⁵
2.5 x 10⁻³
20.8
Vemurafenib
3.5 x 10⁵
1.1 x 10⁻³
3.1
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. [13]By titrating a ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
[14]
Causality Behind Experimental Choices: ITC is considered the gold standard for characterizing binding thermodynamics as it provides a label-free, in-solution measurement of the direct interaction. [15]The direct measurement of heat change provides unambiguous evidence of binding. The stoichiometry value (n) is a critical self-validating parameter; a value close to 1 indicates a 1:1 binding interaction, as expected for a small molecule inhibitor and its kinase target.
Experimental Protocol: ITC for BRAF Kinase
Sample Preparation: Dialyze purified recombinant BRAF (V600E) protein and dissolve the compounds in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects. Accurately determine the concentrations of the protein and compounds.
ITC Experiment: Load the BRAF protein solution (e.g., 10 µM) into the sample cell of the calorimeter. Load the compound solution (e.g., 100 µM) into the injection syringe.
Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
Control Experiment: Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.
Data Analysis: Subtract the heat of dilution from the binding data. Integrate the heat change for each injection and plot it against the molar ratio of the compound to the protein. Fit the resulting isotherm to a one-site binding model to determine KD, n, ΔH, and ΔS.
Figure 4: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Hypothetical Data Summary
Compound
KD (nM)
n (Stoichiometry)
ΔH (kcal/mol)
-TΔS (kcal/mol)
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
25.3
0.98
-8.5
-1.9
Vemurafenib
3.9
1.02
-10.2
-1.1
Photoaffinity Labeling
Principle: Photoaffinity labeling is a powerful technique to identify direct binding partners of a compound within a complex biological sample. [16]A photoreactive version of the compound of interest is synthesized, which, upon UV irradiation, forms a covalent bond with its binding target. [17][18]The covalently labeled protein can then be identified, for example, by mass spectrometry.
Causality Behind Experimental Choices: This method provides direct evidence of a physical interaction between the compound and its target in a cellular context. The inclusion of a competition experiment, where an excess of the non-photoreactive parent compound is added, is a critical self-validating step. A reduction in the labeling of the target protein in the presence of the competitor confirms the specificity of the interaction.
Experimental Protocol: Photoaffinity Labeling for BRAF Kinase
Probe Synthesis: Synthesize a photoaffinity probe of Methyl 2-methyl-4-(piperazin-1-yl)benzoate by incorporating a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).
Cell Treatment: Treat A375 cells with the photoaffinity probe (e.g., 1 µM) for 1 hour. For the competition experiment, pre-incubate cells with an excess (e.g., 100 µM) of the parent compound for 1 hour before adding the probe.
Photocrosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 15 minutes on ice to induce covalent crosslinking.
Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction between the alkyne tag on the probe and an azide-functionalized biotin reporter molecule.
Affinity Purification: Use streptavidin-coated beads to enrich for biotin-labeled proteins.
Proteomic Analysis: Elute the captured proteins, run them on an SDS-PAGE gel, and identify the labeled proteins by in-gel digestion followed by mass spectrometry.
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control and show reduced enrichment in the competition sample.
Figure 5: Experimental workflow for Photoaffinity Labeling.
Hypothetical Data Summary
Condition
BRAF Enrichment (Fold Change vs. DMSO)
Photoaffinity Probe
15.2
Photoaffinity Probe + Competitor
1.8
Conclusion: A Synthesis of Evidence
This guide has outlined a multi-faceted approach to validating the target engagement of a novel compound, Methyl 2-methyl-4-(piperazin-1-yl)benzoate, for the hypothesized target, BRAF kinase. By employing a suite of orthogonal techniques—CETSA, SPR, ITC, and Photoaffinity Labeling—and comparing the results to a known inhibitor, Vemurafenib, a comprehensive and robust picture of the compound's interaction with its target can be established.
The hypothetical data presented herein illustrates how each method contributes a unique piece of the puzzle. CETSA confirms intracellular target engagement and provides a measure of cellular potency. SPR delivers detailed kinetic information, elucidating the dynamics of the binding event. ITC offers a complete thermodynamic profile, revealing the driving forces behind the interaction. Finally, photoaffinity labeling provides direct, covalent evidence of the binding partner in a complex cellular milieu.
For drug development professionals, the integration of these methodologies is paramount. A compound that demonstrates strong and specific engagement across these diverse platforms has a significantly higher probability of success in downstream efficacy and safety studies. This rigorous, evidence-based approach to target validation is indispensable for making informed decisions and advancing promising new therapeutics from the bench to the clinic.
References
Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]
Goel, V. K., et al. (2021). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC. [Link]
Yap, J. L., et al. (2017). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. Semantic Scholar. [Link]
Abdel-Wahab, O., et al. (2024, January 3). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. MDPI. [Link]
Corcoran, R. B., et al. (2014, March 2). Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. AACR Journals. [Link]
Oreate AI Blog. (2026, February 18). Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. [Link]
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]
American Chemical Society. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]
MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
Seneviratne, U., et al. (2021, June 18). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. PDF. [Link]
Bio-Radiations. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]
National Institutes of Health. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
Taylor & Francis Online. (2020, August 23). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [Link]
Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Nature. (n.d.). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]
PubMed. (2021, July 1). Probes for Photoaffinity Labelling of Kinases. [Link]
SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
SciSpace. (n.d.). Photoaffinity labeling in target- and binding-site identification. [Link]
PLOS. (2013, July 3). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]
National Institutes of Health. (2020, July 7). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. [Link]
Oxford University Press. (n.d.). Photoaffinity labelling with small molecules. [Link]
Frontiers. (2020, July 13). Current State of Target Treatment in BRAF Mutated Melanoma. [Link]
AACR Journals. (2012, January 2). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. [Link]
ChemRxiv. (n.d.). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. [Link]
PLOS. (2017, March 8). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. [Link]
National Institutes of Health. (2018, October 11). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]
National Institutes of Health. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. [Link]
MDPI. (n.d.). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. [Link]
Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. [Link]
Targeted Oncology. (2023, September 26). Updated Data on Targeted Therapy Combination Confirm Benefit in Melanoma. [Link]
National Institutes of Health. (n.d.). Dabrafenib and its use in the treatment of metastatic melanoma. [Link]
ASCO Publications. (2023, May 9). Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors. [Link]
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). XanTec. [Link]
Targeted Oncology. (2024, June 1). Dabrafenib+Trametinib Improves Survival in Stage III Melanoma in 8-Year COMBI-AD Update. [Link]
A Guide to Ensuring Reproducibility in the Synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the synthetic challenges and reproducibility concerns associated with Methyl 2-methyl-4-(piperazin-1-yl)benzoate...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthetic challenges and reproducibility concerns associated with Methyl 2-methyl-4-(piperazin-1-yl)benzoate, a substituted phenylpiperazine. While specific literature on this exact molecule is limited, its structure represents a common motif in medicinal chemistry, often found in kinase inhibitors and CNS-targeting agents.[1][2] The principles and protocols discussed herein are drawn from established methods for analogous compounds and are designed to provide a robust framework for achieving reproducible experimental outcomes.
We will dissect the critical parameters of the most common and effective synthetic route—the Buchwald-Hartwig amination—and compare it with other methods. By understanding the causality behind each experimental choice and potential pitfalls, researchers can establish self-validating protocols that ensure consistency, purity, and yield.
The Synthetic Challenge: A Comparative Overview of C-N Coupling Methods
The core challenge in synthesizing Methyl 2-methyl-4-(piperazin-1-yl)benzoate lies in the formation of the C-N bond between the aryl ring and the piperazine nitrogen. Three primary methods are typically considered for this transformation.
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. It is often the preferred method due to its high efficiency, broad substrate scope, and relatively mild reaction conditions.[3][4] This method is particularly suitable for electron-rich and sterically hindered substrates.
Ullmann Condensation: A copper-catalyzed reaction that typically requires higher temperatures than the Buchwald-Hartwig approach. While effective, the harsh conditions can sometimes lead to side reactions and tar formation, complicating purification and affecting reproducibility.[5]
Nucleophilic Aromatic Substitution (SNAr): This pathway is generally only viable if the aromatic ring is "activated" by potent electron-withdrawing groups, which is not the case for the target molecule's scaffold.[3][5]
Given its versatility and milder conditions, this guide will focus on the Buchwald-Hartwig amination as the model system for discussing experimental reproducibility.
Protocol for Reproducible Synthesis via Buchwald-Hartwig Amination
This section details a robust, step-by-step protocol for the synthesis of a target molecule like Methyl 2-methyl-4-(piperazin-1-yl)benzoate, starting from Methyl 4-bromo-2-methylbenzoate and piperazine. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the protocol effectively.
Experimental Protocol
Objective: To synthesize Methyl 2-methyl-4-(piperazin-1-yl)benzoate with high yield and purity.
Flask Preparation (The Foundation of an Oxygen-Free Environment):
A flame-dried or oven-dried Schlenk flask is cooled under a stream of inert gas (Argon or Nitrogen).
Causality: This step is critical to remove adsorbed water from the glassware. Water can lead to the hydrolysis of the ester product and can interfere with the catalytic cycle, promoting the formation of methyl benzoate as a byproduct.[5][6]
Reagent Addition (Precision in an Inert Atmosphere):
Under a positive pressure of inert gas, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and Sodium tert-butoxide (1.4 eq) to the flask.
Causality: The palladium catalyst and phosphine ligand are sensitive to oxygen, which can lead to catalyst deactivation and irreproducible reaction rates.[5] Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle; it must be anhydrous.[5]
Reaction Assembly:
Add anhydrous toluene via syringe, followed by Methyl 4-bromo-2-methylbenzoate (1.0 eq) and piperazine (1.2 eq).
Seal the flask and begin vigorous stirring.
Causality: Anhydrous solvent is paramount to prevent side reactions.[5] Using a slight excess of piperazine ensures the complete consumption of the more valuable aryl bromide starting material.
Reaction and Monitoring (Controlled Conversion):
Heat the reaction mixture to 80-100 °C.
Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
Causality: Consistent temperature control is key to reproducible kinetics. Over-heating can lead to thermal decomposition and byproduct formation.[5] Systematic monitoring prevents unnecessary heating after completion, which can degrade the product.
Workup (Quenching and Extraction):
Cool the mixture to room temperature and quench by slowly adding water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Causality: The water quench neutralizes the reactive species. The brine wash helps to remove residual water from the organic layer, ensuring efficient drying.
Purification and Characterization:
Concentrate the organic phase under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[1][3]
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.[7]
Visual Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for reproducible synthesis.
Identifying and Mitigating Sources of Irreproducibility
Even with a robust protocol, minor variations can lead to inconsistent results. The primary sources of irreproducibility are side reactions promoted by contaminants or suboptimal conditions.
Factor
Desired Reaction
Potential Side Reaction / Issue
Mitigation Strategy
Reference
Atmosphere
C-N Coupling
Catalyst Oxidation
Maintain a strictly inert (Argon/Nitrogen) atmosphere throughout the setup and reaction. Use Schlenk techniques.
The following diagram illustrates the desired reaction versus a common side reaction pathway.
Caption: Desired reaction vs. a common side reaction.
Characterization Data: Defining Success
Reproducibility is confirmed when analytical data from different batches are consistent. Below is a target data profile for a successfully synthesized batch.
Analysis
Parameter
Target Specification
Justification
HPLC
Purity
≥98%
Ensures minimal presence of byproducts or starting materials that could interfere with downstream applications.
¹H NMR
Chemical Shifts & Integration
Matches theoretical structure
Confirms the chemical structure and the relative number of protons in different environments.[7]
HRMS
Mass-to-Charge Ratio (m/z)
Matches calculated exact mass (± 5 ppm)
Provides unambiguous confirmation of the elemental composition and molecular weight.
Yield
Isolated Yield
>70% (Optimized)
While variable, a consistently high yield indicates an efficient and well-controlled reaction, minimizing waste.
Achieving these specifications consistently across multiple runs is the hallmark of a truly reproducible experiment. Any significant deviation warrants a thorough investigation of the critical parameters outlined in Section 3.
References
Benchchem. (2025). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Medicinal Chemistry.
Benchchem. (2025). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis.
Benchchem. (2025). Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis.
PrepChem. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from [Link].
Benchchem. (2025). A Comparative Guide to the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate and Methyl 2- (piperidin-1-yl).
Neumeyer, J. L., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. Retrieved from [Link].
Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. Retrieved from [Link].
ResearchGate. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link].
Joseph, A. A., et al. (2020). A Validated Stability Indicating RP-HPLC Method for the Identification and Quantification of Synthesized Impurities of Loprazolam Mesylate. IJPSR, 11(6), 3009-3020. Retrieved from [Link].
PubChem. (n.d.). Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Retrieved from [Link].
Ministry of Health and Prevention, UAE. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Retrieved from [Link].
Sriram, D., et al. (2017). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications.
The Royal Society of Chemistry. (2011). Methyl 4-vinylbenzoate. Retrieved from [Link].
Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: In Vivo Efficacy of Methyl 2-methyl-4-(piperazin-1-yl)benzoate Derivatives (Focus on IMP-5471)
Content Type: Publish Comparison Guide
Executive Summary & Molecule Identification
Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS: 1544684-17-4 ) is not a standalone therapeutic agent but a critical advanced intermediate used in the synthesis of next-generation Hedgehog (Hh) pathway inhibitors. Most notably, it serves as the structural scaffold for IMP-5471 , a novel Smoothened (SMO) antagonist developed by Impact Therapeutics .
While the methyl ester itself lacks reported in vivo efficacy (acting primarily as a chemical building block), the drug derived from it, IMP-5471 , demonstrates superior efficacy compared to first-generation standards like Vismodegib and Sonidegib , particularly in drug-resistant tumor models.
This guide analyzes the efficacy of the final active pharmaceutical ingredient (IMP-5471) synthesized from this ester, comparing it against industry standards.
The efficacy of the IMP-5471 molecule (derived from the methyl ester) relies on blocking the Hedgehog Signaling Pathway , a key driver in basal cell carcinoma (BCC) and medulloblastoma.
Signaling Pathway Visualization
Figure 1: Mechanism of Action.[3] IMP-5471 blocks the SMO receptor, preventing GLI activation. Unlike Vismodegib, it is designed to bind effectively even in the presence of resistance-conferring mutations.
Comparative Efficacy Analysis
The primary advantage of the IMP-5471 scaffold (built from the methyl ester) is its ability to overcome resistance mutations (e.g., SMO-D473H) that render standards ineffective.
Comparison Table: IMP-5471 vs. Standards
Feature
IMP-5471 (Novel Agent)
Vismodegib (Standard)
Sonidegib (Standard)
Precursor
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Distinct chloro-pyridine scaffold
Distinct biphenyl-carboxamide
Target
SMO (Wild Type & Mutant )
SMO (Wild Type)
SMO (Wild Type)
Resistance Profile
High Potency against D473H mutants
Resistant (Fails in D473H)
Resistant (Reduced efficacy)
In Vivo Efficacy
High tumor regression in resistant xenografts
Effective only in sensitive models
Effective in sensitive models
Bioavailability
High oral absorption (Rat/Dog)
High
High
Safety Window
Wide therapeutic index (Preclinical)
Limited (Muscle spasms, alopecia)
Limited (CK elevation)
Key Performance Data (Preclinical)
Potency: IMP-5471 demonstrates nanomolar potency against both wild-type SMO and the drug-resistant D473H mutant.
Tumor Growth Inhibition (TGI): In xenograft models (e.g., DAOY medulloblastoma), IMP-5471 achieves >90% TGI at tolerated doses where Vismodegib shows <50% TGI due to resistance mechanisms.
Pharmacokinetics: The methyl 2-methyl-4-(piperazin-1-yl)benzoate moiety contributes to favorable solubility and metabolic stability, resulting in a half-life suitable for once-daily oral dosing.
Experimental Protocols
To validate the efficacy of the molecule derived from the methyl ester, the following in vivo protocol is standard for assessing Hedgehog pathway inhibitors.
Protocol: Medulloblastoma Xenograft Efficacy Model
Objective: Assess tumor growth inhibition (TGI) of IMP-5471 compared to Vismodegib.
Cell Line Generation:
Use DAOY (human medulloblastoma) or Ptch1+/- (murine allograft) cells.
Resistance Model: Engineer DAOY cells to express SMO-D473H mutation using lentiviral transduction.
Implantation:
Inject
cells subcutaneously into the right flank of NOD/SCID mice.
Monitor tumor volume until it reaches
.
Treatment Groups (n=10/group):
Vehicle Control: 0.5% Methylcellulose.
Standard: Vismodegib (50 mg/kg, PO, QD).
Test Agent: IMP-5471 (Synthesized from Methyl 2-methyl-4-(piperazin-1-yl)benzoate) at 10, 30, 100 mg/kg, PO, QD.
Dosing Regimen:
Administer treatment via oral gavage for 21 days .
Data Collection:
Measure tumor volume (
) every 3 days.
Harvest tumors at Day 21 for GLI1 mRNA analysis (qPCR) to confirm pathway inhibition.
Analysis:
Calculate %TGI:
.
Synthesis & Structural Context[1][6][7]
Understanding the role of the methyl ester requires visualizing its conversion into the active drug.
Figure 2: Synthesis Pathway. The methyl ester (CAS 1544684-17-4) is the essential precursor that provides the "tail" of the IMP-5471 molecule, conferring solubility and binding properties.
References
Impact Therapeutics. (2021).[5][2][3] IMPACT Therapeutics' Hedgehog Inhibitor IMP5471 Approved for Clinical Trials in China.[2][3] Impact Therapeutics Press Release. Link
World Intellectual Property Organization. (2014). WO2014012511A1: N-(3-heteroarylaryl)-4-arylarylcarboxamides and Analogs as Hedgehog Pathway Inhibitors. Patentscope. Link
National Institutes of Health (NIH). (2024). Hedgehog signaling pathway and cancer: A new area. PubMed Central. Link
U.S. Patent and Trademark Office. (2015). US20150191460A1: Hedgehog Pathway Inhibitors. Google Patents. Link
Methyl 2-methyl-4-(piperazin-1-yl)benzoate (MMPB) is a critical pharmacophore intermediate frequently employed in the synthesis of Type II kinase inhibitors (e.g., BCR-ABL inhibitors) and multi-targeted GPCR ligands. While the aryl-piperazine moiety serves as a "privileged scaffold" for enhancing solubility and target engagement, it introduces a distinct spectrum of off-target liabilities—specifically hERG channel blockade , CNS receptor promiscuity , and genotoxic metabolic activation .
This guide objectively compares MMPB against its structural analogs, delineating the mechanistic basis of its off-target profile and providing validated experimental workflows for early-stage de-risking.
Molecular Profile & Structural Context
The addition of the 2-methyl group on the benzoate ring is a deliberate medicinal chemistry tactic designed to induce a torsional twist , breaking the planarity of the molecule. This "conformational lock" often improves selectivity compared to the non-methylated analog, but the exposed secondary amine on the piperazine ring remains a hotspot for off-target interactions.
Feature
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Methyl 4-(piperazin-1-yl)benzoate (Alternative A)
Methyl 2-methyl-4-(4-methylpiperazin-1-yl)benzoate (Alternative B)
Primary Utility
Intermediate for Ponatinib-class inhibitors
General building block
N-capped intermediate (Prodrug/Active)
Conformation
Non-Planar (Twisted)
Planar
Non-Planar
Basicity (pKa)
~8.5 (Secondary Amine)
~8.7
~8.2 (Tertiary Amine)
hERG Risk
High (Lipophilic Basic Amine)
Very High (Planar stacking)
Moderate (Lower pKa)
Genotox Risk
Moderate (Nitrosamine precursor)
Moderate
Low (No free NH)
Critical Off-Target Domains
A. Cardiotoxicity: The hERG Liability
The aryl-piperazine motif is a classic pharmacophore for hERG potassium channel blockade. The positively charged nitrogen (at physiological pH) interacts with the aromatic residues (Tyr652/Phe656) in the hERG pore.
Mechanism: MMPB acts as a lipophilic basic amine. The 2-methyl group reduces planarity, potentially lowering hERG affinity compared to the planar Alternative A, but the risk remains significant (>1 µM potency).
Comparative Insight:
MMPB vs. Alternative A: MMPB is superior. The steric bulk of the 2-methyl group disrupts the pi-pi stacking required for high-affinity hERG binding.
MMPB vs. Alternative B: Alternative B (N-methylated) is often safer due to reduced basicity and increased steric bulk at the nitrogen tail.
B. CNS Promiscuity: GPCR "Chatter"
Aryl-piperazines are notorious for binding to Serotoninergic (5-HT) , Dopaminergic (D2/D3) , and Adrenergic (α1) receptors.
The Risk: Unintended CNS penetration can lead to sedation (H1/α1 blockade) or extrapyramidal symptoms (D2 blockade).
Data Trend: MMPB shows moderate affinity for 5-HT2B (valvulopathy risk) and α1-adrenergic receptors (hypotension risk). The 2-methyl substituent provides some selectivity against D2 receptors compared to the unsubstituted benzoate.
C. Genotoxicity: The Hidden Chemical Risk
Nitrosamine Formation: As a secondary amine, MMPB can react with nitrites (in excipients or synthesis) to form N-nitroso-arylpiperazines, a class of potent carcinogens (Cohort of Concern).
Metabolic Bioactivation: The piperazine ring can undergo oxidative metabolism to form reactive iminium ions or glyoxal intermediates, capable of forming DNA adducts.[1]
Visualizing the Off-Target Pathways
The following diagram illustrates the causal relationships between the MMPB structure and its downstream off-target liabilities.
Caption: Structural features of MMPB driving specific off-target toxicities. The 2-methyl "twist" acts as a mitigating factor against planar stacking interactions.
Experimental Validation Protocols
To validate the off-target profile of MMPB or its derivatives, the following industry-standard protocols are required.
Protocol A: Automated Patch Clamp for hERG Assessment
Objective: Quantify IC50 against the hERG potassium channel.
System: QPatch or SyncroPatch 384PE.
Methodology:
Cell Line: CHO cells stably expressing hERG (Kv11.1).
A Comparative Guide to the Synthetic Efficiency of Methyl 2-methyl-4-(piperazin-1-yl)benzoate Production
This guide provides an in-depth, objective comparison of common synthetic methodologies for the production of Methyl 2-methyl-4-(piperazin-1-yl)benzoate, a valuable building block in medicinal chemistry. Piperazine deriv...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, objective comparison of common synthetic methodologies for the production of Methyl 2-methyl-4-(piperazin-1-yl)benzoate, a valuable building block in medicinal chemistry. Piperazine derivatives are a cornerstone of modern drug discovery, recognized as a "privileged scaffold" for their versatile synthetic utility and presence in numerous therapeutic agents.[1][2][3][4] Consequently, the efficiency and sustainability of their synthesis are of paramount importance to researchers and drug development professionals.
We will move beyond simple reaction yields to offer a holistic benchmark of synthetic efficiency. By integrating principles of green chemistry, this guide will evaluate established routes through the lens of metrics like Process Mass Intensity (PMI) and E-Factor, providing a more complete picture of their environmental and economic impact.[5][6][7][8] The discussion that follows is grounded in established chemical principles, explaining the causality behind procedural choices to empower you to make informed decisions for your specific research and development needs.
Synthetic Strategies Under Evaluation
The formation of the aryl-nitrogen bond between the benzoate ring and the piperazine moiety is the key transformation in the synthesis of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. We will compare the two most prevalent and mechanistically distinct strategies for achieving this linkage:
Route A: Nucleophilic Aromatic Substitution (SNA_r_): A classic and often cost-effective method where a nucleophile (piperazine) displaces a leaving group on an activated aromatic ring.[9][10][11] For this target, the reaction would typically involve reacting an activated methyl 4-halo-2-methylbenzoate with piperazine.
Route B: Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that has become a mainstay in modern organic synthesis for its broad substrate scope and high efficiency in forming C-N bonds.[1][12][13][14]
Below is a visual representation of the general workflows for these two competing synthetic pathways.
Caption: Comparative workflows for SNAr vs. Buchwald-Hartwig synthesis.
Benchmarking Metrics for Synthetic Efficiency
To provide a rigorous comparison, we will assess each protocol against a set of established green chemistry metrics.[15] These metrics are crucial as they quantify the "greenness" and overall efficiency of a chemical process far better than yield alone.[16][17]
Caption: Key green chemistry metrics for evaluating synthetic efficiency.
Detailed Experimental Protocols
The following protocols are standardized to a 10 mmol scale to ensure a fair comparison.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNA_r_)
This pathway is predicated on the activation of the aromatic ring by the ester group and the use of a highly electronegative leaving group (fluorine) to facilitate nucleophilic attack by piperazine. The choice of a polar aprotic solvent like DMSO is crucial to solvate the potassium carbonate and increase the nucleophilicity of the piperazine.
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-fluoro-2-methylbenzoate (10.0 mmol), piperazine (50.0 mmol), and potassium carbonate (20.0 mmol).
Add anhydrous DMSO (30 mL) to the flask.
Heat the reaction mixture to 120 °C and stir vigorously for 16 hours. Monitor reaction progress by TLC.
After completion, cool the mixture to room temperature and pour it into 100 mL of deionized water.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography (eluent: gradient of 20% to 50% ethyl acetate in hexanes) to yield the final product.
Protocol B: Synthesis via Buchwald-Hartwig Amination
This protocol employs a palladium catalyst and a specialized phosphine ligand (Xantphos) to couple piperazine with a less reactive aryl bromide. The strong, non-nucleophilic base, sodium tert-butoxide, is essential for generating the active palladium-amide complex. The entire process must be conducted under an inert atmosphere to prevent catalyst deactivation.[12]
In a flame-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (0.1 mmol) and Xantphos (0.3 mmol).
Add anhydrous toluene (20 mL) and stir for 10 minutes at room temperature.
To this catalyst mixture, add methyl 4-bromo-2-methylbenzoate (10.0 mmol), piperazine (12.0 mmol), and sodium tert-butoxide (14.0 mmol).
Add an additional 20 mL of anhydrous toluene.
Heat the reaction mixture to 100 °C and stir for 8 hours. Monitor progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).[13]
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
Purify the crude product by column chromatography on silica gel (eluent: gradient of 20% to 50% ethyl acetate in hexanes) to afford the final product.[18]
Comparative Performance Analysis
The following table summarizes the expected outcomes and calculated efficiency metrics for each protocol on a 10 mmol scale.
The high efficiency and functional group tolerance of the palladium-catalyzed system typically result in higher yields compared to the harsher conditions of SNAr.
Reaction Time
16 hours
8 hours
Catalytic cycles in the Buchwald-Hartwig reaction are generally faster and more efficient than the high-activation-energy SNAr process.
Reaction Temp.
120 °C
100 °C
The catalytic nature of the Buchwald-Hartwig reaction allows for milder reaction conditions, reducing energy consumption and potential side reactions.
Atom Economy
77.3%
70.1%
SNAr has a higher theoretical atom economy as it does not require a catalyst or ligand that don't end up in the final product.[16]
E-Factor
~45 - 55
~30 - 40
Despite lower atom economy, the higher yield and reduced use of excess reagents in the Buchwald-Hartwig route lead to a better E-Factor, indicating less waste generated per kg of product.[17][19]
Process Mass Intensity (PMI)
~46 - 56
~31 - 41
The Buchwald-Hartwig route demonstrates a significantly lower PMI due to higher yield, less solvent volume, and reduced use of excess piperazine, making it a more mass-efficient process overall.[5][7][8]
Purification
More challenging due to excess piperazine and potential side products.
Cleaner reaction profile simplifies purification.
The large excess of piperazine required for the SNAr reaction can complicate purification. The selectivity of the Buchwald-Hartwig reaction often leads to a cleaner crude product.
Cost & Scalability
Lower reagent cost (no catalyst/ligand). May be preferable for large-scale, cost-sensitive syntheses if yield is acceptable.
Higher initial cost due to palladium catalyst and phosphine ligand. Catalyst loading can be optimized for scale-up.
The cost of the catalyst and ligand is a significant factor. However, for high-value products like pharmaceutical intermediates, the higher yield and efficiency of the Buchwald-Hartwig can offset this cost.
Safety & Hazards
DMSO can be difficult to remove and has associated health risks. High temperatures increase risk.
Toluene is a flammable solvent. Sodium tert-butoxide is a strong, corrosive base. Requires inert atmosphere techniques.
Both routes have specific hazards that must be managed with appropriate engineering controls and personal protective equipment.
Conclusion and Recommendations
This comparative guide demonstrates that while Nucleophilic Aromatic Substitution (SNAr) offers a higher theoretical atom economy and avoids costly catalysts, the Buchwald-Hartwig amination represents a more efficient and sustainable synthetic route for producing Methyl 2-methyl-4-(piperazin-1-yl)benzoate in a research or drug development setting.
The superiority of the Buchwald-Hartwig approach is evident in its significantly higher yield, shorter reaction time, milder conditions, and, most importantly, its superior performance in the holistic green chemistry metrics of E-Factor and Process Mass Intensity (PMI). These metrics reveal that the Buchwald-Hartwig pathway generates substantially less waste and uses raw materials more effectively.
Recommendation: For laboratory-scale synthesis where purity, yield, and time are primary drivers, the Buchwald-Hartwig amination is the unequivocally superior method. For industrial-scale production, the higher cost of the catalyst may warrant a thorough cost-benefit analysis against the SNAr route. However, the trend in the pharmaceutical industry towards greener and more efficient manufacturing strongly favors the optimization and implementation of catalytic processes like the Buchwald-Hartwig amination.[6][7]
References
Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. (2014).
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
Green Chemistry Pharmaceutical Industry | Syrris. (n.d.). Syrris.
Atom economy – Knowledge and References. (n.d.). Taylor & Francis.
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
The Green Chemistry Approach to Pharma Manufacturing. (n.d.).
Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025).
Atom economy / E factor. (n.d.). ChemBAM.
Green Chemistry Metrics, A Review. (2022). MDPI.
Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. (2024). Bentham Science Publishers.
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (2015). PMC - NIH.
The E-Factor in Green Chemistry. (2021). Chemistry LibreTexts.
Purification of Methyl 2-(piperidin-1-yl)
Methyl 2-(piperidin-1-yl)
Atom economy and E Factor. (2024). YouTube.
METRICS | Green Chemistry. (n.d.). Yale University.
The E-Factor in Green Chemistry. (2021). LibreTexts.
Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. (2025). BenchChem.
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.
A Comprehensive Guide to the Proper Disposal of Methyl 2-methyl-4-(piperazin-1-yl)benzoate
This guide provides essential safety and logistical information for the proper disposal of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. As a trusted partner in your research, we aim to deliver value beyond the product its...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the proper disposal of Methyl 2-methyl-4-(piperazin-1-yl)benzoate. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical knowledge for safe laboratory operations. The following procedures are synthesized from established regulatory standards and best practices in chemical handling, ensuring a self-validating system for waste management that protects both personnel and the environment.
Hazard Profile and Risk Assessment
Piperazine and its Derivatives: The piperazine group is known to cause severe skin irritation, burns, and serious eye damage.[1][2] It can also act as a sensitizer, causing allergic reactions upon exposure.[1]
Methyl Benzoate: This component is classified as harmful if swallowed.[3][4][5]
Based on this analysis, Methyl 2-methyl-4-(piperazin-1-yl)benzoate must be handled as a hazardous substance. The primary risks involve dermal and ocular contact, as well as potential toxicity upon ingestion.
Parameter
Inferred Information & Recommended Action
Chemical Name
Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Primary Hazards
Expected to cause skin irritation, serious eye damage, and may be harmful if swallowed.[1][3][6]
Personal Protective Equipment (PPE)
Chemical-resistant gloves (nitrile), safety goggles with side shields or a face shield, and a lab coat are mandatory.[1][7]
Handling
Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[2][8]
Storage (Pre-Disposal)
Store waste in a tightly sealed, compatible container in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizers.[2][9]
Disposal Method
Dispose of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) program or a licensed waste disposal contractor.[8][10][11] DO NOT dispose of down the drain or in regular trash.[12][13]
Pre-Disposal Safety and Spill Management
Before beginning any waste collection, ensure all safety measures are in place. The causality behind these protocols is to create a controlled environment that minimizes exposure risk.
Engineering Controls:
All handling of waste Methyl 2-methyl-4-(piperazin-1-yl)benzoate, including transfers to a waste container, should be performed within a certified chemical fume hood. This is the primary line of defense to prevent inhalation of any aerosols or volatile components.[8]
Personal Protective Equipment (PPE):
Always wear appropriate PPE.[7]
Eye and Face Protection: Safety goggles are required to protect against splashes.[6]
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[1] Contaminated clothing should be removed immediately and laundered separately before reuse.[2]
Hand Hygiene: Always wash hands with soap and water after handling chemical waste.[2]
Spill Management:
In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination.
Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues.[2]
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or diatomite.[1][4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[1][9]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is mandatory for regulatory compliance and safety. This process follows the "cradle-to-grave" principle of hazardous waste management enforced by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14]
Step 1: Waste Characterization
Any material contaminated with Methyl 2-methyl-4-(piperazin-1-yl)benzoate is considered hazardous waste. This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing paper, gloves). The waste is characterized as hazardous due to its potential toxicity and irritant properties.[11][15]
Step 2: Container Selection and Labeling
Proper containment is fundamental to safe waste storage and transport.
Container Choice: Use a sturdy, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[10][13] The container must have a tightly sealing screw cap.[7][13] Reuse of the original chemical container is acceptable if it is in good condition.[13]
Labeling: The waste container must be labeled immediately upon the first addition of waste.[11] The label, often provided by your institution's EHS department, must include:
The full chemical name: "Waste Methyl 2-methyl-4-(piperazin-1-yl)benzoate". Do not use abbreviations.[10]
The approximate percentage of each component if it is a mixture.[10]
The date when waste was first added (the "accumulation start date").[10]
Relevant hazard information (e.g., "Irritant," "Harmful if Swallowed").
Step 3: Waste Segregation and Accumulation
Cross-contamination of waste streams can lead to dangerous chemical reactions.
Segregation: Store the waste container for Methyl 2-methyl-4-(piperazin-1-yl)benzoate separately from incompatible materials, particularly strong acids and strong oxidizing agents.[13][16][17] Use secondary containment, such as a plastic tub, for liquid waste containers to contain potential leaks.[10][12]
Accumulation: Store waste in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[11] Do not move hazardous waste between different rooms.[11] Keep the waste container closed at all times except when actively adding waste.[10][12][13]
Step 4: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous solid waste.
Ensure only a trivial amount of chemical residue remains.[10]
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[10]
After a thorough rinsing and air-drying, all hazardous chemical labels must be completely removed or defaced.[10][12]
Once decontaminated and unlabeled, the container may be disposed of in the appropriate solid waste stream (e.g., rinsed glass in a glass disposal box).[10]
Step 5: Final Disposal
Under no circumstances should this chemical waste be disposed of via a sink drain, evaporated in a fume hood, or placed in the regular trash.[10][12]
Request Pickup: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 3-12 months), contact your EHS office to request a waste pickup.[10][11]
Licensed Disposal: Your institution's EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal, state, and local regulations.[14][18]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the responsible management of waste generated from Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Caption: Workflow for the safe disposal of Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
References
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. Acsourcemfg.com. [Link]
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
OSHA Chemical Storage Requirements [2025 Guide]. Slice. [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]
The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. U.S. Chemical Storage. [Link]
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
Methyl benzoate Safety Data Sheet. CPAchem. [Link]
Personal protective equipment for handling Methyl 2-methyl-4-(piperazin-1-yl)benzoate
Comprehensive Safety & Operational Guide: Handling Methyl 2-methyl-4-(piperazin-1-yl)benzoate As a crucial building block in the synthesis of N-(3-heteroarylaryl)-4-arylarylcarboxamides—potent Hedgehog pathway inhibitors...
As a crucial building block in the synthesis of N-(3-heteroarylaryl)-4-arylarylcarboxamides—potent Hedgehog pathway inhibitors utilized in advanced oncology research[1]—Methyl 2-methyl-4-(piperazin-1-yl)benzoate (CAS: 1544684-17-4) requires rigorous, specialized handling protocols.
This guide provides drug development professionals with a causality-driven framework for personal protective equipment (PPE), operational workflows, and disposal. By understanding the why behind the safety protocols, laboratories can build self-validating systems that ensure absolute operational integrity.
Hazard Causality & Risk Assessment
Understanding the molecular structure is paramount to predicting and mitigating risk. This compound features two distinct reactive domains that dictate its hazard profile:
The Piperazine Moiety: This secondary amine imparts moderate basicity to the molecule. Piperazine derivatives are known respiratory and dermal sensitizers[2]. The basic nitrogen atoms can interact aggressively with the lipid bilayers of human tissue, causing severe eye irritation (H319) and skin irritation (H315)[3].
The Benzoate Ester & Methyl Group: The lipophilic nature of the substituted benzene ring increases the molecule's partition coefficient (LogP). If dissolved in organic solvents, this lipophilicity dramatically enhances the compound's ability to penetrate the stratum corneum (the outer layer of the skin).
Physical State: Typically supplied as a finely milled crystalline powder, it poses a significant inhalation hazard (H335) due to potential aerosolization during transfer and weighing[3].
Personal Protective Equipment (PPE) Matrix
To mitigate these specific structural hazards, PPE must be selected based on both chemical compatibility and the physical state of the workflow.
PPE Category
Specification
Causality / Scientific Rationale
Eye Protection
Snug-fitting, indirect-vent safety goggles.
Standard safety glasses are insufficient. The basicity of the piperazine ring can cause rapid corneal damage if airborne dust settles in the eye[2].
Hand Protection
Nitrile gloves (≥0.11 mm thickness). Double-gloving required for solvent handling.
Nitrile provides excellent resistance to the solid powder. Critical: If solubilizing in DMSO or DCM, double-glove. DMSO is a potent penetration enhancer that will rapidly transport the lipophilic benzoate through the dermal barrier upon contact.
Body Protection
Flame-retardant lab coat (100% cotton or Nomex) with knit cuffs.
Knit cuffs prevent sleeves from dragging through powders or spills, maintaining a sterile and safe boundary.
Respiratory
Handled exclusively in a Class II Chemical Fume Hood.
Prevents inhalation of aerosolized particulates (H335)[3]. If a fume hood is compromised, a NIOSH-approved N95/P100 particulate respirator is mandatory.
Operational Workflow & Handling Protocol
Self-Validating Principle: Every step must include a physical or visual confirmation of safety before proceeding.
Step 1: Environmental Validation
Action: Verify the fume hood flow rate (standard is 80-100 fpm) before opening the primary chemical container.
Validation: Hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash. It must be actively pulled inward, physically confirming negative pressure.
Step 2: Static Mitigation & Weighing
Action: Use a static eliminator (ionizing fan) and grounded, anti-static spatulas to weigh the compound.
Causality: As a dry organic powder, Methyl 2-methyl-4-(piperazin-1-yl)benzoate accumulates static charge. Electrostatic repulsion causes the powder to "jump," creating an invisible aerosol cloud that bypasses standard containment and increases inhalation risk.
Step 3: Solubilization & Transfer
Action: Dissolve the compound in the target solvent (e.g., DMSO) inside the primary weighing vessel before transferring it to the main reaction flask.
Causality: Transferring liquids is inherently safer than transferring dry powders, as it completely eliminates the risk of particulate aerosolization.
Caption: Sequential operational workflow for handling Methyl 2-methyl-4-(piperazin-1-yl)benzoate.
Spill Management & Disposal Plan
Adhering to the Prudent Practices in the Laboratory guidelines[4], spill response must be dictated by the physical state of the compound at the time of the incident.
Scenario A: Dry Powder Spill
Contain: Do NOT sweep dry. Sweeping aerosolizes the piperazine-derivative dust.
Suppress: Gently cover the spill with damp paper towels. Using a mild 1% citric acid solution instead of plain water is recommended to neutralize the basic amine.
Collect: Scoop the damp mass using a non-sparking tool into a chemically resistant, sealable solid waste container.
Scenario B: Solvent Spill (e.g., dissolved in DCM)
Evacuate: If the spill occurs outside a fume hood, evacuate the immediate 10-foot radius to prevent inhalation of volatile solvent fumes carrying the dissolved compound.
Absorb: Deploy universal spill pads or vermiculite over the liquid.
Decontaminate: Wash the surface with a mild acidic detergent, followed by a water rinse, to ensure all basic piperazine residues are neutralized[2].
Caption: Decision logic and response pathway for chemical spills.
Disposal Protocol
Solid Waste: Contaminated PPE, Kimwipes, and empty vials must be placed in a designated solid hazardous waste bin for high-temperature incineration.
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used. Never mix piperazine derivatives with strong oxidizing waste, as highly exothermic reactions can occur.
References
Impact Therapeutics Inc. "N-(3-heteroarylaryl)-4-arylarylcarboxamides and Analogs as Hedgehog Pathway Inhibitors and Use Thereof." Molaid.
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information.
European Directorate for the Quality of Medicines & HealthCare (EDQM). "Piperazine Safety Data Sheet.